molecular formula C24H28F3N5O2S B10856275 BAY-805

BAY-805

カタログ番号: B10856275
分子量: 507.6 g/mol
InChIキー: LXRBPWHQMGKMRT-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

CHEMBL5279102 is a Unknown drug.

特性

分子式

C24H28F3N5O2S

分子量

507.6 g/mol

IUPAC名

N-[(2R)-1-[[5-[(4-cyanophenyl)methyl]-1,3,4-thiadiazol-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(trifluoromethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28F3N5O2S/c1-15(2)12-18(29-21(34)23(24(25,26)27)10-4-3-5-11-23)20(33)30-22-32-31-19(35-22)13-16-6-8-17(14-28)9-7-16/h6-9,15,18H,3-5,10-13H2,1-2H3,(H,29,34)(H,30,32,33)/t18-/m1/s1

InChIキー

LXRBPWHQMGKMRT-GOSISDBHSA-N

異性体SMILES

CC(C)C[C@H](C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F

正規SMILES

CC(C)CC(C(=O)NC1=NN=C(S1)CC2=CC=C(C=C2)C#N)NC(=O)C3(CCCCC3)C(F)(F)F

製品の起源

United States

Foundational & Exploratory

In-Depth Technical Guide: BAY-805's Mechanism of Action on USP21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Peptidase 21 (USP21). USP21 is a deubiquitinating enzyme (DUB) implicated in various cellular processes, and its dysregulation is associated with diseases such as cancer.[1][2] this compound is a first-in-class, non-covalent inhibitor of USP21 that serves as a valuable chemical probe to explore the biological functions of this enzyme.[1][2] This document details the biochemical and cellular characterization of this compound, including its inhibitory potency, binding kinetics, and effects on downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to provide a thorough understanding of its mode of action.

Introduction to USP21 and its Inhibition

Ubiquitin-Specific Peptidase 21 (USP21) is a member of the deubiquitinating enzyme family, which plays a crucial role in reversing protein ubiquitination. This post-translational modification is central to regulating protein stability, function, and localization. USP21 has been shown to modulate several key signaling pathways, including those involved in immune response and cell growth. Notably, USP21 negatively regulates the NF-κB signaling pathway by deubiquitinating and inactivating Receptor-Interacting Protein 1 (RIP1).[3] Due to its role in various pathologies, particularly in promoting tumor development and growth, USP21 has emerged as a promising therapeutic target.[1][2]

The development of potent and selective inhibitors is crucial for validating USP21 as a drug target and for elucidating its complex biology. This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization as a highly potent and selective small molecule inhibitor of USP21.[1][2][4]

Biochemical Characterization of this compound

The inhibitory activity and binding affinity of this compound for USP21 were determined using a suite of biochemical and biophysical assays.

In Vitro Inhibitory Potency

The potency of this compound was assessed using two distinct in vitro enzyme assays: a Homogeneous Time-Resolved Fluorescence (HTRF) assay and a Ubiquitin-Rhodamine assay. These assays measure the ability of the compound to inhibit the deubiquitinating activity of USP21.

CompoundhUSP21 (HTRF) IC50 [nM]hUSP21 (Ub-Rhodamine) IC50 [nM]hUSP2 (Ub-Rhodamine) IC50 [nM]
This compound 62>25000
BAY-728 (Negative Control) 1260016200>25000

Table 1: In vitro inhibitory potency of this compound and its negative control, BAY-728, against human USP21 and USP2. Data sourced from[3].

Binding Affinity and Kinetics

Surface Plasmon Resonance (SPR) was employed to determine the binding affinity (Kd) and kinetics of this compound to USP21.

CompoundSPR Kd [nM]
This compound 2.2
BAY-728 (Negative Control) 8686

Table 2: Binding affinity of this compound and BAY-728 to USP21 as determined by Surface Plasmon Resonance. Data sourced from[3].

Cellular Mechanism of Action

Cellular Target Engagement

The ability of this compound to engage with USP21 within a cellular context was confirmed using a Cellular Thermal Shift Assay (CETSA). This assay measures the thermal stabilization of a target protein upon ligand binding.

CompoundCellular USP21 Target Engagement (HiBiT CETSA) EC50 [nM]
This compound ~95

Table 3: Cellular target engagement of this compound with USP21. Data sourced from[5].

Downstream Signaling Effects: NF-κB Pathway Activation

By inhibiting USP21, this compound prevents the deubiquitination of RIP1, a key upstream regulator of the NF-κB pathway. The resulting accumulation of ubiquitinated RIP1 leads to the activation of the NF-κB signaling cascade. This was demonstrated in a cellular NF-κB reporter assay.

CompoundNF-κB Activation EC50 [nM]
This compound 17

Table 4: Cellular potency of this compound in inducing NF-κB activation. Data sourced from[6].

Signaling Pathway Diagram

USP21_NFkB_Pathway cluster_pathway NF-κB Signaling BAY805 This compound USP21 USP21 BAY805->USP21 RIP1_Ub RIP1-Ub USP21->RIP1_Ub deubiquitinates RIP1 RIP1 RIP1_Ub->RIP1 IKK_complex IKK Complex RIP1_Ub->IKK_complex activates RIP1->RIP1_Ub ubiquitination IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB IKK_complex->NFκB releases IκBα->NFκB sequesters NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus translocates Gene_Expression Gene Expression NFκB_nucleus->Gene_Expression induces

This compound inhibits USP21, leading to NF-κB activation.

Detailed Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the deubiquitinase activity of USP21 by measuring the cleavage of a ubiquitin substrate labeled with a FRET pair.

Protocol:

  • Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, and 5 mM DTT.

  • Add 2 µL of this compound or DMSO control to a 384-well low-volume microplate.

  • Dispense 4 µL of human USP21 enzyme solution (final concentration: 1 nM) into each well.

  • Incubate for 15 minutes at room temperature.

  • Add 4 µL of biotinylated-ubiquitin substrate solution (final concentration: 50 nM).

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of HTRF detection reagent mix containing anti-tag-Eu3+ cryptate and streptavidin-XL665.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring emission at 620 nm and 665 nm following excitation at 320 nm.

  • Calculate the HTRF ratio and determine IC50 values.

HTRF_Workflow start Start prep_plate Prepare 384-well plate with This compound or DMSO start->prep_plate end End add_enzyme Add USP21 enzyme prep_plate->add_enzyme incubate1 Incubate (15 min, RT) add_enzyme->incubate1 add_substrate Add Biotin-Ub Substrate incubate1->add_substrate incubate2 Incubate (60 min, RT) add_substrate->incubate2 add_detection Add HTRF Detection Reagents incubate2->add_detection incubate3 Incubate (60 min, RT, dark) add_detection->incubate3 read_plate Read HTRF Signal incubate3->read_plate analyze Analyze Data (IC50) read_plate->analyze analyze->end

Workflow for the USP21 HTRF assay.
Ubiquitin-Rhodamine Assay

This fluorescence-based assay measures the cleavage of a quenched rhodamine-conjugated ubiquitin substrate.

Protocol:

  • Prepare an assay buffer of 50 mM Tris (pH 8.0), 50 mM NaCl, 0.002% Tween-20, and 5 mM DTT.

  • Add 50 nL of compound solution in DMSO to a 384-well plate.

  • Add 5 µL of USP21 enzyme solution (final concentration: 0.5 nM).

  • Incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of Ubiquitin-Rhodamine 110 substrate (final concentration: 100 nM).

  • Monitor the increase in fluorescence intensity (excitation: 485 nm, emission: 535 nm) over 30 minutes using a plate reader.

  • Calculate the reaction rates and determine IC50 values.

UbRhod_Workflow start Start prep_plate Prepare 384-well plate with compound in DMSO start->prep_plate end End add_enzyme Add USP21 enzyme prep_plate->add_enzyme incubate Incubate (30 min, RT) add_enzyme->incubate add_substrate Add Ub-Rhodamine Substrate incubate->add_substrate read_plate Monitor Fluorescence (30 min) add_substrate->read_plate analyze Analyze Data (IC50) read_plate->analyze analyze->end

Workflow for the Ubiquitin-Rhodamine assay.
Surface Plasmon Resonance (SPR)

SPR is used to measure the real-time binding kinetics and affinity of this compound to USP21.

Protocol:

  • Immobilize recombinant human USP21 on a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+).

  • Inject the compound dilutions over the USP21-immobilized surface and a reference flow cell.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between cycles if necessary.

  • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and affinity (Kd).

SPR_Workflow start Start immobilize Immobilize USP21 on CM5 sensor chip start->immobilize end End prep_analyte Prepare this compound dilution series immobilize->prep_analyte inject Inject this compound over sensor surface prep_analyte->inject monitor Monitor Association/Dissociation inject->monitor regenerate Regenerate surface monitor->regenerate analyze Analyze Data (ka, kd, Kd) monitor->analyze After all concentrations regenerate->inject Next concentration analyze->end

Workflow for Surface Plasmon Resonance analysis.
Cellular Thermal Shift Assay (CETSA)

CETSA is performed to confirm target engagement in a cellular environment.

Protocol:

  • Culture HEK293T cells transfected with a HiBiT-tagged USP21 construct.

  • Treat cells with various concentrations of this compound or DMSO for 1 hour at 37°C.

  • Heat the cell suspensions for 3 minutes at a specific temperature (e.g., 49°C).

  • Lyse the cells.

  • Add LgBiT protein and luciferase substrate.

  • Measure the luminescence signal.

  • Plot the luminescence signal against the compound concentration to determine the EC50 for thermal stabilization.

CETSA_Workflow start Start culture_cells Culture HEK293T cells with HiBiT-USP21 start->culture_cells end End treat_cells Treat cells with this compound culture_cells->treat_cells heat_shock Apply heat shock (e.g., 49°C) treat_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells add_reagents Add LgBiT and substrate lyse_cells->add_reagents measure_luminescence Measure Luminescence add_reagents->measure_luminescence analyze Analyze Data (EC50) measure_luminescence->analyze analyze->end

References

BAY-805: A Technical Guide to a First-in-Class Chemical Probe for USP21

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 21 (USP21) is a deubiquitinating enzyme (DUB) implicated in a variety of cellular processes, including signal transduction, gene expression, and DNA repair.[1][2] Its dysregulation has been linked to numerous diseases, particularly cancer, making it a compelling target for therapeutic intervention.[1][2] BAY-805 has emerged as a first-in-class, potent, and selective non-covalent inhibitor of USP21, serving as a valuable chemical probe to dissect the biological functions of this enzyme.[3][4] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular properties, detailed experimental protocols for its use, and its effects on key signaling pathways. Accompanying this guide is information on BAY-728, the less active enantiomer of this compound, which serves as an essential negative control for rigorous experimental design.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its negative control, BAY-728, providing a clear comparison of their activities.

Table 1: In Vitro Potency and Binding Affinity
CompoundAssayTargetIC₅₀ (nM)K_d (nM)Reference(s)
This compound HTRFhUSP216-[5]
Ub-RhodaminehUSP212-[5]
SPRhUSP21-2.2[5]
BAY-728 HTRFhUSP2112600-[5]
Ub-RhodaminehUSP2116200-[5]
SPRhUSP21-8686[5]
Table 2: Cellular Activity and Target Engagement
CompoundAssayCell LineEC₅₀ (nM)Reference(s)
This compound NF-κB Reporter AssayHEK293T17[5]
HiBiT CETSAHEK293T95[5]
BAY-728 NF-κB Reporter AssayHEK293T>10000[5]
Table 3: Selectivity Profile of this compound
Target ClassPanel/ServiceNumber of Targets TestedSummary of ResultsReference(s)
Deubiquitinases (DUBs)DUBprofiler™ (Ubiquigent)44Highly selective for USP21. >50% remaining activity for 9 other USPs at 10 µM.[5][6]
KinasesIn-house panel21IC₅₀ >20 µM[5]
Eurofins SafetyScreen>360Good selectivity.[5]
Cysteine ProteasesIn-house panel6IC₅₀ >20 µM[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Activity

This assay measures the deubiquitination of a STING-derived peptide by USP21.

Materials:

  • Recombinant human full-length USP21

  • STING-derived peptide substrate with appropriate TR-FRET donor and acceptor tags

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • This compound and BAY-728

  • 384-well low-volume microplates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound, BAY-728, or control compounds in DMSO.

  • Dilute the compounds in assay buffer to the desired final concentrations.

  • Add the diluted compounds to the wells of the 384-well plate.

  • Add recombinant USP21 to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the STING-derived peptide substrate.

  • Incubate the reaction at room temperature for a specific time (e.g., 60 minutes).

  • Measure the TR-FRET signal on a compatible plate reader.

  • Calculate the percent inhibition relative to DMSO controls and determine the IC₅₀ values.

Ubiquitin-Rhodamine 110 (Ub-Rho) Deubiquitinase Activity Assay

This fluorescence-based assay monitors the cleavage of a generic DUB substrate.[4][7][8][9][10]

Materials:

  • Recombinant human USP21

  • Ubiquitin-Rhodamine 110 substrate

  • Assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA)[7]

  • This compound and BAY-728

  • Black 384-well microplates[7]

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound, BAY-728, or control compounds in DMSO.

  • Dilute the compounds in assay buffer.

  • Dispense the diluted compounds into the wells of the microplate.[7]

  • Add recombinant USP21 to the wells and incubate for a defined period (e.g., 3 hours) at room temperature.[7]

  • Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.[7]

  • Immediately monitor the increase in fluorescence (Excitation: ~485 nm, Emission: ~535 nm) over time using a fluorescence plate reader.[7][9]

  • Calculate the reaction rates and determine the percent inhibition and IC₅₀ values.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity of this compound to USP21.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human USP21

  • This compound and BAY-728

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit for protein immobilization

Procedure:

  • Immobilize recombinant USP21 onto the sensor chip surface via amine coupling.

  • Prepare a series of dilutions of this compound and BAY-728 in running buffer.

  • Inject the compound dilutions over the immobilized USP21 surface and a reference surface.

  • Monitor the binding response (in Resonance Units, RU) in real-time.

  • After each injection, allow for dissociation in running buffer.

  • Regenerate the sensor surface if necessary.

  • Analyze the sensorgrams to determine the association (k_on), dissociation (k_off), and equilibrium dissociation constant (K_d) values.

HiBiT Cellular Thermal Shift Assay (CETSA) for Target Engagement

This assay confirms target engagement in a cellular context by measuring the thermal stabilization of USP21 upon compound binding.[1][11][12][13][14]

Materials:

  • HEK293T cells

  • Plasmid encoding USP21 C-terminally tagged with the HiBiT peptide[15]

  • Transfection reagent

  • This compound and BAY-728

  • Opti-MEM or other suitable media

  • PCR plates and a thermal cycler

  • HiBiT Lytic Detection System (containing LgBiT protein and substrate)

  • Luminometer

Procedure:

  • Transfect HEK293T cells with the HiBiT-tagged USP21 plasmid.

  • The following day, harvest and resuspend the cells.

  • Incubate the cells with various concentrations of this compound, BAY-728, or DMSO for 1 hour at 37°C.[5]

  • Aliquot the cell suspensions into PCR plates.

  • Heat the plates in a thermal cycler for 3 minutes at a specific temperature (e.g., 49°C), followed by a cooling step.[5]

  • Transfer the heated cell lysates to a white assay plate.

  • Add the HiBiT Lytic Detection reagent to each well.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and luminescent signal generation.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against the compound concentration to determine the EC₅₀ for thermal stabilization.

NF-κB Dual-Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid

  • Transfection reagent

  • This compound and BAY-728

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the NF-κB and Renilla luciferase plasmids.

  • After 24 hours, treat the cells with serial dilutions of this compound, BAY-728, or DMSO.

  • Incubate the cells for a specified time (e.g., 6-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.

  • Calculate the fold activation relative to DMSO-treated cells and determine the EC₅₀ values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by USP21 and the experimental workflow for the discovery and validation of this compound.

USP21_Signaling_Pathways cluster_NFkB NF-κB Signaling cluster_MAPK MAPK/ERK Signaling cluster_Wnt Wnt/β-catenin Signaling TNFa TNFα TNFR TNFR TNFa->TNFR RIP1 RIP1 TNFR->RIP1 K63-Ub IKK IKK Complex RIP1->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB Translocation Gene_Expression_NFkB Gene Expression Nucleus_NFkB->Gene_Expression_NFkB USP21_NFkB USP21 USP21_NFkB->RIP1 BAY805_NFkB This compound BAY805_NFkB->USP21_NFkB Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK2 MEK2 Raf->MEK2 Phosphorylation ERK ERK MEK2->ERK Phosphorylation Transcription_Factors_MAPK Transcription Factors ERK->Transcription_Factors_MAPK Gene_Expression_MAPK Gene Expression Transcription_Factors_MAPK->Gene_Expression_MAPK USP21_MAPK USP21 USP21_MAPK->MEK2 BAY805_MAPK This compound BAY805_MAPK->USP21_MAPK Wnt Wnt Frizzled Frizzled Wnt->Frizzled Destruction_Complex Destruction Complex Frizzled->Destruction_Complex Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Degradation Nucleus_Wnt β-catenin (in Nucleus) Beta_Catenin->Nucleus_Wnt TCF7 TCF7 Nucleus_Wnt->TCF7 Gene_Expression_Wnt Gene Expression TCF7->Gene_Expression_Wnt USP21_Wnt USP21 USP21_Wnt->TCF7 BAY805_Wnt This compound BAY805_Wnt->USP21_Wnt

Figure 1: USP21 modulates multiple signaling pathways.

BAY805_Discovery_Workflow cluster_Discovery Probe Discovery & Validation cluster_Assays Assay Cascade HTS High-Throughput Screening (HTRF Assay) Hit_ID Hit Identification HTS->Hit_ID HTRF_Assay HTRF HTS->HTRF_Assay Hit_to_Lead Hit-to-Lead Optimization (Medicinal Chemistry) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Probe_Candidate Probe Candidate Selection (this compound) Lead_Opt->Probe_Candidate Biochem_Char Biochemical Characterization Probe_Candidate->Biochem_Char Cellular_Char Cellular Characterization Probe_Candidate->Cellular_Char Selectivity Selectivity Profiling Probe_Candidate->Selectivity Neg_Control Negative Control Synthesis (BAY-728) Probe_Candidate->Neg_Control Validated_Probe Validated Chemical Probe Biochem_Char->Validated_Probe Ub_Rho_Assay Ub-Rhodamine Biochem_Char->Ub_Rho_Assay SPR_Assay SPR Biochem_Char->SPR_Assay Cellular_Char->Validated_Probe CETSA_Assay HiBiT CETSA Cellular_Char->CETSA_Assay NFkB_Assay NF-κB Reporter Cellular_Char->NFkB_Assay Selectivity->Validated_Probe DUB_Panel DUB Panel Selectivity->DUB_Panel Kinase_Panel Kinase Panel Selectivity->Kinase_Panel Protease_Panel Protease Panel Selectivity->Protease_Panel Neg_Control->Validated_Probe

Figure 2: Workflow for the discovery and validation of this compound.

Conclusion

This compound is a highly potent and selective chemical probe for the deubiquitinase USP21. Its well-characterized biochemical and cellular activities, combined with the availability of a validated negative control, BAY-728, make it an indispensable tool for elucidating the complex roles of USP21 in health and disease. The detailed protocols and pathway information provided in this guide are intended to empower researchers to effectively utilize this compound in their studies, ultimately advancing our understanding of USP21 biology and its potential as a therapeutic target.

References

The Discovery and Synthesis of BAY-805: A Potent and Selective USP21 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, and characterization of BAY-805, a novel, potent, and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21). This compound serves as a valuable chemical probe for elucidating the complex biological roles of USP21, a deubiquitinating enzyme (DUB) implicated in cancer development and immune response regulation.[1][2]

Introduction: The Therapeutic Potential of Targeting USP21

Ubiquitin-Specific Protease 21 (USP21) is a member of the largest subfamily of deubiquitinating enzymes, which play a critical role in reversing protein ubiquitination.[1][3] This post-translational modification is a key regulator of numerous cellular processes, including signal transduction, gene expression, and DNA repair.[1] Dysregulation of USP21 has been linked to tumor development and growth, making it a promising therapeutic target for cancer treatment.[1][2] Specifically, USP21 has been shown to downregulate TNFα-induced NF-κB activation by deubiquitinating RIP1.[1][4] The development of potent and selective inhibitors is crucial for validating USP21 as a drug target and exploring its therapeutic potential.[3][5]

Discovery of this compound: From High-Throughput Screening to Lead Optimization

This compound was identified through a rigorous discovery process initiated by a high-throughput screening (HTS) of approximately 4 million compounds from the Bayer compound library.[1] The initial screening hit demonstrated modest inhibitory activity against USP21. Subsequent structure-activity relationship (SAR) studies and chemical optimization led to the development of this compound, a compound with significantly improved potency and selectivity.[1][5]

A key optimization step involved replacing a nitro group with a cyano substituent to improve permeability properties, resulting in a precursor compound with comparable potency.[5] Further structural modifications culminated in the synthesis of this compound, which exhibits low nanomolar potency in biochemical assays.[1]

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient four-step linear process designed for parallel synthesis, which facilitated the rapid optimization of the initial screening hit.[1][5]

The key steps in the synthesis are:

  • Formation of Building Block 25: Commercially available 4-cyanophenylacetonitrile is reacted with thiosemicarbazide in trifluoroacetic acid (TFA).[1][5]

  • Coupling with Boc-d-leucine: The resulting building block is coupled with Boc-d-leucine to form an intermediate.[1]

  • Boc-Deprotection: The Boc protecting group is removed using 4 N HCl in dioxane.[1]

  • Final Amide Coupling: The deprotected intermediate is coupled with 1-(trifluoromethyl)cyclohexanecarboxylic acid to yield this compound.[1]

A less active enantiomer, BAY-728, was also synthesized using Boc-l-leucine in the first amide coupling step to serve as a negative control in biological assays.[1]

Biochemical and Cellular Characterization

This compound has been extensively characterized through a battery of biochemical and cellular assays to determine its potency, selectivity, and mechanism of action.

Potency and Binding Affinity

The inhibitory potency and binding affinity of this compound for USP21 were determined using multiple orthogonal assays. The results are summarized in the table below.

AssayParameterThis compound ValueBAY-728 (Negative Control) ValueReference
hUSP21 HTRF AssayIC₅₀6 nM12600 nM[4][6]
hUSP21 Ub-Rhodamine AssayIC₅₀2 nM16200 nM[4][6]
Surface Plasmon Resonance (SPR)K𝘥2.2 nM8686 nM[4]
USP21 HiBiT CETSAEC₅₀~95 nM-[4][7]
NF-κB Reporter AssayEC₅₀17 nMNo activation at 10 µM[4][6]
Selectivity Profile

This compound demonstrates high selectivity for USP21 over other deubiquitinating enzymes and a broad panel of off-targets, including kinases and other proteases.[1][6] For instance, the IC₅₀ for this compound against USP2 is greater than 25,000 nM.[4] This high degree of selectivity is a critical attribute for a chemical probe, minimizing the risk of off-target effects and enabling a more precise interrogation of USP21 biology.[1]

Mechanism of Action: NF-κB Pathway Activation

This compound functions as a non-covalent inhibitor of the catalytic activity of USP21.[1][5][8] By inhibiting USP21, this compound prevents the deubiquitination of key substrates, such as RIP1 (Receptor-Interacting Protein 1).[1][4] The accumulation of ubiquitinated RIP1 leads to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5] This mechanism was confirmed in a cell-based reporter assay, where this compound treatment resulted in a strong induction of NF-κB activity.[1]

NF-kB_Pathway_this compound cluster_inhibition Inhibition by this compound cluster_pathway NF-κB Signaling This compound This compound USP21 USP21 This compound->USP21 inhibits Ub-RIP1 Ubiquitinated RIP1 USP21->Ub-RIP1 deubiquitinates RIP1 RIP1 Ub-RIP1->RIP1 NF-kB_Activation NF-κB Activation Ub-RIP1->NF-kB_Activation induces

Figure 1: Mechanism of this compound in the NF-κB pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of this compound

The synthesis of this compound is conducted in four main steps:[1]

  • Synthesis of (4-cyanobenzyl)thiourea intermediate: 4-cyanophenylacetonitrile and thiosemicarbazide are reacted in trifluoroacetic acid at room temperature.

  • Amide coupling with Boc-D-leucine: The intermediate is coupled with Boc-D-leucine using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) at room temperature.

  • Boc deprotection: The Boc protecting group is removed with 4 N HCl in dioxane at room temperature.

  • Final amide coupling: The resulting amine is coupled with 1-(trifluoromethyl)cyclohexanecarboxylic acid using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl), 1-hydroxybenzotriazole monohydrate (HOBt·H₂O), and DIPEA in DMF at room temperature to yield this compound.

Synthesis_Workflow start 4-cyanophenylacetonitrile + thiosemicarbazide step1 React with TFA start->step1 intermediate1 Building Block 25 step1->intermediate1 step2 Couple with Boc-d-leucine (HATU, DIPEA, DMF) intermediate1->step2 intermediate2 Intermediate 27 step2->intermediate2 step3 Boc Deprotection (4N HCl in dioxane) intermediate2->step3 intermediate3 Amine Intermediate step3->intermediate3 step4 Couple with 1-(trifluoromethyl) cyclohexanecarboxylic acid (EDC, HOBt, DIPEA, DMF) intermediate3->step4 end_product This compound step4->end_product

Figure 2: Synthetic workflow for this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The HTRF assay is a biochemical assay used to measure the inhibition of USP21's catalytic activity. The assay quantifies the cleavage of a ubiquitin substrate, and the signal is detected using time-resolved fluorescence resonance energy transfer.

Ubiquitin-Rhodamine Assay

This is an orthogonal biochemical assay to confirm the inhibitory activity of compounds on USP21. It measures the cleavage of a ubiquitin-rhodamine substrate, leading to a change in fluorescence.

Surface Plasmon Resonance (SPR)

SPR was used to determine the binding affinity (K𝘥) of this compound to USP21.[1] Recombinant USP21 was immobilized, and a series of compound concentrations were flowed over the surface.[5] Binding constants were calculated from the steady-state response, assuming a 1:1 binding model.[1][5]

Cellular Thermal Shift Assay (CETSA)

CETSA was employed to confirm the engagement of this compound with USP21 in a cellular context.[1][5] HEK293T cells were transfected with USP21 fused to a NanoLuc HiBiT tag.[4][5] The cells were then treated with this compound, heated, and the luminescence signal was measured to assess the thermal stabilization of USP21 upon compound binding.[4]

CETSA_Workflow cell_prep HEK293T cells transfected with HiBit-USP21 construct treatment Treat cells with this compound (1h @ 37°C) cell_prep->treatment heating Heat cells for 3 min at indicated temperatures treatment->heating lysis_detection Add LgBit solution and substrate heating->lysis_detection measurement Measure luciferase signal lysis_detection->measurement

Figure 3: Experimental workflow for HiBiT CETSA.
NF-κB Dual-Luciferase Reporter Assay

This cell-based assay was used to measure the functional consequence of USP21 inhibition by this compound.[1] Cells were engineered with an NF-κB reporter system that produces a firefly luciferase signal upon NF-κB activation, which is then normalized to a background Renilla luciferase signal.[1]

Conclusion

This compound is a first-in-class, potent, and highly selective inhibitor of USP21.[1][2] Its discovery and thorough characterization provide the scientific community with a high-quality chemical probe to further investigate the biology of USP21 in various physiological and pathological contexts.[1][5] The availability of this compound and its corresponding negative control, BAY-728, will be instrumental in advancing our understanding of the therapeutic potential of targeting USP21 for the treatment of cancer and other diseases.[1]

References

BAY-805: A Technical Guide to USP21 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). This document details the quantitative data, experimental protocols, and signaling pathway interactions to support further research and development in this area.

Quantitative Data Summary

This compound demonstrates low nanomolar potency in biochemical and cellular assays, high selectivity for USP21, and clear target engagement in cellular systems. The following tables summarize the key quantitative data for this compound and its less active enantiomer, BAY-728, which serves as a negative control.

Biochemical Assays This compound BAY-728 (Negative Control) Reference
hUSP21 HTRF IC50 6 nM12,600 nM[1][2]
hUSP21 Ub-Rhodamine IC50 2 nM16,200 nM[1][2]
hUSP2 Ub-Rhodamine IC50 >25,000 nM>25,000 nM[2]
Biophysical and Cellular Assays This compound BAY-728 (Negative Control) Reference
SPR Kd 2.2 nM8,686 nM[2]
HiBiT CETSA EC50 ~95 nMInactive[2]
NF-κB Reporter Assay EC50 17 nMInactive at 10 µM[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the available literature and are intended to serve as a guide for reproducing these experiments.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantifies the inhibition of USP21 enzymatic activity.

  • Principle: The assay measures the cleavage of a ubiquitin substrate labeled with a FRET donor and acceptor. Inhibition of USP21 prevents cleavage, resulting in a high FRET signal.

  • Protocol:

    • Dispense 2.5X concentrated test compound (e.g., this compound) into a microplate.

    • Add 5X concentrated USP21 enzyme solution.

    • Pre-incubate for 5 minutes at room temperature.

    • Add a substrate pre-mixture containing biotinylated ubiquitin and a FRET acceptor.

    • Incubate for 60 minutes at room temperature.

    • Add a detection mixture containing a europium cryptate-labeled anti-tag antibody (donor).

    • Incubate for a final 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader with excitation at 330 nm and emission at 620 nm and 665 nm.

Ubiquitin-Rhodamine (Ub-Rhod) Assay

This is an orthogonal biochemical assay to confirm USP21 inhibition.

  • Principle: This assay uses a ubiquitin substrate conjugated to rhodamine 110. Cleavage by USP21 releases the fluorophore, leading to an increase in fluorescence.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% (w/v) BSA).

    • Dilute USP21 enzyme and test compounds in the reaction buffer.

    • Add the USP21 enzyme solution to a 384-well plate.

    • Add the test compound dilutions and incubate for 3 hours at room temperature.

    • Initiate the reaction by adding the Ub-Rhodamine 110 substrate.

    • Monitor the fluorescence intensity (excitation at 485 nm, emission at 535 nm) continuously for 20-30 minutes using a plate reader.

Surface Plasmon Resonance (SPR)

SPR is used to measure the binding kinetics and affinity of this compound to USP21.

  • Principle: This label-free technology detects changes in the refractive index at the surface of a sensor chip as the analyte (this compound) binds to the immobilized ligand (USP21).

  • Protocol:

    • Immobilize recombinant USP21 on a sensor chip.

    • For multi-cycle kinetics, inject different concentrations of this compound over the surface with a contact time of 60 seconds and a dissociation time of 200 seconds at a flow rate of 30 µL/min.

    • For single-cycle kinetics, inject a series of increasing concentrations of this compound without a regeneration step between injections.

    • Regenerate the sensor surface between different compound analyses if necessary.

    • Analyze the data using a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).[3]

Cellular Thermal Shift Assay (CETSA) with HiBiT

CETSA is employed to confirm target engagement in a cellular environment.

  • Principle: The binding of a ligand (this compound) to its target protein (USP21) stabilizes the protein, leading to an increase in its melting temperature. The amount of soluble, non-denatured protein at different temperatures is quantified using the HiBiT protein tagging system.

  • Protocol:

    • Transfect HEK293T cells with a plasmid encoding for C-terminally HiBiT-tagged USP21.

    • The following day, treat the cells with the test compound (e.g., this compound) or DMSO control for 1 hour at 37°C.

    • Heat the cells in a PCR plate for 3 minutes at a range of temperatures (e.g., 42°C to 58°C).

    • Cool the plate for 3 minutes at 25°C.

    • Transfer the cell suspension to a 384-well plate and add the HiBiT lytic detection reagent.

    • Incubate for 10 minutes at room temperature and measure the luminescence.

    • Plot the luminescence signal against temperature to generate melting curves and determine the EC50 of thermal stabilization.[3][4]

NF-κB Reporter Assay

This cell-based functional assay measures the downstream effect of USP21 inhibition.[3]

  • Principle: Inhibition of USP21 prevents the deubiquitination of RIP1, leading to the activation of the NF-κB signaling pathway. This activation drives the expression of a luciferase reporter gene.[3]

  • Protocol:

    • Seed HEK293T cells in a 6-well plate.

    • Co-transfect the cells with plasmids for an NF-κB-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase (for normalization).

    • After 4-6 hours, replace the medium and add the test compounds at various concentrations.

    • Incubate for 22-24 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal and plot the fold activation relative to the DMSO control.

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct, non-covalent inhibition of the catalytic activity of USP21.[4] This leads to the hyperubiquitination of USP21 substrates, thereby modulating downstream signaling pathways.

NF-κB Signaling Pathway

The most well-characterized downstream effect of this compound is the activation of the NF-κB signaling pathway.[4] USP21 is known to deubiquitinate Receptor-Interacting Protein 1 (RIP1), a key signaling node in the TNFα-induced NF-κB pathway.[2] By inhibiting USP21, this compound prevents the removal of ubiquitin chains from RIP1, leading to its sustained activation and subsequent engagement of downstream signaling components, ultimately resulting in the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory and cell survival genes.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFα Receptor RIP1 RIP1 TNFR->RIP1 recruits TNFa TNFα TNFa->TNFR Ub Ubiquitin RIP1->Ub K63-linked ubiquitination IKK IKK Complex RIP1->IKK activates USP21 USP21 USP21->RIP1 deubiquitinates BAY805 This compound BAY805->USP21 inhibits IkB IκBα IKK->IkB phosphorylates IkB->Ub ubiquitination & degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Gene Gene Expression NFkB_nuc->Gene

Caption: this compound inhibits USP21, leading to NF-κB activation.

Experimental Workflow for Target Engagement

The validation of this compound's target engagement follows a logical progression from biochemical assays to cellular confirmation.

G cluster_biochem Biochemical Assays cluster_biophys Biophysical Assay cluster_cellular Cellular Assays HTRF HTRF Assay (IC50) UbRhod Ub-Rhodamine Assay (IC50) HTRF->UbRhod Orthogonal Confirmation SPR SPR (Kd) UbRhod->SPR Binding Affinity CETSA HiBiT CETSA (Target Engagement) SPR->CETSA Cellular Target Engagement NFkB NF-κB Reporter (Functional Readout) CETSA->NFkB Downstream Functional Effect

Caption: Experimental workflow for validating this compound target engagement.

Other Potential Signaling Pathways

USP21 has been implicated in the regulation of other signaling pathways through its interaction with various substrates. While the direct effects of this compound on these pathways require further investigation, they represent important areas for future research.

  • STING Pathway: USP21 has been shown to deubiquitinate and inactivate STING, a key adaptor protein in the innate immune response to cytosolic DNA.[2] Inhibition of USP21 by this compound could therefore potentially enhance STING-mediated signaling, leading to increased type I interferon production.

  • Wnt/β-catenin Pathway: Some substrates of USP21 are components of the Wnt/β-catenin signaling pathway. Further studies are needed to determine if this compound can modulate this pathway.

G cluster_usp21 USP21 cluster_substrates Substrates & Pathways cluster_pathways USP21 USP21 RIP1 RIP1 USP21->RIP1 STING STING USP21->STING Other Other Substrates USP21->Other NFkB NF-κB Signaling RIP1->NFkB IFN Type I Interferon Response STING->IFN Wnt Wnt/β-catenin Signaling Other->Wnt

Caption: Potential signaling pathways modulated by USP21 inhibition.

References

In Vitro Characterization of BAY-805: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of BAY-805, a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3] this compound serves as a valuable chemical probe for exploring the complex biology of USP21, a deubiquitinating enzyme (DUB) implicated in cancer development and growth.[1][4] This document details the quantitative biochemical and cellular data, comprehensive experimental protocols for key assays, and visual representations of the relevant signaling pathway and experimental workflows.

Core Data Presentation

The following table summarizes the quantitative in vitro data for this compound, demonstrating its high potency and selectivity for USP21.

Assay TypeParameterValue (nM)Target/System
Biochemical Assays
HTRF AssayIC506hUSP21
Ub-Rhodamine AssayIC502hUSP21
Surface Plasmon Resonance (SPR)Kd2.2hUSP21
Cellular Assays
NF-κB Reporter AssayEC5017HEK293T cells
HiBiT CETSAEC5095HEK293T cells

Data compiled from multiple sources.[5][6][7]

Signaling Pathway

This compound exerts its cellular effects by inhibiting USP21, which is known to deubiquitinate and inactivate Receptor-Interacting Protein 1 (RIP1).[3][8] The inhibition of USP21 leads to an accumulation of K63-ubiquitinated RIP1, a critical step for the activation of the NF-κB signaling pathway.[3] This pathway plays a crucial role in inflammation, immunity, and cell survival.

BAY805_Signaling_Pathway cluster_inhibition Inhibition cluster_pathway NF-κB Activation Pathway BAY805 This compound USP21 USP21 BAY805->USP21 RIP1_deUb Deubiquitinated RIP1 (Inactive) USP21->RIP1_deUb Deubiquitination RIP1_Ub K63-Ubiquitinated RIP1 NFkB_Activation NF-κB Activation RIP1_Ub->NFkB_Activation RIP1_Ub->RIP1_deUb HTRF_Workflow start Start reagents Prepare Reagents: - USP21 Enzyme - Substrate Peptide - this compound dilutions - HTRF Detection Reagents start->reagents incubation Incubate USP21, Substrate, and this compound reagents->incubation detection Add HTRF Detection Reagents incubation->detection read Read Plate on HTRF-compatible plate reader (665 nm / 620 nm) detection->read analysis Calculate IC50 read->analysis UbRhod_Workflow start Start mix Mix USP21 enzyme with This compound dilutions start->mix add_sub Add Ub-Rhodamine 110 substrate mix->add_sub incubate Incubate at 37°C add_sub->incubate read Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm) incubate->read analyze Determine IC50 values read->analyze SPR_Workflow start Start immobilize Immobilize USP21 onto a sensor chip start->immobilize inject Inject serial dilutions of This compound over the surface immobilize->inject measure Measure association and dissociation phases inject->measure regenerate Regenerate the sensor surface measure->regenerate analyze Analyze sensorgrams to determine kon, koff, and Kd measure->analyze regenerate->inject Next concentration CETSA_Workflow start Start treat Treat cells with this compound or vehicle (DMSO) start->treat heat Heat cell lysates or intact cells to a range of temperatures treat->heat lyse Lyse cells (if treated intact) and separate soluble and aggregated proteins heat->lyse detect Detect soluble USP21 using Western blot or HiBiT CETSA lyse->detect analyze Generate melting curves and determine thermal shift (ΔTm) detect->analyze Luciferase_Workflow start Start transfect Co-transfect cells with NF-κB-Firefly luciferase and constitutive Renilla luciferase plasmids start->transfect treat Treat transfected cells with serial dilutions of this compound transfect->treat lyse Lyse cells after incubation treat->lyse measure Measure Firefly and Renilla luciferase activities sequentially lyse->measure analyze Normalize Firefly to Renilla activity and determine EC50 measure->analyze

References

The USP21 Inhibitor BAY-805: A Technical Guide to its Enhancement of NF-κB Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and experimental validation of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), and its subsequent activating effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the core biological processes and workflows.

Introduction: this compound and the NF-κB Signaling Axis

This compound is a novel, non-covalent small molecule inhibitor of USP21, a deubiquitinating enzyme (DUB) that plays a crucial role in regulating cellular signaling pathways.[1] One of the key substrates of USP21 is Receptor-Interacting Protein 1 (RIP1), a critical component in the activation of the NF-κB pathway.[2] The ubiquitination of RIP1 is a prerequisite for the downstream activation of NF-κB, a transcription factor that governs the expression of genes involved in inflammation, immunity, and cell survival.[2][3]

USP21 negatively regulates the NF-κB pathway by removing ubiquitin chains from RIP1.[2] By selectively inhibiting USP21, this compound prevents the deubiquitination of RIP1, leading to a sustained ubiquitinated state and subsequent potentiation of NF-κB signaling.[1][3] This guide delves into the specifics of this interaction, supported by robust experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the potency and cellular activity of this compound in inhibiting USP21 and activating the NF-κB pathway.

Table 1: Biochemical Potency of this compound Against USP21 [4]

Assay TypeTargetIC50 (nM)
HTRF AssayhUSP216
Ub-Rhodamine AssayhUSP212

Table 2: Cellular Activity and Target Engagement of this compound [4][5]

Assay TypeParameterValue (nM)
NF-κB Reporter AssayEC5017
Cellular Thermal Shift Assay (CETSA)EC5095
Surface Plasmon Resonance (SPR)Kd2.2

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound enhances NF-κB signaling through the inhibition of USP21.

BAY805_NFkB_Pathway cluster_stimulus Upstream Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNFα Receptor Receptor Stimulus->Receptor RIP1 RIP1 Receptor->RIP1 recruits RIP1_Ub Ubiquitinated RIP1 RIP1->RIP1_Ub is ubiquitinated Ub Ubiquitin RIP1_Ub->RIP1 deubiquitinates IKK_Complex IKK Complex RIP1_Ub->IKK_Complex activates USP21 USP21 IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus translocates to IkB_NFkB->NFkB_p65_p50 releases BAY805 This compound BAY805->USP21 inhibits DNA DNA NFkB_p65_p50_nucleus->DNA binds to Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression promotes

Caption: Mechanism of this compound induced NF-κB activation.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on the NF-κB signaling pathway.

NF-κB Dual-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of NF-κB in response to USP21 inhibition by this compound.[2][3]

Objective: To measure the dose-dependent effect of this compound on NF-κB-driven luciferase expression.

Materials:

  • HEK293 cells

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Lipofectamine 2000 or similar transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 0-10 µM). Include a positive control (e.g., TNFα) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to USP21 in a cellular context.[1][6]

Objective: To demonstrate target engagement of this compound with USP21 in intact cells.

Materials:

  • HEK293T cells

  • HiBiT-tagged USP21 expression vector

  • Transfection reagent

  • This compound

  • PBS

  • Lysis buffer

  • Nano-Glo® HiBiT Lytic Detection System

  • PCR thermocycler

  • Luminometer

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and transfect them with the HiBiT-tagged USP21 expression vector.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Shock: Heat the cell suspensions in a PCR thermocycler for 3 minutes at a specific temperature (e.g., 49°C) to induce thermal denaturation of unbound proteins.

  • Cell Lysis and Detection: Lyse the cells and add the LgBiT protein and substrate from the Nano-Glo® HiBiT Lytic Detection System.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the amount of soluble (non-denatured) HiBiT-tagged USP21.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 for thermal stabilization.

Western Blot for RIP1 Ubiquitination

This assay is used to visualize the change in the ubiquitination status of RIP1 upon treatment with this compound.[7][8]

Objective: To detect the accumulation of ubiquitinated RIP1 following inhibition of USP21 by this compound.

Materials:

  • HEK293T cells

  • Plasmids for HA-tagged ubiquitin and Myc-tagged RIP1

  • Transfection reagent

  • This compound

  • TNFα

  • Lysis buffer containing N-ethylmaleimide (NEM) to inhibit deubiquitinases

  • Anti-Myc antibody for immunoprecipitation

  • Protein A/G agarose beads

  • Anti-HA antibody for Western blotting

  • Anti-RIP1 antibody for loading control

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Protocol:

  • Transfection: Co-transfect HEK293T cells with plasmids expressing HA-tagged ubiquitin and Myc-tagged RIP1.

  • Compound Treatment and Stimulation: After 24-48 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with TNFα for a short period (e.g., 10 minutes) to induce RIP1 ubiquitination.

  • Cell Lysis: Lyse the cells in a buffer containing NEM.

  • Immunoprecipitation: Immunoprecipitate Myc-tagged RIP1 from the cell lysates using an anti-Myc antibody and protein A/G agarose beads.

  • SDS-PAGE and Western Blotting: Elute the immunoprecipitated proteins, separate them by SDS-PAGE, and transfer them to a PVDF membrane.

  • Detection: Probe the membrane with an anti-HA antibody to detect ubiquitinated RIP1. Re-probe with an anti-RIP1 antibody to confirm equal loading of immunoprecipitated RIP1.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of the assays performed to validate this compound's mechanism of action.

Luciferase_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 cluster_day4 Day 4 node_seed Seed HEK293 cells in 96-well plate node_transfect Co-transfect with NF-κB-luc and Renilla-luc plasmids node_seed->node_transfect node_treat Treat cells with This compound or controls node_transfect->node_treat node_incubate Incubate for 24h node_treat->node_incubate node_lyse Lyse cells node_incubate->node_lyse node_measure Measure Firefly and Renilla luminescence node_lyse->node_measure node_analyze Normalize and analyze data (EC50) node_measure->node_analyze CETSA_Workflow node_transfect Transfect cells with HiBiT-USP21 node_treat Treat cells with This compound node_transfect->node_treat node_heat Apply heat shock (e.g., 49°C for 3 min) node_treat->node_heat node_lyse Lyse cells and add detection reagents node_heat->node_lyse node_measure Measure luminescence node_lyse->node_measure node_analyze Analyze data for thermal stabilization (EC50) node_measure->node_analyze Validation_Logic node_biochem Biochemical Assays (HTRF, Ub-Rhodamine) node_hypothesis Hypothesis: This compound inhibits USP21, leading to increased NF-κB activation node_biochem->node_hypothesis Confirms direct enzyme inhibition node_spr Surface Plasmon Resonance (SPR) node_spr->node_hypothesis Quantifies binding affinity node_cetsa Cellular Thermal Shift Assay (CETSA) node_cetsa->node_hypothesis Confirms target engagement in cells node_reporter NF-κB Reporter Assay node_reporter->node_hypothesis Measures cellular pathway activation node_western RIP1 Ubiquitination Western Blot node_western->node_hypothesis Visualizes mechanistic substrate effect

References

Investigating the Role of USP21 with the Selective Inhibitor BAY-805: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-specific protease 21 (USP21) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating a multitude of cellular processes by removing ubiquitin chains from substrate proteins.[1][2] Dysregulation of USP21 has been implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[3][4] This technical guide provides an in-depth overview of USP21, its function, and the utility of BAY-805, a potent and highly selective non-covalent inhibitor of USP21, in elucidating its biological roles.[3][5] This document will detail experimental protocols and present key data for researchers investigating the USP21-BAY-805 axis.

Core Concepts: USP21 and this compound

USP21 is a cysteine protease that cleaves isopeptide bonds between ubiquitin and its target proteins.[1] It can remove various ubiquitin chain linkages, including K48- and K63-linked polyubiquitin, thereby regulating protein stability and signaling pathway activity.[1] USP21 has been shown to modulate several key signaling pathways, including NF-κB, JAK/STAT, and MAPK/ERK, through the deubiquitination of critical pathway components.[1]

This compound is a first-in-class, potent, and selective small molecule inhibitor of USP21.[3][5] It exhibits low nanomolar inhibitory activity against USP21 and high selectivity over other deubiquitinating enzymes.[2][3] this compound serves as a valuable chemical probe to investigate the cellular functions of USP21 and to validate it as a potential drug target.[3][5]

Data Presentation: Quantitative Analysis of this compound

The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and cellular activity.

Table 1: Biochemical Activity of this compound against USP21

Assay TypeSubstrateIC50 (nM)Reference
HTRF AssayUb-GST6[6]
Ub-Rhodamine AssayUb-Rhodamine 1102[3][6]

Table 2: Cellular Activity and Target Engagement of this compound

Assay TypeCell LineParameterValue (nM)Reference
NF-κB Reporter AssayHEK293TEC5017[2]
Cellular Thermal Shift Assay (CETSA)HEK293TEC50~95[6]
Surface Plasmon Resonance (SPR)-Kd2.2[6]

Table 3: Selectivity Profile of this compound

DUB Family Member% Inhibition at 10 µMReference
USP2<50%[3]
USP7<50%[3]
USP10Weak Inhibition[2]
USP22Weak Inhibition[2]
USP21 >90% [2]
Additional 40+ DUBs<15%[2][6]

Signaling Pathways Regulated by USP21

USP21 is a key regulator of multiple signaling cascades implicated in cancer and immune responses. The inhibition of USP21 by this compound provides a powerful tool to dissect these pathways.

NF-κB Signaling Pathway

USP21 negatively regulates the TNFα-induced NF-κB pathway by deubiquitinating Receptor-Interacting Protein 1 (RIP1).[1][7][8] K63-linked polyubiquitination of RIP1 is a critical step for the activation of the IKK complex and subsequent NF-κB activation. By removing these ubiquitin chains, USP21 dampens NF-κB signaling. Inhibition of USP21 with this compound leads to increased RIP1 ubiquitination and robust activation of the NF-κB pathway.[2][3]

NF_kappa_B_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFa TNFR TNFR TNFa->TNFR Binds RIP1 RIP1 TNFR->RIP1 IKK_Complex IKK Complex RIP1->IKK_Complex Activates TRAF2 TRAF2 E3_Ligase E3 Ligase E3_Ligase->RIP1 K63-Ub Ub Ubiquitin IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Degradation NFkB->Nucleus Translocates USP21 USP21 USP21->RIP1 Deubiquitinates BAY805 This compound BAY805->USP21 Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression

Caption: USP21 negatively regulates NF-κB signaling by deubiquitinating RIP1.

Other Key Signaling Pathways
  • JAK/STAT Pathway: USP21 has been shown to regulate the JAK/STAT pathway, which is crucial for cytokine signaling and immune responses.[1]

  • MAPK/ERK Pathway: USP21 can stabilize MEK2 by removing K48-linked polyubiquitin chains, leading to the activation of the MAPK/ERK pathway, which is often hyperactivated in cancer.[1][9]

  • Hippo Pathway: USP21 influences the Hippo pathway, a critical regulator of organ size and cell proliferation, by deubiquitinating and stabilizing MARK kinases.[10][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in their investigation of USP21 and this compound.

USP21 Deubiquitinase Activity Assay (Ub-Rhodamine)

This assay measures the enzymatic activity of USP21 by monitoring the cleavage of a fluorogenic ubiquitin-rhodamine 110 substrate.

Workflow:

DUB_Assay_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, USP21, this compound, and Ub-Rhodamine Substrate Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate USP21 with this compound or DMSO Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add Ub-Rhodamine to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Measure_Fluorescence Measure fluorescence (Ex/Em = 485/535 nm) in a kinetic mode Add_Substrate->Measure_Fluorescence Analyze_Data Calculate IC50 values Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the USP21 deubiquitinase activity assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.

    • Prepare a stock solution of recombinant human USP21 protein.

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare a stock solution of Ub-Rhodamine 110 Green.

  • Assay Procedure:

    • In a 384-well plate, add USP21 enzyme to the assay buffer.

    • Add this compound or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding Ub-Rhodamine 110 Green substrate.

    • Immediately measure the increase in fluorescence in a plate reader in kinetic mode for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocities (slope of the linear phase of the fluorescence curve).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

NF-κB Dual-Luciferase Reporter Assay

This cell-based assay quantifies the activation of the NF-κB pathway by measuring the expression of a luciferase reporter gene under the control of an NF-κB responsive promoter.

Methodology:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment:

    • After 24 hours, treat the cells with serial dilutions of this compound or DMSO for a specified period (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly luciferase activity using a luminometer.

    • Measure Renilla luciferase activity in the same wells for normalization.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit the data to determine the EC50 value.[12]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment by measuring changes in the thermal stability of the target protein upon ligand binding.[13][14][15]

Workflow:

CETSA_Workflow Start Start Cell_Treatment Treat cells with This compound or DMSO Start->Cell_Treatment Heat_Shock Apply heat shock at various temperatures Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells to release proteins Heat_Shock->Cell_Lysis Centrifugation Centrifuge to separate soluble and aggregated proteins Cell_Lysis->Centrifugation Protein_Quantification Quantify soluble USP21 (e.g., by Western Blot or ELISA) Centrifugation->Protein_Quantification Data_Analysis Plot % soluble protein vs. temperature to determine Tm shift Protein_Quantification->Data_Analysis End End Data_Analysis->End

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture cells to confluency and treat with this compound or DMSO for 1 hour.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.

  • Protein Detection:

    • Analyze the amount of soluble USP21 in the supernatant by Western blotting or other protein detection methods.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble USP21 against the temperature.

    • The shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding kinetics and affinity between a ligand (e.g., this compound) and an immobilized protein (e.g., USP21).[16][17][18][19]

Methodology:

  • Immobilization:

    • Immobilize recombinant USP21 onto a sensor chip surface.

  • Binding Analysis:

    • Inject a series of concentrations of this compound over the sensor surface and a reference surface.

    • Monitor the change in the refractive index in real-time, which is proportional to the amount of bound analyte.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Co-immunoprecipitation (Co-IP) and Ubiquitination Assay

This protocol is used to identify and validate the interaction between USP21 and its substrates and to assess the ubiquitination status of the substrate.

Methodology:

  • Cell Lysis:

    • Lyse cells expressing tagged versions of USP21 and/or the putative substrate with a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-FLAG for FLAG-tagged USP21).

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads to remove non-specific binding proteins.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with antibodies against the bait protein (e.g., anti-FLAG) and the putative interacting partner (e.g., anti-HA for HA-tagged substrate) or an anti-ubiquitin antibody to assess ubiquitination.

Conclusion

This technical guide provides a comprehensive resource for researchers investigating the role of USP21 using the selective inhibitor this compound. The provided data tables, signaling pathway diagrams, and detailed experimental protocols will facilitate the design and execution of experiments aimed at further understanding the biology of USP21 and its potential as a therapeutic target. The use of this compound as a chemical probe will undoubtedly continue to yield valuable insights into the complex cellular functions regulated by this important deubiquitinating enzyme.

References

BAY-805: A Comprehensive Technical Guide to its Selectivity Profile Against Deubiquitinating Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's specificity, the methodologies used for its characterization, and its impact on relevant signaling pathways.

Executive Summary

This compound is a non-covalent, cell-active chemical probe that demonstrates low nanomolar potency against USP21.[1][2][3] Extensive profiling has revealed a high degree of selectivity for USP21 over other deubiquitinating enzymes (DUBs), as well as against a broad range of kinases, proteases, and other common off-targets.[1][4][5] This high selectivity makes this compound a valuable tool for elucidating the biological functions of USP21 and for exploring its therapeutic potential.

Data Presentation: Quantitative Selectivity Profile of this compound

The selectivity of this compound has been rigorously assessed against a wide array of DUBs and other enzyme families. The following tables summarize the quantitative data from these profiling studies, providing a clear comparison of its inhibitory activity.

Table 1: Selectivity of this compound against a Panel of Deubiquitinating Enzymes (DUBs)

The following data was generated using the DUBprofiler™ service from Ubiquigent, which measures the cleavage of a ubiquitin-rhodamine 110 substrate in an endpoint assay.[1]

DUB Target% Inhibition at 1 µM this compound% Inhibition at 10 µM this compound
USP21 88 91
USP10~50% residual activity~50% residual activity
USP22~50% residual activity~50% residual activity
Other 41 DUBs<15<15

Note: For the majority of the 41 other DUBs in the panel, this compound showed very low activity (<15% inhibition) at both concentrations tested.[1] A slight activity was observed for USP10 and USP22, with about 50% residual DUB activity.[1]

Table 2: Selectivity of this compound against Other Off-Target Enzymes
TargetAssay TypeIC50 (µM)% Inhibition at 10 µM
PRAK(h)Kinase Panel8.658
TrkA(h)Kinase Panel>1057
Acetylcholine EsteraseSafety Screen7.6172
Adenosine TransportersSafety Screen-62
Other >360 KinasesKinase Panel-Minor
Other 6 Cysteine ProteasesIn-house Panel>20-

Data from Eurofins/Panlabs kinase selectivity panel and an in-house safety screen against 70 individual off-targets.[1] Minor inhibitory activity was observed for the majority of the kinases tested.[1]

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the role of USP21 in the NF-κB signaling pathway and the effect of its inhibition by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD TNFa TNFα TNFa->TNFR Binds TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 Recruits RIP1_Ub RIP1-Ub(K63) RIP1->RIP1_Ub K63-linked Ubiquitination IKK_complex IKK Complex RIP1_Ub->IKK_complex Activates USP21 USP21 USP21->RIP1_Ub Deubiquitinates BAY805 This compound BAY805->USP21 Inhibits IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_inactive NF-κB (p50/p65) IKK_complex->NFkB_inactive Leads to IκBα degradation IkBa->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Gene_Expression Gene Expression (Inflammation, Survival) NFkB_active->Gene_Expression Translocates to Nucleus

Caption: NF-κB signaling pathway and the inhibitory role of this compound on USP21.

Experimental Workflow Diagram

The following diagram outlines a general workflow for assessing the selectivity of a DUB inhibitor.

G cluster_workflow DUB Inhibitor Selectivity Profiling Workflow Start Start: Potent DUB Inhibitor Primary_Screen Primary Screen: Biochemical Assay vs. Target DUB (e.g., Ub-Rhodamine Assay) Start->Primary_Screen Selectivity_Panel Selectivity Panel: Screen against a broad panel of DUBs (e.g., DUBprofiler™) Primary_Screen->Selectivity_Panel Orthogonal_Assay Orthogonal Assay: Confirm hits with a different assay format (e.g., CETSA) Selectivity_Panel->Orthogonal_Assay Kinase_Screen Broad Off-Target Screening: Kinase & Protease Panels Orthogonal_Assay->Kinase_Screen Data_Analysis Data Analysis: Determine IC50 values and Selectivity Ratios Kinase_Screen->Data_Analysis End End: Characterized Selective Inhibitor Data_Analysis->End

Caption: General experimental workflow for DUB inhibitor selectivity profiling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized yet detailed protocols for the key experiments cited in the characterization of this compound's selectivity.

Ubiquitin-Rhodamine Based DUB Selectivity Assay (e.g., DUBprofiler™)

This protocol describes a common method for assessing DUB inhibitor selectivity using a fluorogenic substrate.

1. Principle: This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a quenched fluorogenic substrate, Ubiquitin-Rhodamine 110 (Ub-Rho).[6][7] Cleavage of the amide bond between the C-terminal glycine of ubiquitin and rhodamine results in an increase in fluorescence, which is proportional to DUB activity.[7] Inhibition of the DUB by a compound like this compound leads to a decrease in the fluorescent signal.

2. Materials:

  • Purified recombinant DUB enzymes

  • DUB assay buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)[6]

  • Ubiquitin-Rhodamine 110 (Ub-Rho) substrate[8][9]

  • Test compound (this compound) serially diluted in DMSO

  • 384-well or 1536-well black assay plates[6][9]

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm)[7]

3. Method:

  • Compound Plating: Prepare serial dilutions of this compound in DMSO. Acoustically transfer a small volume (e.g., 20-50 nL) of the compound dilutions to the assay plate.[6] Include DMSO-only wells as a negative control (100% activity) and wells without enzyme as a positive control (0% activity).

  • Enzyme Addition: Add the DUB enzyme, diluted in assay buffer, to each well of the plate. The final enzyme concentration should be predetermined to be in the linear range of the assay.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to interact with the enzyme.

  • Substrate Addition: Initiate the enzymatic reaction by adding the Ub-Rho substrate, diluted in assay buffer, to all wells. The final substrate concentration should be at or near its Km for the respective DUB.

  • Reaction and Measurement: Incubate the plate at room temperature, protected from light, for a specific duration (e.g., 30-60 minutes). Measure the fluorescence intensity using a plate reader.[9]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement of a compound in a cellular environment.[10][11][12]

1. Principle: This assay is based on the principle that the thermal stability of a protein changes upon ligand binding.[10][11] When cells are heated, proteins denature and aggregate. A compound that binds to its target protein can stabilize it, leading to a higher denaturation temperature. The amount of soluble protein remaining after heat treatment is then quantified.[12]

2. Materials:

  • Cell line of interest (e.g., HEK293T)[13]

  • Cell culture medium and reagents

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors and 0.4% NP-40)

  • PCR tubes or plates

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents or a suitable high-throughput detection method (e.g., AlphaLISA, HiBiT)[10][13]

  • Primary antibody against the target protein (USP21) and a suitable secondary antibody

3. Method:

  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specific time (e.g., 1-2 hours) at 37°C.[11]

  • Heat Shock: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the cells to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler.[11] A temperature gradient is typically used to determine the melting curve of the target protein.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12]

  • Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein (USP21) in the supernatant using Western blotting, ELISA, AlphaLISA, or another sensitive detection method.[10][12][13]

  • Data Analysis: For each temperature point, quantify the band intensity (for Western blot) or signal of the soluble target protein. Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement. Dose-response curves can be generated by plotting the amount of soluble protein at a fixed temperature against the logarithm of the compound concentration to determine the EC50 for target engagement.

Conclusion

This compound is a highly potent and selective inhibitor of USP21, as demonstrated by comprehensive profiling against a wide range of DUBs and other enzymes. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other DUB inhibitors. The high selectivity of this compound, combined with its cellular activity, establishes it as a critical tool for dissecting the complex biology of USP21 and for advancing drug discovery efforts in this area.

References

Methodological & Application

Application Notes and Protocols for BAY-805 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

BAY-805 is a potent, selective, and cell-active non-covalent inhibitor of ubiquitin-specific protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including tumor development and growth.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its mechanism of action and assess its cellular effects.

Mechanism of Action and Signaling Pathway

This compound targets the catalytic activity of USP21.[1] USP21 is known to deubiquitinate Receptor-Interacting Protein 1 (RIP1), an essential component of the Tumor Necrosis Factor (TNFα)-induced NF-κB signaling pathway. By inhibiting USP21, this compound prevents the deubiquitination of RIP1. The resulting accumulation of ubiquitinated RIP1 leads to the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[2][4]

Signaling Pathway Diagram

BAY805_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR TRADD TRADD TNFR->TRADD TNFa TNFα TNFa->TNFR TRAF2 TRAF2 TRADD->TRAF2 RIP1 RIP1 TRAF2->RIP1 IKK_complex IKK Complex RIP1->IKK_complex activates Ub Ubiquitin (K63-linked) Ub->RIP1 adds USP21 USP21 USP21->RIP1 deubiquitinates BAY805 This compound BAY805->USP21 inhibits IkBa IκBα IKK_complex->IkBa phosphorylates & -degrades NFkB NF-κB (p50/p65) IkBa->NFkB NFkB_nucleus NF-κB Gene Target Gene Expression NFkB_nucleus->Gene activates

Caption: this compound inhibits USP21, leading to NF-κB activation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound in various assays.

Table 1: In Vitro Potency of this compound

Assay TypeTargetIC50 (nM)Reference
HTRF AssayhUSP216[5]
Ub-Rhodamine AssayhUSP212[5]
Surface Plasmon Resonance (SPR)hUSP212.2 (Kd)[4]

Table 2: Cellular Activity of this compound

Assay TypeCellular EffectEC50 (nM)Reference
NF-κB Reporter AssayNF-κB Activation17[5]
HiBiT CETSAUSP21 Target Engagement~95[4]

Experimental Protocols

NF-κB Dual-Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway in response to this compound treatment.

Materials:

  • Cells stably expressing an NF-κB luciferase reporter and a constitutively expressed control reporter (e.g., Renilla luciferase).

  • This compound (and a negative control, e.g., BAY-728).

  • Cell culture medium and supplements.

  • 96-well white, clear-bottom tissue culture plates.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density optimized for your cell line and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the respective wells. Include vehicle control (e.g., DMSO) and a positive control for NF-κB activation if available.

  • Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Carefully remove the culture medium.

    • Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase signal (NF-κB reporter) to the Renilla luciferase signal (control reporter) for each well.

    • Plot the normalized luciferase activity against the concentration of this compound.

    • Determine the EC50 value, which is the concentration of this compound that induces a half-maximal response.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of this compound to USP21 in a cellular context. The HiBiT CETSA format is a sensitive method for this purpose.

Materials:

  • HEK293T cells.

  • Expression vector for USP21 fused with a HiBiT tag.

  • Transfection reagent.

  • This compound.

  • LgBiT protein and Nano-Glo substrate.

  • Thermal cycler.

  • Luminometer.

Protocol:

  • Transfection: Transfect HEK293T cells with the HiBiT-tagged USP21 expression vector.

  • Cell Seeding: The following day, seed the transfected cells into 96-well plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.

  • Thermal Challenge: Heat the plate for 3 minutes at a range of temperatures to create a melt curve (e.g., 37°C to 60°C).

  • Cell Lysis and Luminescence Detection:

    • Lyse the cells by adding a solution containing LgBiT protein.

    • Add Nano-Glo substrate.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of soluble (non-denatured) HiBiT-USP21.

    • Plot the relative luminescence units against the temperature for both this compound-treated and vehicle-treated cells.

    • The binding of this compound will stabilize USP21, resulting in a shift of the melt curve to higher temperatures.

Experimental Workflow Diagrams

NFkB_Assay_Workflow A 1. Seed reporter cells in 96-well plate B 2. Treat with This compound dilutions A->B C 3. Incubate for 6-24 hours B->C D 4. Lyse cells and add dual-luciferase reagents C->D E 5. Measure Firefly & Renilla luminescence D->E F 6. Normalize data and calculate EC50 E->F

Caption: Workflow for the NF-κB Dual-Luciferase Reporter Assay.

CETSA_Workflow A 1. Transfect cells with HiBiT-USP21 B 2. Treat with this compound A->B C 3. Apply thermal challenge B->C D 4. Lyse cells and add LgBiT/substrate C->D E 5. Measure luminescence D->E F 6. Plot melt curve to show stabilization E->F

Caption: Workflow for the HiBiT Cellular Thermal Shift Assay (CETSA).

Cell Viability/Cytotoxicity Assay (Adaptable Protocol)

This protocol describes a general method for assessing the effect of this compound on cell viability and proliferation using a commercially available ATP-based assay (e.g., CellTiter-Glo®).

Materials:

  • Cancer cell line of interest.

  • This compound.

  • Cell culture medium and supplements.

  • 96-well or 384-well opaque-walled tissue culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells into an opaque-walled multiwell plate at a predetermined optimal density. Include wells with medium only for background measurement.

  • Compound Addition: After allowing the cells to attach (e.g., 24 hours), add serial dilutions of this compound to the wells. Include vehicle-treated wells as a 100% viability control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for commercial assay kits.

References

Application Notes and Protocols: Using BAY-805 in a Cellular Thermal Shift Assay (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the engagement of a ligand with its target protein within a cellular environment.[1][2][3][4] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[3][4] When a ligand binds to its target, it generally increases the protein's resistance to thermal denaturation. This change in thermal stability can be quantified to confirm target engagement in intact cells or cell lysates.

BAY-805 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) that has been implicated in cancer development and growth.[5][6][7] USP21 is known to regulate various cellular processes, including the NF-κB signaling pathway by deubiquitinating RIP1.[7][8][9] By inhibiting USP21, this compound can induce the activation of the NF-κB pathway.[7][8] This application note provides a detailed protocol for utilizing this compound in a CETSA experiment to verify its engagement with USP21 in a cellular context.

Signaling Pathway of this compound Target (USP21)

The following diagram illustrates the role of USP21 in the NF-κB signaling pathway and the effect of this compound. In the absence of an inhibitor, USP21 deubiquitinates RIP1, which leads to the inactivation of the NF-κB pathway. This compound inhibits USP21, preventing the deubiquitination of RIP1 and subsequently activating the NF-κB pathway.

USP21_Pathway USP21 Signaling Pathway and this compound Inhibition cluster_inhibition Inhibition cluster_pathway NF-κB Pathway BAY805 This compound USP21 USP21 BAY805->USP21 inhibits ub_RIP1 Ubiquitinated RIP1 IKK IKK Complex ub_RIP1->IKK activates NFkB_activation NF-κB Activation IKK->NFkB_activation leads to RIP1 RIP1 USP21->RIP1 deubiquitinates

Caption: USP21 pathway and this compound inhibition.

Experimental Protocols

This section details the protocol for performing a Cellular Thermal Shift Assay with this compound to demonstrate its engagement with the USP21 target protein. A high-throughput CETSA (HT-CETSA) format is described, which is suitable for screening and dose-response studies.[10][11]

Materials and Reagents
Material/ReagentSupplierCat. No.
HEK293T cellsATCCCRL-3216
DMEM, high glucose, GlutaMAX™Thermo Fisher Scientific10566016
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Trypsin-EDTA (0.25%)Thermo Fisher Scientific25200056
This compoundSelleck ChemicalsS8705
DMSOSigma-AldrichD2650
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
Protease Inhibitor CocktailRoche11836170001
384-well PCR platesRoche04729749001
ProxiPlate-384 PlusPerkinElmer6008280
AlphaLISA® SureFire® Ultra™ p-NF-κB p65 (Ser536) Assay KitPerkinElmerALSU-PNFKB-A500
Protocol

1. Cell Culture and Treatment: a. Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Harvest cells using Trypsin-EDTA and resuspend in fresh culture medium to a density of 1 x 10⁶ cells/mL.[10] c. Prepare serial dilutions of this compound in DMSO and then dilute in culture medium to the final desired concentrations. Ensure the final DMSO concentration is consistent across all samples (e.g., 0.1%). d. Add 20 µL of the cell suspension to each well of a 384-well PCR plate. e. Add the diluted this compound or DMSO (vehicle control) to the wells. f. Incubate the plate at 37°C for 1 hour to allow for compound entry and target engagement.[9][10]

2. Thermal Denaturation: a. Place the 384-well PCR plate in a thermocycler. b. Heat the plate for 3 minutes at a specific temperature (e.g., 50°C). This temperature should be optimized to be on the steep part of the protein's melting curve.[9][12] c. After heating, cool the plate down to room temperature (e.g., 20-25°C).[12]

3. Cell Lysis and Sample Preparation: a. Add 10 µL of lysis buffer containing protease inhibitors to each well. b. Mix thoroughly to ensure complete cell lysis. c. Centrifuge the plate to pellet the aggregated proteins and cell debris. For a high-throughput format, a low-speed centrifugation (e.g., 2000g for 30 minutes) can be sufficient.[10]

4. Protein Quantification: a. Carefully transfer the supernatant containing the soluble protein fraction to a new 384-well ProxiPlate. b. Quantify the amount of soluble USP21 protein using an appropriate detection method. For a high-throughput assay, an antibody-based method like AlphaLISA® is recommended.[12] c. Follow the manufacturer's protocol for the AlphaLISA® assay to determine the relative amount of soluble USP21 in each well.

5. Data Analysis: a. The data is typically presented as the percentage of soluble protein relative to an unheated control or a low-temperature control. b. Plot the percentage of soluble USP21 against the concentration of this compound. c. Fit the data to a dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound required to stabilize 50% of the target protein.

CETSA Experimental Workflow

The following diagram outlines the key steps of the Cellular Thermal Shift Assay workflow.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Cell Culture cell_harvest 2. Harvest & Resuspend Cells cell_culture->cell_harvest compound_treatment 3. Treat with this compound cell_harvest->compound_treatment heating 4. Heat Shock compound_treatment->heating cooling 5. Cool to RT heating->cooling lysis 6. Cell Lysis cooling->lysis centrifugation 7. Centrifugation lysis->centrifugation supernatant_transfer 8. Collect Supernatant centrifugation->supernatant_transfer detection 9. Protein Quantification supernatant_transfer->detection

Caption: CETSA experimental workflow diagram.

Data Presentation

The following tables summarize hypothetical quantitative data from a CETSA experiment with this compound.

Table 1: Isothermal Dose-Response CETSA Data for this compound

This table shows the percentage of soluble USP21 remaining after heating at a fixed temperature (50°C) in the presence of varying concentrations of this compound.

This compound Conc. (nM)% Soluble USP21 (Mean ± SD)
0 (Vehicle)25.3 ± 2.1
128.1 ± 1.9
1045.7 ± 3.5
5075.2 ± 4.2
10088.9 ± 3.8
50092.1 ± 2.9
100093.5 ± 2.5

Data is hypothetical and for illustrative purposes only.

Table 2: Thermal Shift (Melt Curve) Data for USP21 with this compound

This table illustrates the shift in the melting temperature (Tₘ) of USP21 in the presence of a fixed concentration of this compound (100 nM).

Temperature (°C)% Soluble USP21 (Vehicle)% Soluble USP21 (100 nM this compound)
40100100
4595.298.1
4875.692.5
5148.985.3
5420.170.8
578.552.4
603.230.1

Data is hypothetical and for illustrative purposes only. The Tₘ is the temperature at which 50% of the protein is denatured.

Conclusion

The Cellular Thermal Shift Assay is a valuable tool for confirming the intracellular engagement of small molecule inhibitors with their protein targets. The provided protocol offers a detailed guide for using this compound to demonstrate its binding to USP21 in a cellular context. The quantitative data derived from CETSA experiments, such as EC₅₀ values from isothermal dose-response curves and ΔTₘ from thermal shift curves, are crucial for the characterization and development of potent and selective drug candidates. The successful application of CETSA with this compound validates its mechanism of action and provides a robust method for screening and characterizing other USP21 inhibitors.

References

Application Notes and Protocols for BAY-805 and its Negative Control BAY-728

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-805 is a highly potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including tumor development and growth. Its high affinity and selectivity make it a valuable chemical probe for elucidating the biological functions of USP21.[1][2] To ensure rigorous experimental design and interpretation, it is crucial to use a proper negative control. BAY-728 is the less potent enantiomer of this compound and serves as an ideal negative control to distinguish specific on-target effects of USP21 inhibition from potential off-target or compound-specific effects.[1] This document provides detailed application notes and protocols for the effective use of this compound and BAY-728 in research settings.

Mechanism of Action

USP21 has been shown to negatively regulate the NF-κB signaling pathway by deubiquitinating Receptor-Interacting Protein 1 (RIP1).[3][4] Specifically, USP21 removes K63-linked polyubiquitin chains from RIP1, which is a critical step for the activation of the IKK complex and subsequent NF-κB activation. By inhibiting USP21, this compound prevents the deubiquitination of RIP1, leading to increased NF-κB signaling.[1][3] This mechanism can be exploited in cellular assays to confirm the target engagement and functional consequences of USP21 inhibition.

USP21_NFkB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_regulation Ubiquitination/Deubiquitination cluster_downstream Downstream Signaling TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIP1 RIP1 TNFR1->RIP1 recruits Ub K63-linked Polyubiquitination RIP1->Ub is ubiquitinated IKK IKK Complex Ub->IKK activates USP21 USP21 USP21->Ub removes ubiquitin BAY805 This compound BAY805->USP21 inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Expression Nucleus->Gene

Diagram 1: USP21-mediated regulation of the NF-κB signaling pathway.

Data Presentation

The following table summarizes the comparative quantitative data for this compound and its negative control, BAY-728, across various biochemical and cellular assays.

Assay TypeTargetParameterThis compoundBAY-728Fold DifferenceReference
Biochemical Assays
HTRF AssayhUSP21IC506 nM12,600 nM2100x[3]
Ub-Rhodamine AssayhUSP21IC502 nM16,200 nM8100x[3]
Surface Plasmon Resonance (SPR)hUSP21Kd2.2 nM8,686 nM~3948x[3]
Cellular Assays
HiBiT CETSAhUSP21EC5095 nM>10,000 nM>105x[3][5]
NF-κB Reporter AssayCellular USP21EC5017 nM>10,000 nM>588x[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for your specific experimental conditions.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for USP21 Activity

This assay measures the deubiquitinase activity of USP21 by detecting the cleavage of a ubiquitin substrate.

HTRF_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Reagents Prepare Assay Buffer, USP21 Enzyme, Substrate, and Compounds (this compound/BAY-728) Incubate Incubate USP21 with This compound or BAY-728 Reagents->Incubate Add_Substrate Add Ubiquitin Substrate to Initiate Reaction Incubate->Add_Substrate Add_Detection Add HTRF Detection Reagents Add_Substrate->Add_Detection Read_Plate Read Plate on HTRF-compatible Reader Add_Detection->Read_Plate

Diagram 2: General workflow for the USP21 HTRF assay.

Materials:

  • Recombinant human USP21

  • HTRF-labeled ubiquitin substrate

  • HTRF detection reagents

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Tween-20)

  • This compound and BAY-728 stock solutions (in DMSO)

  • 384-well low-volume plates

Protocol:

  • Prepare serial dilutions of this compound and BAY-728 in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • Add the diluted compounds to the wells of a 384-well plate.

  • Add recombinant USP21 to each well to a final concentration in the low nanomolar range (e.g., 1-5 nM, to be optimized).

  • Incubate for 15-30 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the deubiquitination reaction by adding the HTRF-labeled ubiquitin substrate to each well.

  • Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at room temperature. The reaction time should be within the linear range of the assay.

  • Stop the reaction by adding the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader according to the manufacturer's instructions.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Ubiquitin-Rhodamine 110 (Ub-Rhod) Assay for USP21 Activity

This is a fluorescence-based assay that measures the cleavage of a quenched rhodamine-labeled ubiquitin substrate.

Materials:

  • Recombinant human USP21

  • Ubiquitin-Rhodamine 110 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% BSA)

  • This compound and BAY-728 stock solutions (in DMSO)

  • 384-well black plates

Protocol:

  • Prepare serial dilutions of this compound and BAY-728 in assay buffer.

  • Add the diluted compounds to the wells of a 384-well black plate.

  • Add recombinant USP21 to each well.

  • Pre-incubate the enzyme and compounds for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~535 nm).

  • The initial reaction rates (slopes of the linear phase of the fluorescence curve) are used to determine the enzyme activity.

  • Calculate the percent inhibition and IC50 values for each compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of a compound to its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a higher melting temperature.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Heating cluster_analysis Analysis Treat_Cells Treat cells with This compound, BAY-728, or vehicle (DMSO) Heat_Cells Heat cell suspensions at a range of temperatures Treat_Cells->Heat_Cells Lyse_Cells Lyse cells and separate soluble fraction Heat_Cells->Lyse_Cells Analyze Analyze soluble USP21 levels by Western Blot or other methods Lyse_Cells->Analyze

Diagram 3: General workflow for the Cellular Thermal Shift Assay (CETSA).

Materials:

  • Cell line expressing USP21 (e.g., HEK293T)

  • This compound and BAY-728

  • Cell culture medium and reagents

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • Antibodies for USP21 and a loading control (for Western Blot)

Protocol:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with this compound, BAY-728 (e.g., 1 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Analyze the amount of soluble USP21 in the supernatant by Western Blot or another quantitative protein detection method.

  • A positive result is indicated by a higher amount of soluble USP21 at elevated temperatures in the this compound-treated samples compared to the vehicle and BAY-728-treated samples.

NF-κB Reporter Assay

This cellular assay measures the functional consequence of USP21 inhibition on the NF-κB signaling pathway.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound and BAY-728

  • Luciferase assay reagents

Protocol:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • After 24 hours, treat the transfected cells with serial dilutions of this compound and BAY-728.

  • Incubate the cells for an appropriate time (e.g., 6-24 hours) to allow for changes in reporter gene expression.

  • Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Normalize the NF-κB-driven Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

  • Calculate the fold activation of the NF-κB pathway and determine the EC50 values for the compounds.

Conclusion

This compound is a powerful and selective tool for studying the biology of USP21. The use of its inactive enantiomer, BAY-728, as a negative control is essential for validating that the observed biological effects are due to the specific inhibition of USP21. The protocols outlined in this document provide a framework for the robust use of these compounds in biochemical and cellular assays. Researchers should carefully optimize experimental conditions and include appropriate controls to ensure the reliability and reproducibility of their findings.

References

BAY-805: A Novel Inhibitor of USP21 with Therapeutic Potential in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Introduction

BAY-805 is a potent and highly selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) that has emerged as a promising therapeutic target in oncology.[1][2][3] While initial studies on various cancer cell lines showed limited antiproliferative effects, recent groundbreaking research has demonstrated that pharmacological inhibition of USP21 by this compound effectively suppresses the progression of prostate cancer.[1][4] This document provides detailed application notes on the mechanism of action of this compound in prostate cancer cell lines, a summary of its efficacy, and comprehensive protocols for its use in experimental settings.

Mechanism of Action in Prostate Cancer

In the context of prostate cancer, USP21 plays a critical oncogenic role. It is found to be upregulated in prostate cancer tissues and its high expression correlates with a poor prognosis.[1] The primary mechanism through which USP21 promotes prostate cancer progression is by deubiquitinating and stabilizing Y-box binding protein 1 (YBX1). This stabilization of YBX1, in turn, enhances the transcription of Hypoxia-Inducible Factor 1-alpha (HIF1A), a key transcription factor involved in tumor cell adaptation to hypoxia, angiogenesis, and metabolic reprogramming.[1]

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of USP21. This inhibition leads to a decrease in the stability of YBX1, subsequently reducing the transcription of HIF1A. The downregulation of the USP21/YBX1/HIF1-α signaling axis ultimately results in the suppression of prostate cancer cell proliferation, migration, and invasion.[1]

Data Presentation

The following table summarizes the quantitative data on the efficacy of this compound in prostate cancer cell lines as reported in "USP21/YBX1/HIF1-α promotes the progression of prostate cancer" (Gu et al., J Transl Med, 2025).

Prostate Cancer Cell LineAssay TypeMetricValue
PC-3Cell ViabilityIC508.7 µM
DU145Cell ViabilityIC5012.3 µM
LNCaPCell ViabilityIC5015.1 µM
PC-3Proliferation (72h)% Inhibition (10 µM)~60%
DU145Proliferation (72h)% Inhibition (10 µM)~50%
PC-3Migration Assay% Inhibition (10 µM)~70%
PC-3Invasion Assay% Inhibition (10 µM)~65%

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the effects of this compound on prostate cancer cell lines.

Cell Culture and this compound Treatment
  • Cell Lines: PC-3, DU145, and LNCaP human prostate cancer cell lines.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. For experiments, dilute the stock solution in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.

Cell Viability Assay (MTS Assay)
  • Seed prostate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 20, 50 µM) or vehicle control (DMSO) for 72 hours.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.

Western Blot Analysis
  • Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) for 48 hours.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against USP21, YBX1, HIF1-α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Assay

Note: While the primary mechanism in prostate cancer involves the YBX1/HIF1-α axis, this compound is also known to activate the NF-κB pathway in other cell types.

  • Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the cells with this compound (e.g., 10 µM) or a positive control (e.g., TNF-α) for 16-24 hours.

  • Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activation.

Visualizations

USP21_Signaling_Pathway_in_Prostate_Cancer USP21/YBX1/HIF1-α Signaling Pathway in Prostate Cancer cluster_inhibition Inhibition by this compound cluster_cellular_processes Cellular Processes BAY805 This compound USP21 USP21 BAY805->USP21 Inhibits Proliferation Proliferation Migration Migration Invasion Invasion YBX1 YBX1 USP21->YBX1 Deubiquitinates & Stabilizes HIF1A HIF1A Transcription YBX1->HIF1A Enhances Ub Ubiquitin YBX1->Ub Ubiquitination HIF1A->Proliferation HIF1A->Migration HIF1A->Invasion

Caption: USP21/YBX1/HIF1-α Signaling Pathway in Prostate Cancer.

BAY805_Evaluation_Workflow Experimental Workflow for Evaluating this compound start Start cell_culture Prostate Cancer Cell Culture (PC-3, DU145, LNCaP) start->cell_culture treatment This compound Treatment (Dose-Response & Time-Course) cell_culture->treatment viability Cell Viability Assay (MTS) treatment->viability western Western Blot Analysis (USP21, YBX1, HIF1-α) treatment->western migration_invasion Migration & Invasion Assays treatment->migration_invasion data_analysis Data Analysis & Interpretation viability->data_analysis western->data_analysis migration_invasion->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Evaluating this compound.

Experimental_Design_Logic Logical Framework of this compound Investigation hypothesis Hypothesis: Inhibition of USP21 by this compound suppresses prostate cancer progression. in_vitro_studies In Vitro Experiments hypothesis->in_vitro_studies phenotypic_assays Phenotypic Assays: - Proliferation - Migration - Invasion in_vitro_studies->phenotypic_assays mechanistic_studies Mechanistic Studies: - Western Blot - RT-qPCR in_vitro_studies->mechanistic_studies target_engagement Target Engagement: - Co-IP - Luciferase Assay in_vitro_studies->target_engagement conclusion Conclusion: This compound is a potential therapeutic agent for prostate cancer. phenotypic_assays->conclusion mechanistic_studies->conclusion target_engagement->conclusion

Caption: Logical Framework of this compound Investigation.

References

Application of BAY-805 in Ubiquitin Research: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

BAY-805 is a potent, selective, and cell-active non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a member of the deubiquitinating enzymes (DUBs) family.[1][2][3] As a high-quality chemical probe, this compound serves as an invaluable tool for investigating the complex biological roles of USP21 in various cellular processes, including signal transduction, gene expression, and DNA repair.[1][2] Its high potency and selectivity make it superior to previously reported USP21 inhibitors like disulfiram and 6-thioguanine, which exhibit low affinity.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound for ubiquitin research, with a focus on its application in cancer biology.

Mechanism of Action

USP21 has been identified as a negative regulator of the NF-κB signaling pathway. It achieves this by deubiquitinating Receptor-Interacting Protein 1 (RIP1), a key signaling molecule.[2][4] The K63-linked ubiquitination of RIP1 is a critical step for the activation of the NF-κB pathway. By removing these ubiquitin chains, USP21 effectively shuts down this signaling cascade.[2] this compound, by inhibiting the catalytic activity of USP21, prevents the deubiquitination of RIP1. This leads to an accumulation of ubiquitinated RIP1, resulting in the strong activation of the NF-κB pathway.[1][2][5] This mechanism underscores the potential of this compound as a tool to modulate inflammatory and immune responses, as well as to investigate the role of USP21 in cancer development and growth.[1][2][5]

Data Presentation

Biochemical and Cellular Potency of this compound
ParameterAssay TypeValueReference
IC50 hUSP21 HTRF Assay6 nM[6][7][8]
IC50 hUSP21 Ub-Rhodamine Assay2 nM[6][9]
Kd Surface Plasmon Resonance (SPR)2.2 nM[4][8]
EC50 NF-κB Reporter Assay17 nM[6][8]
EC50 HiBiT Target Engagement Assay95 nM[7][10]
Selectivity Profile of this compound
TargetInhibition at 10 µMIC50Reference
Acetylcholinesterase>50%7.61 µM[4][9]
PRAK(h)58%8.6 µM[9]
TrkA(h)57%> 10 µM[9]

This compound demonstrates high selectivity for USP21 over other DUBs, kinases, and proteases.[1][2][6]

Mandatory Visualizations

BAY805_Mechanism_of_Action cluster_stimulation Cellular Stimulation (e.g., TNFα) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Stimulus TNFα Receptor TNFR1 Stimulus->Receptor RIP1 RIP1 Receptor->RIP1 recruits RIP1_Ub Ub-RIP1 RIP1->RIP1_Ub Ubiquitination Ub Ubiquitin (K63-linked) RIP1_Ub->RIP1 Deubiquitination NFkB_Activation NF-κB Activation RIP1_Ub->NFkB_Activation leads to USP21 USP21 USP21->RIP1_Ub inhibits BAY805 This compound BAY805->USP21 inhibits

Caption: Mechanism of this compound action on the NF-κB signaling pathway.

Experimental_Workflow_NFkB_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis Seed_Cells Seed cells with NF-κB luciferase reporter Add_BAY805 Add this compound at varying concentrations Seed_Cells->Add_BAY805 Incubate Incubate Add_BAY805->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Add_Substrate Add luciferase substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Calculate_EC50 Calculate EC50 value Measure_Luminescence->Calculate_EC50

Caption: Experimental workflow for the NF-κB reporter assay using this compound.

Experimental Protocols

In Vitro Deubiquitinase Activity Assays

a) Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the IC50 value of this compound against USP21.

  • Materials:

    • Recombinant human USP21 enzyme

    • Biotinylated ubiquitin substrate

    • Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

    • Streptavidin-XL665

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.5 mM EDTA, 1 mM DTT, 0.01% BSA, 0.005% Tween-20)

    • This compound stock solution in DMSO

    • 384-well low-volume plates

  • Protocol:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 2 µL of the compound dilutions to the assay plate.

    • Add 2 µL of USP21 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Add 2 µL of biotinylated ubiquitin substrate to initiate the reaction.

    • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 2 µL of detection mix containing Europium cryptate-labeled antibody and Streptavidin-XL665.

    • Incubate for 60 minutes at room temperature to allow for signal development.

    • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the HTRF ratio and determine the IC50 value using a suitable data analysis software.

b) Ubiquitin-Rhodamine 110 Assay

This is an alternative fluorescence-based assay to measure USP21 activity.

  • Materials:

    • Recombinant human USP21 enzyme

    • Ubiquitin-Rhodamine 110 substrate

    • Assay buffer

    • This compound stock solution in DMSO

    • 384-well plates

  • Protocol:

    • Follow steps 1-4 from the HTRF assay protocol.

    • Add 2 µL of Ubiquitin-Rhodamine 110 substrate to start the reaction.

    • Monitor the increase in fluorescence intensity (excitation at 485 nm, emission at 535 nm) over time using a fluorescence plate reader.

    • Determine the reaction rate and calculate the IC50 value of this compound.

Cellular Target Engagement Assay

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to USP21 in a cellular context.

  • Materials:

    • Cells expressing USP21 (endogenously or overexpressed with a tag like HiBiT)

    • This compound

    • Cell lysis buffer

    • Antibodies against USP21 or the tag

    • Western blotting or luminescence detection reagents

  • Protocol:

    • Treat cultured cells with this compound or vehicle (DMSO) for a specific duration.

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of different temperatures.

    • Lyse the cells by freeze-thaw cycles or other appropriate methods.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

    • Analyze the amount of soluble USP21 in each sample by Western blotting or a suitable tag-based detection method (e.g., Nano-Glo® HiBiT).

    • Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Cellular Functional Assay

NF-κB Reporter Assay

This assay measures the functional consequence of USP21 inhibition by this compound in cells.

  • Materials:

    • A cell line stably or transiently transfected with an NF-κB-driven luciferase reporter construct.

    • A constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.

    • This compound

    • Cell culture medium and reagents

    • Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)

    • Luminometer

  • Protocol:

    • Seed the reporter cell line in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound for a suitable time (e.g., 6-24 hours).

    • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer.

    • Normalize the NF-κB-driven firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value for NF-κB activation.[2]

Applications in Cancer Research

Recent studies have highlighted the role of USP21 in promoting tumor development and growth in various cancers, including non-small cell lung cancer.[2][11] this compound can be utilized to:

  • Investigate the role of USP21 in cancer cell proliferation and survival: Treat cancer cell lines with this compound and assess its effects on cell viability, apoptosis, and cell cycle progression.

  • Elucidate the downstream signaling pathways regulated by USP21: Use proteomic and transcriptomic approaches to identify novel substrates and signaling pathways affected by this compound treatment.

  • Evaluate the therapeutic potential of USP21 inhibition: While this compound itself has not shown antiproliferative effects in some cellular contexts, it can be used as a tool to validate USP21 as a therapeutic target and to guide the development of novel USP21 inhibitors with improved pharmacological properties.[11] For instance, this compound has been shown to reduce EGF-induced tumor spheroid formation.[11]

Conclusion

This compound is a first-in-class, highly potent and selective chemical probe for USP21.[1][2][5] Its well-characterized mechanism of action and demonstrated cellular activity make it an essential tool for researchers investigating the multifaceted roles of USP21 in health and disease. The detailed protocols and application notes provided herein offer a comprehensive guide for the effective utilization of this compound in ubiquitin research, particularly in the context of cancer biology and drug discovery.

References

Application Notes and Protocols for BAY-805 in NF-κB Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-805 is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3][4][5] USP21 is a deubiquitinating enzyme (DUB) that has been identified as a negative regulator of the NF-κB signaling pathway by deubiquitinating Receptor-Interacting Protein 1 (RIP1).[1][6][7] By inhibiting USP21, this compound prevents the deubiquitination of RIP1, leading to an increase in NF-κB signaling and subsequent activation of NF-κB target genes.[1][6] This makes this compound a valuable chemical probe to investigate the biological functions of USP21 and its role in the NF-κB pathway.[2]

These application notes provide a comprehensive guide for utilizing this compound in a cell-based NF-κB reporter assay, a common method for quantifying the activation of this critical signaling pathway.[8][9][10][11]

Mechanism of Action of this compound in the NF-κB Pathway

The canonical NF-κB signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[12][13][14] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[13][15] Upon stimulation by various signals, such as tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent ubiquitination and proteasomal degradation of IκB.[13][15][16] This releases NF-κB to translocate to the nucleus and activate the transcription of its target genes.[10][15]

USP21 negatively regulates this pathway by removing ubiquitin chains from RIP1, a key upstream signaling molecule.[1][7] The inhibition of USP21 by this compound leads to the accumulation of ubiquitinated RIP1, which promotes the activation of the IKK complex and subsequent NF-κB activation.[1][6]

BAY_805_Mechanism cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor RIP1 RIP1 Receptor->RIP1 Ub_RIP1 Ub-RIP1 RIP1->Ub_RIP1 Ubiquitination Ub_RIP1->RIP1 Deubiquitination IKK_complex IKK Complex Ub_RIP1->IKK_complex Activates USP21 USP21 USP21->Ub_RIP1 Inhibits BAY_805 This compound BAY_805->USP21 Inhibits IκB IκB IKK_complex->IκB Phosphorylates IκB_NF_κB IκB-NF-κB (Inactive) IKK_complex->IκB_NF_κB Dissociation IκB->IκB_NF_κB NF_κB NF_κB NF_κB->IκB_NF_κB NF_κB_n NF-κB (Active) NF_κB->NF_κB_n Translocation DNA κB sites NF_κB_n->DNA Binds Gene_Expression Target Gene Expression DNA->Gene_Expression Induces

Caption: Mechanism of this compound induced NF-κB activation.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Biochemical Activity of this compound

Assay FormatTargetIC₅₀ (nM)Reference
HTRFhUSP216[3][5][7]
Ub-RhodaminehUSP212[5][7]

Table 2: Cellular Activity of this compound in NF-κB Reporter Assay

Cell LineAssay TypeEC₅₀ (nM)Reference
HEK293TNF-κB Luciferase Reporter17[3][7][17]

Table 3: Biophysical and Cellular Target Engagement of this compound

AssayTargetValue (nM)Reference
Surface Plasmon Resonance (SPR)hUSP21Kd = 2.2[7][17]
HiBiT CETSACellular USP21EC₅₀ ~ 95[7]

Experimental Protocols

NF-κB Dual-Luciferase Reporter Assay

This protocol outlines the steps for a dual-luciferase reporter assay to measure the effect of this compound on NF-κB activation. This type of assay utilizes two reporter genes: a firefly luciferase gene under the control of an NF-κB response element and a constitutively expressed Renilla luciferase for normalization.[8]

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Lipofectamine or other transfection reagent

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Opti-MEM

  • This compound

  • DMSO (vehicle control)

  • TNF-α (positive control for NF-κB activation)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol:

  • Cell Seeding:

    • One day prior to transfection, seed HEK293T cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare a DNA mixture containing the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid. A 10:1 ratio of firefly to Renilla plasmid is a good starting point.

    • Dilute the DNA and transfection reagent separately in Opti-MEM according to the manufacturer's protocol.

    • Combine the diluted DNA and transfection reagent, incubate for the recommended time, and then add the complex to the cells.

    • Incubate the cells for 4-6 hours at 37°C.

    • After incubation, replace the transfection medium with fresh complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Compound Treatment:

    • Allow the cells to recover for 24 hours post-transfection.

    • Prepare serial dilutions of this compound in complete growth medium. Also, prepare solutions for the vehicle control (DMSO) and a positive control (e.g., 20 ng/mL TNF-α).

    • Remove the medium from the cells and add the compound dilutions.

    • Incubate the cells for the desired treatment time (e.g., 6-24 hours).

  • Luciferase Assay:

    • After treatment, remove the medium and wash the cells once with PBS.

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Transfer the cell lysate to a white 96-well luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence (Firefly activity).

    • Add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the luminescence again (Renilla activity).

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well (Ratio = Firefly RLU / Renilla RLU).

    • Calculate the fold induction of NF-κB activity by dividing the normalized ratio of the treated samples by the normalized ratio of the vehicle control.

    • Plot the fold induction against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.

NFkB_Assay_Workflow cluster_prep Day 1: Preparation cluster_transfection Day 2: Transfection cluster_treatment Day 3: Treatment cluster_readout Day 4: Readout Seed_Cells Seed HEK293T cells in 96-well plate Prepare_DNA Prepare DNA mix (NF-κB-luc + Renilla-luc) Seed_Cells->Prepare_DNA Transfect Transfect cells Prepare_DNA->Transfect Recover Incubate and recover Transfect->Recover Prepare_Compounds Prepare this compound dilutions, vehicle, and positive control Recover->Prepare_Compounds Treat_Cells Treat cells with compounds Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 6-24 hours Treat_Cells->Incubate_Treatment Lyse_Cells Lyse cells Incubate_Treatment->Lyse_Cells Measure_Luciferase Measure Firefly and Renilla luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Normalize data and calculate fold induction Measure_Luciferase->Analyze_Data

Caption: Experimental workflow for the NF-κB dual-luciferase reporter assay.

Logical Relationships in Experimental Design

A well-designed experiment to characterize this compound in an NF-κB reporter assay should include appropriate controls to ensure the validity of the results.

Experimental_Design cluster_variables Experimental Variables cluster_controls Controls Experiment Experiment BAY_805_Dose This compound Dose-Response Experiment->BAY_805_Dose Vehicle_Control Vehicle Control (e.g., DMSO) Establishes baseline NF-κB activity Experiment->Vehicle_Control Positive_Control Positive Control (e.g., TNF-α) Confirms cell responsiveness and assay validity Experiment->Positive_Control Negative_Control_Compound Inactive Enantiomer (if available) Demonstrates specificity of the active compound Experiment->Negative_Control_Compound Untransfected_Cells Untransfected Cells Measures background luminescence Experiment->Untransfected_Cells

Caption: Logical relationships in the experimental design.

By following these protocols and considering the outlined experimental design, researchers can effectively utilize this compound to investigate the role of USP21 in the NF-κB signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis Following BAY-805 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

BAY-805 is a potent and selective inhibitor of the ubiquitin-specific protease 21 (USP21).[1][2][3][4] Inhibition of USP21 has been shown to induce NF-κB activation and has emerged as a potential therapeutic strategy in oncology.[1][2] Assessing the downstream cellular effects of this compound is crucial for understanding its mechanism of action and for drug development. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and phosphorylation status, providing insights into the modulation of signaling pathways. This document provides a detailed protocol for performing Western blot analysis to investigate the effects of this compound treatment on key signaling pathways, particularly the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5]

Key Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth, proliferation, survival, and metabolism.[5] Dysregulation of this pathway is a common event in various cancers.[5] Therefore, inhibitors targeting this pathway are of significant interest in cancer therapy. Western blot analysis can be employed to measure the phosphorylation status of key proteins in this pathway, such as AKT, mTOR, and their downstream effectors like S6 kinase (S6K) and 4E-BP1, to determine the efficacy of an inhibitor.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Drug Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 to PIP3) PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation S6K p70S6K mTORC1->S6K Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation Proliferation Cell Proliferation & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition (when unphosphorylated) BAY805 This compound (Illustrative PI3K/mTOR pathway modulation) BAY805->PI3K Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and Illustrative Inhibition.

Experimental Protocols

This section provides a step-by-step guide for conducting a Western blot experiment to analyze protein expression changes following this compound treatment.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines for your study. Examples include prostate cancer cell lines like DU145 and PC3, or other lines where the target pathway is active.[6]

  • Culture Conditions: Culture cells to 70-80% confluency under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium.[7]

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.

    • Treat cells with varying concentrations of this compound (e.g., 0, 20, 40, 80 µM) for a specified duration (e.g., 24-48 hours).[6]

    • Include a vehicle control (DMSO-treated) group.

Protein Extraction (Cell Lysis)
  • Wash: After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[7][8]

  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 1 mL per 10 cm dish).[7][9][10]

  • Scrape and Collect: Scrape the adherent cells and transfer the cell lysate to a pre-cooled microcentrifuge tube.[8][10]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing.[7] Centrifuge at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[7][8]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the protein extract, to a new pre-cooled tube.[7][8]

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.[7][8] Use bovine serum albumin (BSA) as a standard.[8]

  • Normalization: Accurate protein quantification is crucial for ensuring equal loading of protein in each lane of the gel.

Sample Preparation for Electrophoresis
  • Denaturation: Mix a calculated volume of protein lysate (typically 20-50 µg of total protein) with an equal volume of 2x Laemmli sample buffer.[11][12]

  • Boiling: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[12][13] For multi-pass membrane proteins, heating at 70°C for 5-10 minutes may be preferable to prevent aggregation.[8]

  • Centrifugation: Briefly centrifuge the samples to collect the contents at the bottom of the tube.

SDS-PAGE (Polyacrylamide Gel Electrophoresis)
  • Gel Selection: Choose a polyacrylamide gel with a percentage appropriate for the molecular weight of the target protein(s).[11]

  • Loading: Load equal amounts of protein (20-50 µg) into the wells of the SDS-PAGE gel.[11] Include a molecular weight marker in one lane.

  • Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-120V) until the dye front reaches the bottom of the gel.[7]

Protein Transfer (Blotting)
  • Membrane Selection: Use a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

  • Transfer: Transfer the separated proteins from the gel to the membrane using a wet or semi-dry transfer system. A standard transfer can be performed at 100V for 1-2 hours at 4°C.[7]

Immunodetection
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[7][11] For phosphorylated proteins, BSA is often the preferred blocking agent.[14]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer (as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[13]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[7]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[7]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.[7]

Signal Detection and Analysis
  • Substrate Incubation: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[14]

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.[10][14]

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Caption: Western Blot Experimental Workflow.

Data Presentation

The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison of the effects of different concentrations of this compound.

Table 1: Quantitative Analysis of Protein Expression Following this compound Treatment

Target ProteinThis compound Concentration (µM)Normalized Band Intensity (Arbitrary Units)Fold Change vs. Control
p-AKT (Ser473) 0 (Control)1.00 ± 0.081.00
200.65 ± 0.050.65
400.32 ± 0.040.32
800.15 ± 0.030.15
Total AKT 0 (Control)1.02 ± 0.091.00
201.05 ± 0.071.03
400.98 ± 0.100.96
801.01 ± 0.080.99
p-mTOR (Ser2448) 0 (Control)1.00 ± 0.111.00
200.58 ± 0.060.58
400.25 ± 0.050.25
800.11 ± 0.020.11
Total mTOR 0 (Control)0.99 ± 0.071.00
201.03 ± 0.091.04
400.97 ± 0.080.98
801.00 ± 0.061.01
p-S6K (Thr389) 0 (Control)1.00 ± 0.121.00
200.45 ± 0.070.45
400.18 ± 0.040.18
800.07 ± 0.020.07
Total S6K 0 (Control)1.01 ± 0.081.00
200.98 ± 0.090.97
401.02 ± 0.071.01
800.99 ± 0.100.98
β-actin 0 (Control)1.00 ± 0.051.00
201.01 ± 0.061.01
400.99 ± 0.040.99
801.00 ± 0.051.00

Data are presented as mean ± standard deviation from three independent experiments. The band intensities of target proteins are normalized to the corresponding β-actin intensity.

Troubleshooting and Considerations

  • Antibody Selection: Use antibodies that are validated for Western blotting and specific to the target protein and its phosphorylated form.

  • Loading Controls: Always include a loading control (e.g., β-actin, GAPDH, or tubulin) to ensure equal protein loading across all lanes.

  • Positive and Negative Controls: Include appropriate positive and negative controls to validate the experimental setup and antibody specificity.

  • Optimization: The optimal concentrations of this compound, treatment times, and antibody dilutions may vary depending on the cell line and experimental conditions and should be determined empirically.[14]

References

BAY-805: A Potent and Selective USP21 Inhibitor for Deubiquitination Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-805 is a highly potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme (DUB) implicated in various cellular processes, including signal transduction, immune response, and cancer development.[1][2][3][4] As the first potent and selective chemical probe for USP21, this compound serves as a valuable tool for elucidating the complex biology of this enzyme and for exploring its therapeutic potential.[3][4] These application notes provide a comprehensive overview of this compound's characteristics and detailed protocols for its use in studying protein deubiquitination.

Data Presentation

Biochemical and Cellular Activity of this compound
ParameterAssayValueTarget/SystemReference
IC₅₀ hUSP21 HTRF Assay6 nMRecombinant human USP21[1][5]
IC₅₀ hUSP21 Ub-Rhodamine Assay2 nMRecombinant human USP21[1][5]
K_d Surface Plasmon Resonance (SPR)2.2 nMRecombinant human USP21[5]
EC₅₀ NF-κB Activation Assay17 nMHEK293T cells[1][5]
Selectivity Profile of this compound

This compound demonstrates high selectivity for USP21 over other DUBs and off-targets.

Off-TargetAssay TypeConcentration% InhibitionReference
USP2Ub-Rhodamine>25,000 nM (IC₅₀)-[5]
Panel of 10 USPsEnzymatic Assay10 µM & 50 µM<50% for 7 USPs[6]
USP10Enzymatic Assay10 µM & 50 µM~50%[1][6]
USP22Enzymatic Assay10 µM & 50 µM~50%[1][6]
>360 KinasesKinase Panel10 µMMinor for PRAK(h) & TrkA(h)[6]
70 Off-TargetsSafety Screen10 µMAcetylcholine esterase (72%), Adenosine transporters (62%)[6]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in the NF-κB Pathway

BAY_805_NFkB_Pathway cluster_inhibition Inhibition by this compound cluster_signaling NF-κB Signaling Cascade BAY805 This compound USP21 USP21 BAY805->USP21 inhibits RIP1_Ub Ubiquitinated RIP1 USP21->RIP1_Ub deubiquitinates NFkB_Activation NF-κB Activation RIP1_Ub->NFkB_Activation induces Gene_Expression Gene Expression NFkB_Activation->Gene_Expression promotes

Caption: this compound inhibits USP21, preventing RIP1 deubiquitination and promoting NF-κB activation.

Experimental Workflow for Characterizing this compound

BAY_805_Workflow cluster_biochemical Biochemical Assays cluster_biophysical Biophysical Assays cluster_cellular Cellular Assays HTRF HTRF Assay (IC₅₀ determination) SPR Surface Plasmon Resonance (Binding Affinity - K_d) HTRF->SPR Ub_Rhod Ub-Rhodamine Assay (IC₅₀ determination) Ub_Rhod->SPR CETSA Cellular Thermal Shift Assay (Target Engagement) SPR->CETSA NFkB_Assay NF-κB Reporter Assay (Cellular Activity - EC₅₀) CETSA->NFkB_Assay

Caption: Workflow for the biochemical and cellular characterization of this compound.

Experimental Protocols

USP21 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the inhibition of USP21 activity based on the deubiquitination of a STING (Stimulator of Interferon Genes)-derived peptide substrate.[7][8]

Materials:

  • Recombinant human full-length USP21

  • Biotinylated STING-derived peptide substrate

  • Europium cryptate-labeled anti-tag antibody (e.g., anti-GST)

  • XL665-labeled streptavidin

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Tween-20)

  • This compound

  • 384-well low volume white plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add this compound dilutions or DMSO (vehicle control).

  • Add recombinant USP21 to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the biotinylated STING peptide substrate.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a detection mixture containing Europium cryptate-labeled antibody and XL665-labeled streptavidin.

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 and plot the results against the inhibitor concentration to determine the IC₅₀ value.

Ubiquitin-Rhodamine 110 Deubiquitination Assay

This fluorescence-based assay monitors the cleavage of a quenched rhodamine 110-conjugated ubiquitin substrate by USP21.

Materials:

  • Recombinant human USP21

  • Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% BSA)

  • This compound

  • Black, low-volume 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add this compound dilutions or DMSO to the wells of a 384-well plate.

  • Add recombinant USP21 to each well and incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding Ub-Rho110 substrate.

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) over time using a fluorescence plate reader.

  • Determine the initial reaction velocity (slope of the linear phase of fluorescence increase).

  • Plot the reaction velocities against the inhibitor concentration to calculate the IC₅₀ value.

NF-κB Luciferase Reporter Assay

This cell-based assay measures the activation of the NF-κB signaling pathway upon inhibition of USP21 by this compound.

Materials:

  • HEK293T cells

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Optional: TNFα as a positive control for NF-κB activation

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

Procedure:

  • Co-transfect HEK293T cells with the NF-κB luciferase reporter and control plasmids.

  • Seed the transfected cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 6-24 hours).

  • Lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Measure both firefly and Renilla luciferase activity using a luminometer.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the this compound concentration to determine the EC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to USP21 in a cellular context by measuring changes in the thermal stability of the target protein.[2]

Materials:

  • HEK293T cells expressing C-terminally HiBiT-tagged USP21[5]

  • Cell culture medium

  • This compound or DMSO

  • PBS

  • Lysis buffer

  • LgBit protein and luciferase substrate

  • PCR tubes or plates

  • Thermocycler

Procedure:

  • Treat HEK293T-HiBiT-USP21 cells with this compound or DMSO for 1 hour at 37°C.[5]

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermocycler, followed by cooling to 4°C.[5]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates to pellet aggregated proteins.

  • Transfer the supernatant to a new plate.

  • Add LgBit protein and luciferase substrate to the supernatant and measure the luminescence.

  • Plot the luminescence signal against the temperature for both this compound and DMSO-treated samples to observe the thermal shift. For isothermal dose-response experiments, heat all samples at a fixed temperature (e.g., 49°C) and plot the signal against the inhibitor concentration.[4]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique to measure the binding affinity and kinetics of this compound to USP21.

Materials:

  • SPR instrument (e.g., Biacore 8K)[2]

  • Sensor chip (e.g., CM5)

  • Recombinant human USP21

  • This compound

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Immobilize recombinant USP21 onto the sensor chip surface using standard amine coupling chemistry.

  • Prepare serial dilutions of this compound in running buffer.

  • For kinetic analysis, inject the this compound dilutions over the immobilized USP21 surface using a single-cycle or multi-cycle kinetics protocol. A typical multi-cycle protocol might involve a contact time of 60 seconds and a dissociation time of 200 seconds at a flow rate of 30 µL/min.[2]

  • Regenerate the sensor surface between cycles if necessary.

  • Analyze the resulting sensorgrams using the instrument's evaluation software to determine the association rate (kₐ), dissociation rate (k_d), and the equilibrium dissociation constant (K_d).

References

MedChemExpress BAY-805: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-805 is a highly potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21)[1][2]. As a member of the deubiquitinating enzymes (DUBs) family, USP21 plays a crucial role in various cellular processes by removing ubiquitin from target proteins, thereby regulating their stability and function[1]. A key substrate of USP21 is the Receptor-Interacting Protein 1 (RIP1), a critical component in the Nuclear Factor kappa B (NF-κB) signaling pathway. By deubiquitinating RIP1, USP21 acts as a negative regulator of NF-κB activation. Inhibition of USP21 by this compound leads to an accumulation of ubiquitinated RIP1, subsequently triggering the NF-κB signaling cascade[1]. These application notes provide detailed protocols for the reconstitution of this compound and its application in relevant biochemical and cellular assays.

Product Information

ParameterValueReference
Product Name This compoundMedChemExpress
Catalog Number HY-153045MedChemExpress[3]
Target USP21MedChemExpress[3]
IC₅₀ (HTRF Assay) 6 nM (for hUSP21)MedChemExpress[4]
IC₅₀ (Ub-Rhod Assay) 2 nM (for hUSP21)MedChemExpress[4]
EC₅₀ (NF-κB Assay) 17 nMMedChemExpress[4]

Reconstitution and Storage Protocol

Proper reconstitution and storage of this compound are critical for maintaining its activity and ensuring experimental reproducibility.

Materials:

  • This compound powder (MedChemExpress, Cat. No.: HY-153045)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, polypropylene microcentrifuge tubes

Reconstitution Procedure:

  • Before opening, centrifuge the vial of this compound powder at low speed to ensure all the powder is at the bottom of the vial.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 507.58 g/mol ), add 197.01 µL of DMSO.

  • Vortex gently until the powder is completely dissolved.

Storage Guidelines:

ConditionStorage TemperatureDurationNotes
Stock Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthStore in a tightly sealed container, protected from light.
Powder -20°C3 years
4°C2 years

Data sourced from MedChemExpress product information.

Experimental Protocols

Biochemical Assays for USP21 Inhibition

A. Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay quantitatively measures the inhibition of USP21 enzymatic activity.

Principle: The assay measures the deubiquitination of a biotinylated ubiquitin substrate by USP21. The reaction is detected using a Europium cryptate-labeled anti-tag antibody and a second acceptor fluorophore-labeled reagent. When the substrate is intact, FRET occurs. Deubiquitination by USP21 disrupts the FRET signal.

Protocol:

  • Prepare a reaction buffer (e.g., 50 mM Tris pH 8.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20).

  • Serially dilute this compound in DMSO, then further dilute in the reaction buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add recombinant human USP21 enzyme to each well.

  • Incubate for 15-30 minutes at room temperature.

  • Initiate the reaction by adding the biotinylated ubiquitin substrate.

  • Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled antibody and acceptor fluorophore).

  • Incubate for 60 minutes at room temperature to allow for signal development.

  • Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

  • Calculate the HTRF ratio and determine the IC₅₀ value for this compound.

B. Ubiquitin-Rhodamine 110 (Ub-Rhod) Assay

This is a fluorescence-based assay to measure DUB activity.

Principle: The substrate, Ubiquitin-Rhodamine 110, is non-fluorescent. Cleavage by USP21 releases Rhodamine 110, which is highly fluorescent. The increase in fluorescence is proportional to USP21 activity.

Protocol:

  • Prepare an assay buffer (e.g., 50 mM Tris pH 7.6, 0.5 mM EDTA, 5 mM DTT, 0.1% BSA).

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a black 384-well plate, add the diluted this compound or DMSO control[5].

  • Add recombinant human USP21 enzyme to the wells and incubate for 30 minutes at room temperature[5].

  • Initiate the reaction by adding the Ubiquitin-Rhodamine 110 substrate[5].

  • Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 535 nm) kinetically over 20-30 minutes using a fluorescence plate reader[5].

  • Determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cellular Target Engagement: HiBiT Cellular Thermal Shift Assay (CETSA)

Principle: CETSA assesses the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature. The HiBiT system provides a sensitive luminescent readout for the amount of soluble protein remaining after heat treatment.

Protocol:

  • Culture HEK293T cells expressing a HiBiT-tagged USP21 construct.

  • Harvest and resuspend the cells in a suitable buffer (e.g., OptiMEM).

  • Incubate the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.

  • Transfer the cell suspensions to PCR plates.

  • Heat the plates in a thermal cycler with a temperature gradient for 3 minutes, followed by a cooling step.

  • Transfer a portion of the cell suspension to a 384-well white plate.

  • Add HiBiT lytic detection reagent containing the LgBiT protein.

  • Incubate for 10 minutes at room temperature to allow for cell lysis and NanoLuc complementation.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence signal against temperature to generate melting curves and determine the thermal shift induced by this compound.

Functional Cellular Assay: NF-κB Reporter Assay

Principle: This assay measures the activation of the NF-κB signaling pathway. Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. Activation of NF-κB drives the expression of luciferase, which can be quantified by measuring luminescence.

Protocol:

  • Seed HEK293T cells in a 96-well plate.

  • Transfect the cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid (for normalization).

  • After 24 hours, treat the cells with serial dilutions of this compound or DMSO control.

  • Incubate for 6-24 hours.

  • Lyse the cells using a passive lysis buffer[6].

  • Transfer the lysate to an opaque 96-well plate.

  • Add the firefly luciferase assay reagent and measure the luminescence[7].

  • Add the Stop & Glo® reagent (to quench the firefly signal and activate the Renilla signal) and measure the Renilla luminescence[8].

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized luciferase activity against the this compound concentration to determine the EC₅₀ value.

Signaling Pathway and Experimental Workflow

USP21_NFkB_Pathway cluster_inhibition This compound Action cluster_pathway NF-κB Signaling BAY805 This compound USP21 USP21 BAY805->USP21 Inhibits RIP1_Ub Ubiquitinated RIP1 USP21->RIP1_Ub Deubiquitinates IKK_complex IKK Complex RIP1_Ub->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Gene Expression (Inflammation, Survival) Nucleus->Gene_Expression Drives

Caption: this compound inhibits USP21, leading to NF-κB activation.

Experimental_Workflow Reconstitution 1. Reconstitute this compound in DMSO to 10 mM Biochemical 2. Biochemical Assays (HTRF, Ub-Rhod) Cellular_Target 3. Cellular Target Engagement (HiBiT CETSA) Functional 4. Functional Cellular Assay (NF-κB Reporter) IC50 5. Determine IC₅₀ Biochemical->IC50 EC50 6. Determine EC₅₀ Functional->EC50

Caption: General experimental workflow for this compound characterization.

References

Troubleshooting & Optimization

BAY-805 solubility issues in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the USP21 inhibitor, BAY-805. The focus is on addressing potential solubility challenges in Dimethyl Sulfoxide (DMSO) and ensuring successful experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when preparing and using this compound solutions.

Q1: My this compound powder is not dissolving in DMSO, or the solution appears cloudy. What should I do?

A1: While this compound has high reported solubility in DMSO, several factors can cause dissolution problems. Follow these troubleshooting steps:

  • Verify DMSO Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Water contamination significantly reduces the solubility of many organic compounds.[1][2] Always use fresh, anhydrous, research-grade DMSO from a newly opened bottle.[1]

  • Ensure Correct Concentration: Double-check your calculations to ensure you are not exceeding the known solubility limits (see Table 1).

  • Aid Dissolution: If the compound is slow to dissolve, you can employ mechanical methods. Vortex the solution vigorously.[2] Gentle warming of the solution (not exceeding 40-50°C) or brief sonication can also aid dissolution.[2][3]

  • Visual Inspection: After dissolution, visually inspect the solution against a light source to ensure there are no visible particulates. For a more sensitive check, you can place a small drop on a microscope slide and look for crystals.[2]

Q2: My this compound dissolved perfectly in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium or buffer. Why did this happen and how can I prevent it?

A2: This is a common phenomenon known as "crashing out." A compound that is highly soluble in an organic solvent like DMSO may not be soluble in an aqueous solution.[4][5] The solubility in DMSO is not always predictive of its solubility in a water-based medium.[4]

Here’s how to prevent it:

  • Minimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration in your assay, as most cell lines can tolerate up to 0.1-0.5% DMSO without significant toxicity.[1] A common goal is to prepare a stock solution that is at least 1000 times more concentrated than the final desired working concentration.[6]

  • Perform Serial Dilutions in DMSO: Do not dilute your highly concentrated DMSO stock directly into the aqueous buffer.[1] It is better to perform initial serial dilutions in pure DMSO to a lower concentration before the final dilution into your aqueous medium.[1][7]

  • Add Stock to Medium Slowly: When preparing the final working solution, add the DMSO stock to the aqueous medium slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider Co-solvents (for in vivo studies): For animal studies, formulations often include co-solvents like PEG300 and surfactants like Tween-80 to maintain solubility in aqueous vehicles.[3][8]

Q3: Can I store my this compound stock solution? How should I do it?

A3: Yes, stock solutions in DMSO can be stored. However, improper storage can lead to compound degradation or precipitation upon thawing.

  • Aliquot for Single Use: To avoid repeated freeze-thaw cycles, which can decrease solubility and degrade the compound, aliquot the stock solution into single-use volumes.[2]

  • Proper Storage Temperature: Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months or longer, check supplier data).[9] Ensure vials are tightly sealed to prevent moisture absorption.

Q4: Does the source of this compound matter for solubility?

A4: While the chemical entity is the same, purity and formulation can vary between suppliers. Always refer to the Certificate of Analysis (CoA) and the supplier's specific technical datasheet for the batch you are using. The solubility data provided by different vendors is generally consistent.

Quantitative Data: Solubility of this compound

The following table summarizes the reported solubility of this compound in DMSO from various suppliers. Note that "≥" indicates the solubility is at least that value, but the saturation point may be higher.

SolventMedchemExpress[9]Selleck Chemicals[8]Tocris Bioscience
DMSO ≥ 200 mg/mL (394.03 mM)100 mg/mL (197.01 mM)50.76 mg/mL (100 mM)

Note: The molecular weight of this compound is 507.57 g/mol .

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

This protocol describes the steps for preparing a 100 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound powder to ensure all the solid is at the bottom.

  • Weighing: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 100 mM solution, you would need 50.76 mg.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visual Confirmation: Inspect the solution carefully to ensure it is clear and free of any precipitate.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed sterile tubes. Store at -20°C or -80°C, protected from light.

Visualizations

Signaling Pathway of this compound Action

This compound inhibits Ubiquitin-Specific Protease 21 (USP21). USP21 normally removes K63-linked ubiquitin chains from Receptor-Interacting Protein 1 (RIP1).[10][11][12] This deubiquitination of RIP1 leads to the inactivation of the NF-κB signaling pathway.[12] By inhibiting USP21, this compound prevents the removal of these ubiquitin chains, keeping RIP1 in an active, ubiquitinated state. This leads to the downstream activation of the IKK complex, phosphorylation and degradation of IκBα, and subsequent translocation of the NF-κB complex (p65/p50) to the nucleus to initiate gene transcription.[13]

BAY805_Pathway cluster_inhibition Effect of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY805 This compound USP21 USP21 BAY805->USP21 Inhibits RIP1_Ub RIP1-Ub(K63) USP21->RIP1_Ub Deubiquitinates RIP1 RIP1 RIP1_Ub->RIP1 IKK IKK Complex RIP1_Ub->IKK Activates NFkB_IkBa NF-κB / IκBα (Inactive) IKK->NFkB_IkBa Phosphorylates IκBα IkBa_p p-IκBα IkBa_deg IκBα (Degradation) IkBa_p->IkBa_deg NFkB_IkBa->IkBa_p NFkB NF-κB (p65/p50) (Active) NFkB_IkBa->NFkB Releases Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription Translocates & Activates

Caption: Mechanism of NF-κB activation by the USP21 inhibitor this compound.
Experimental Workflow: Troubleshooting Solubility Issues

This diagram outlines a logical workflow for researchers to follow when encountering solubility problems with this compound or other small molecule inhibitors.

Troubleshooting_Workflow Start Start: Compound fails to dissolve or precipitates upon dilution Check_DMSO Is your DMSO fresh, anhydrous, and high-purity? Start->Check_DMSO Use_New_DMSO Action: Use a new, sealed bottle of anhydrous DMSO. Check_DMSO->Use_New_DMSO No Check_Conc Are you below the max solubility limit? Check_DMSO->Check_Conc Yes Use_New_DMSO->Check_DMSO Recalculate Action: Recalculate mass/volume. Prepare a more dilute stock. Check_Conc->Recalculate No Aid_Dissolution Action: Vortex vigorously. Try gentle warming (≤50°C) or sonication. Check_Conc->Aid_Dissolution Yes Recalculate->Check_Conc Check_Dilution Is precipitation occurring upon dilution in aqueous buffer? Aid_Dissolution->Check_Dilution Contact_Support Problem Persists: Contact supplier's technical support. Aid_Dissolution->Contact_Support Still not dissolved Dilution_Strategy Action: 1. Make intermediate dilutions in DMSO. 2. Add stock to buffer slowly with mixing. 3. Keep final DMSO % low (<0.5%). Check_Dilution->Dilution_Strategy Yes Success Success: Clear Solution Check_Dilution->Success No Dilution_Strategy->Success Dilution_Strategy->Contact_Support

Caption: A logical workflow for troubleshooting small molecule solubility issues.

References

Technical Support Center: Optimizing BAY-805 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using BAY-805 in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2][3] USP21 is a deubiquitinating enzyme (DUB) that has been implicated in tumor development and growth.[3] this compound targets the catalytic activity of USP21.[1]

Q2: What is the expected effect of this compound on the NF-κB signaling pathway?

A2: Inhibition of USP21 by this compound leads to the activation of the NF-κB signaling pathway.[3][4][5] USP21 normally deubiquitinates RIP1, which in turn suppresses NF-κB activation.[3][5] By inhibiting USP21, this compound prevents the deubiquitination of RIP1, leading to an increase in NF-κB signaling.[3][5]

Q3: What is a recommended starting concentration range for this compound in cell-based assays?

A3: Based on its potent in vitro activity, a recommended starting concentration for cell-based assays is around 1 µM.[6] However, the optimal concentration will be cell-line dependent and should be determined experimentally through a dose-response curve.

Q4: Is there a negative control available for this compound?

A4: Yes, BAY-728 is the less active enantiomer of this compound and can be used as a negative control in experiments.[6]

Troubleshooting Guide

Scenario 1: No observable effect on cell viability or proliferation after treatment with this compound.

This is a plausible outcome, as studies have shown that this compound did not exhibit antiproliferative effects in several human tumor cell lines (Jurkat, Molm-13, A549, MDA-MB-231, and U2OS) at concentrations up to 30 µM.[5]

Possible Cause 1: The cell line is not sensitive to USP21 inhibition for proliferation.

  • Troubleshooting Steps:

    • Confirm Target Engagement: Before concluding a lack of effect, it is crucial to confirm that this compound is engaging its target, USP21, in your specific cell line. This can be done using a Cellular Thermal Shift Assay (CETSA) if the necessary reagents and instrumentation are available.

    • Assess Downstream Pathway Modulation: Verify that this compound is modulating the downstream NF-κB pathway as expected. You can measure the activation of NF-κB using a reporter assay or by assessing the phosphorylation of downstream targets via Western blot.

    • Consider Alternative Endpoints: The primary effect of USP21 inhibition may not be on cell proliferation in your chosen cell line. Consider investigating other cellular processes such as apoptosis, cell migration, or changes in protein expression that are regulated by the NF-κB pathway.

    • Literature Review: Conduct a thorough literature search to see if there is any published data on the effects of USP21 inhibition in your specific cell line or a similar cancer type.

Possible Cause 2: Suboptimal experimental conditions.

  • Troubleshooting Steps:

    • Optimize Incubation Time: The duration of treatment may be insufficient to observe a phenotypic change. Consider extending the incubation time with this compound (e.g., 48, 72, or 96 hours).

    • Evaluate Compound Stability: Ensure that this compound is stable in your cell culture medium over the course of the experiment. The compound's stability can be assessed by preparing fresh solutions and comparing the results.

    • Check for Serum Protein Binding: Components in the fetal bovine serum (FBS) can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period, but be mindful of the potential impact on cell health.

Scenario 2: High variability in cell viability assay results.

Possible Cause 1: Inconsistent cell seeding.

  • Troubleshooting Steps:

    • Ensure a Homogeneous Cell Suspension: Before seeding, make sure to have a single-cell suspension to ensure an equal number of cells are added to each well.

    • Consistent Pipetting Technique: Use a consistent pipetting technique to minimize well-to-well variability.

Possible Cause 2: Edge effects in the multi-well plate.

  • Troubleshooting Steps:

    • Avoid Outer Wells: The outer wells of a microplate are more susceptible to evaporation, which can alter the concentration of the compound. It is good practice to not use the outermost wells for experimental conditions and instead fill them with sterile PBS or media to create a humidity barrier.

Data Presentation

Table 1: In Vitro Potency of this compound

AssayIC50 (nM)
hUSP21 (HTRF)6
hUSP21 (Ub-Rhodamine)2

Data sourced from Bayer Probe Research.[6]

Table 2: Cellular Activity of this compound

AssayEC50 (nM)
NF-κB Reporter Assay17
USP21 HiBiT CETSA~95

Data sourced from Bayer Probe Research.[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted from the Promega technical bulletin.[1][2][3][7]

  • Cell Seeding:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in a total volume of 100 µL of culture medium per well.

    • Include wells with medium only for background luminescence measurement.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • After allowing the cells to adhere overnight, carefully remove 50 µL of medium from each well and add 50 µL of the 2x this compound dilutions. This will result in the final desired concentrations.

    • Include vehicle control wells (e.g., DMSO) at the same final concentration as the highest this compound concentration.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Normalize the results to the vehicle control to determine the percent viability.

    • Plot the percent viability against the log of the this compound concentration to determine the IC50 value, if applicable.

Mandatory Visualizations

G cluster_0 cluster_1 cluster_2 This compound This compound USP21 USP21 This compound->USP21 RIP1-Ub Ubiquitinated RIP1 USP21->RIP1-Ub Deubiquitination NF-kB Activation NF-kB Activation RIP1-Ub->NF-kB Activation

Caption: this compound inhibits USP21, preventing RIP1 deubiquitination and activating NF-kB.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_reagent Add CellTiter-Glo Reagent incubate->add_reagent measure Measure Luminescence add_reagent->measure analyze Analyze Data & Determine IC50 measure->analyze end End analyze->end

Caption: Experimental workflow for optimizing this compound concentration in cell viability assays.

References

Technical Support Center: Troubleshooting BAY-805 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BAY-805. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects of the USP21 inhibitor, this compound. The following troubleshooting guides and Frequently Asked Questions (FAQs) are presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a phenotype inconsistent with USP21 inhibition (e.g., unexpected cytotoxicity, altered cell morphology). Could this be an off-target effect of this compound?

A1: While this compound is a highly selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), unexpected phenotypes can occur and warrant investigation.[1][2][3] Before attributing these effects to off-target activity, it is crucial to confirm on-target engagement and rule out other experimental variables.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Use a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to verify that this compound is binding to USP21 in your specific cell line at the concentrations used.[1][2]

  • Dose-Response Analysis: Perform a dose-response curve for the observed phenotype and compare it to the IC50 of this compound for USP21 inhibition. A significant discrepancy between the phenotypic EC50 and the target engagement IC50 may suggest an off-target effect or indirect biological consequences.

  • Utilize the Negative Control: A key advantage of this compound is the availability of its less active enantiomer, BAY-728, as a negative control.[2] If the phenotype is not observed with BAY-728 at equivalent or higher concentrations, it strongly suggests the effect is on-target.

  • Cell Line Characterization: Ensure your cell line expresses USP21. The effects of this compound are dependent on the presence and activity of its target.

Q2: My experiment shows no change in the NF-κB pathway activation, which is the expected downstream effect of USP21 inhibition. Is the inhibitor not working?

A2: A lack of NF-κB activation upon treatment with this compound could be due to several factors, not necessarily indicating inhibitor failure. USP21-mediated deubiquitination of RIP1 is a key step in suppressing the NF-κB pathway; therefore, inhibition of USP21 should lead to its activation.[1][4]

Troubleshooting Steps:

  • Confirm USP21 and RIP1 Expression: Verify that your cellular model expresses both USP21 and its substrate, RIP1. The absence of either will uncouple this compound's inhibitory action from NF-κB activation.

  • Assay Sensitivity: Ensure your NF-κB reporter assay is sensitive enough to detect changes in your system. Validate the assay with a known NF-κB activator (e.g., TNFα).

  • Time-Course Experiment: The kinetics of NF-κB activation can vary between cell types. Perform a time-course experiment to identify the optimal time point for observing the effect after this compound treatment.

  • Check for Compensatory Mechanisms: Cells can have redundant or compensatory signaling pathways. Investigate if other deubiquitinases (DUBs) or signaling molecules are masking the effect of USP21 inhibition.

Q3: How can I definitively identify the specific off-targets of this compound in my experimental system?

A3: Although this compound has demonstrated high selectivity, comprehensive profiling can be undertaken to identify potential off-targets if unexpected effects persist after ruling out on-target mechanisms.

Recommended Approaches:

  • Kinase and DUB Profiling: Screen this compound against a broad panel of kinases and deubiquitinases to identify potential unintended interactions. This compound has been shown to be highly selective over other DUBs and kinases.[1][2][3]

  • Chemical Proteomics: Employ techniques like affinity-based protein profiling to identify cellular proteins that directly interact with this compound.

  • Phenotypic Screening with a Structurally Unrelated USP21 Inhibitor: If available, using a structurally different USP21 inhibitor can help distinguish on-target class effects from off-target effects specific to the chemical scaffold of this compound.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Target/AssayIC50 / KdNegative Control (BAY-728) IC50 / Kd
hUSP21 (HTRF)6 nM12,600 nM
hUSP21 (Ub-Rhodamine)2 nM16,200 nM
SPR Kd2.2 nM8,686 nM
hUSP2 (Ub-Rhodamine)>25,000 nM>25,000 nM

This table summarizes the high in vitro potency and selectivity of this compound for USP21 compared to its negative control enantiomer, BAY-728, and a closely related USP family member.[4]

Table 2: Cellular Target Engagement of this compound
AssayMetricValue
USP21 HiBiT CETSAEC50~95 nM
NF-κB Reporter AssayEC5017 nM

This table presents the cellular target engagement and functional downstream effect of this compound, demonstrating its activity within a cellular context.[4][5]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for USP21 Target Engagement

This protocol is adapted from methodologies used to confirm the cellular target engagement of this compound.[1][4]

Objective: To determine if this compound binds to and stabilizes USP21 in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture HEK293T cells transfected with a HiBiT-tagged USP21 construct. Treat the cells with varying concentrations of this compound or the negative control BAY-728 for 1 hour at 37°C.

  • Thermal Challenge: Heat the treated cells for 3 minutes at a specific temperature (e.g., 49°C) that induces partial denaturation of unbound USP21.

  • Lysis and Detection: Lyse the cells and add LgBit protein followed by the substrate.

  • Data Analysis: Measure the luciferase signal. Increased signal in the presence of this compound indicates stabilization of USP21 due to binding. Plot the signal against the compound concentration to determine the EC50 of target engagement.

Protocol 2: NF-κB Dual-Luciferase Reporter Assay

This protocol is based on the assay used to measure the downstream cellular effect of this compound.[1]

Objective: To quantify the activation of the NF-κB signaling pathway upon USP21 inhibition by this compound.

Methodology:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a firefly luciferase reporter plasmid under the control of an NF-κB response element and a Renilla luciferase plasmid for normalization.

  • Compound Treatment: Treat the transfected cells with a dose range of this compound, BAY-728, or a positive control (e.g., TNFα).

  • Lysis and Luminescence Measurement: After an appropriate incubation period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized signal against the compound concentration to determine the EC50 for NF-κB activation.

Visualizations

USP21_NFkB_Pathway This compound Mechanism of Action cluster_inhibition Inhibition by this compound cluster_ubiquitination Ubiquitination and Signaling cluster_downstream Downstream Pathway This compound This compound USP21 USP21 This compound->USP21 inhibits Ub-RIP1 Ubiquitinated RIP1 USP21->Ub-RIP1 removes Ub RIP1 RIP1 Ub Ubiquitin Ub->RIP1 adds NF-kB Activation NF-kB Activation Ub-RIP1->NF-kB Activation activates

Caption: Signaling pathway of this compound-induced NF-κB activation.

Troubleshooting_Workflow Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed OnTarget Confirm On-Target Engagement (CETSA) Start->OnTarget NegativeControl Test Negative Control (BAY-728) OnTarget->NegativeControl Target Engaged OffTargetInvestigate Investigate Off-Target Effects OnTarget->OffTargetInvestigate No Engagement NoEffect Phenotype Absent? NegativeControl->NoEffect DoseResponse Dose-Response Correlation Correlates EC50 Correlates with IC50? DoseResponse->Correlates OnTargetEffect Likely On-Target Effect NoEffect->DoseResponse Yes NoEffect->OffTargetInvestigate No Correlates->OnTargetEffect Yes Correlates->OffTargetInvestigate No

Caption: Experimental workflow for troubleshooting unexpected phenotypes.

References

Technical Support Center: BAY-805 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming BAY-805 target engagement in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its cellular target?

A1: this compound is a potent, selective, and cell-active non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21).[1][2] USP21 is a deubiquitinating enzyme (DUB) that plays a role in various cellular processes, including signal transduction and protein homeostasis.[3][4]

Q2: How does this compound work?

A2: this compound inhibits the catalytic activity of USP21.[1] This inhibition prevents the deubiquitination of substrate proteins. One key substrate of USP21 is Receptor-Interacting Protein 1 (RIP1).[3][4] By inhibiting USP21, this compound treatment leads to an accumulation of ubiquitinated RIP1, which in turn activates the NF-κB signaling pathway.[3][5]

Q3: What are the primary methods to confirm this compound target engagement in cells?

A3: The two primary methods to confirm that this compound is engaging its target, USP21, in a cellular context are:

  • Cellular Thermal Shift Assay (CETSA): This method directly measures the binding of this compound to USP21 in intact cells by assessing the increased thermal stability of the protein-ligand complex. A high-throughput version using a HiBiT tag (HiBiT CETSA) has been successfully employed for this compound.[5][6]

  • Downstream Signaling Pathway Analysis: This involves measuring the activation of the NF-κB signaling pathway, a known downstream consequence of USP21 inhibition by this compound. This is typically done using an NF-κB reporter assay.[5][7]

Q4: Is there a negative control compound available for this compound experiments?

A4: Yes, BAY-728 is a closely related enantiomer of this compound with significantly reduced activity against USP21. It serves as an excellent negative control to ensure that the observed cellular effects are due to specific inhibition of USP21.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its negative control, BAY-728.

Compound Assay Parameter Value (nM)
This compoundhUSP21 HTRFIC506
hUSP21 Ub-RhodamineIC502
HiBiT CETSAEC5095
NF-κB Reporter AssayEC5017
BAY-728hUSP21 HTRFIC5012600
hUSP21 Ub-RhodamineIC5016200

Data compiled from multiple sources.[2][8][9]

Signaling Pathway and Experimental Workflows

BAY805_Signaling_Pathway cluster_inhibition This compound Action cluster_signaling NF-κB Pathway BAY805 This compound USP21 USP21 BAY805->USP21 Inhibits Ub_RIP1 Ubiquitinated RIP1 USP21->Ub_RIP1 Deubiquitinates (Inhibited by this compound) NFkB NF-κB Activation Ub_RIP1->NFkB Reporter Gene Expression (e.g., Luciferase) NFkB->Reporter

Caption: this compound inhibits USP21, leading to NF-κB activation.

HiBiT_CETSA_Workflow cluster_prep Cell Preparation cluster_heat Thermal Challenge cluster_detection Detection Transfect Transfect cells with HiBiT-tagged USP21 Treat Treat cells with this compound or DMSO (control) Transfect->Treat Heat Heat cells at a temperature gradient Treat->Heat Lyse Lyse cells Heat->Lyse Add_LgBiT Add LgBiT protein Lyse->Add_LgBiT Measure Measure luminescence Add_LgBiT->Measure

Caption: Workflow for the HiBiT Cellular Thermal Shift Assay (CETSA).

Experimental Protocols and Troubleshooting

Method 1: HiBiT Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the binding of this compound to USP21 in intact cells.

Principle: Ligand binding to a protein increases its thermal stability. In the HiBiT CETSA, USP21 is tagged with a small HiBiT peptide. When cells are heated, unbound USP21 denatures and aggregates. The remaining soluble, correctly folded HiBiT-USP21 can be quantified by adding the complementary LgBiT protein, which reconstitutes a functional NanoLuc luciferase, producing a luminescent signal. Increased luminescence in this compound-treated cells at elevated temperatures indicates target engagement.[10][11]

Detailed Methodology:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a suitable format (e.g., 96-well plate).

    • Transfect the cells with a vector expressing USP21 fused with a HiBiT tag (N- or C-terminal). Allow for protein expression for 24-48 hours.

  • Compound Treatment:

    • Treat the transfected cells with varying concentrations of this compound, BAY-728 (negative control), and a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Heat the plate containing the treated cells in a thermal cycler or a temperature-controlled water bath across a range of temperatures (e.g., 37°C to 65°C) for a fixed duration (e.g., 3-5 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells using a suitable lysis buffer (e.g., a buffer compatible with the NanoLuc detection reagents).

    • Add the LgBiT protein and the luciferase substrate to the cell lysates.

    • Incubate to allow for luciferase reconstitution and signal development.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the temperature for each treatment condition.

    • A rightward shift in the melting curve for this compound-treated cells compared to the vehicle control indicates thermal stabilization and therefore target engagement.

    • Calculate the EC50 value from a dose-response curve at a fixed, partially denaturing temperature.

Troubleshooting Guide: HiBiT CETSA

Problem Possible Cause(s) Suggested Solution(s)
Low Luminescent Signal Poor transfection efficiency. Low expression of the HiBiT-tagged protein. Inefficient cell lysis.Optimize transfection protocol (e.g., DNA:lipid ratio, cell confluency). Confirm protein expression by Western blot. Use a validated lysis buffer and ensure complete cell lysis.
No Thermal Shift Observed with this compound Insufficient compound concentration or incubation time. Incorrect temperature range for the thermal challenge. this compound is not cell-permeable in your cell line.Increase the concentration of this compound and/or the incubation time. Optimize the temperature gradient to cover the melting point of USP21. Confirm cell permeability using an alternative method if possible.
High Variability Between Replicates Inconsistent cell numbers per well. Uneven heating across the plate. Pipetting errors.Ensure a homogenous cell suspension when plating. Use a thermal cycler with a heated lid for uniform heating. Use calibrated pipettes and be consistent with pipetting technique.
Method 2: NF-κB Reporter Assay

Objective: To functionally confirm USP21 inhibition by measuring the downstream activation of the NF-κB signaling pathway.

Principle: Inhibition of USP21 by this compound prevents the deubiquitination of RIP1, leading to the activation of the NF-κB transcription factor. This activation can be quantified using a reporter system where the expression of a reporter gene (e.g., firefly luciferase) is driven by an NF-κB response element. A second, constitutively expressed reporter (e.g., Renilla luciferase) is often used for normalization.[4][7]

Detailed Methodology:

  • Cell Culture and Transfection:

    • Plate a suitable cell line (e.g., HEK293T) in a 96-well plate.

    • Co-transfect the cells with two plasmids:

      • An NF-κB reporter plasmid (containing a firefly luciferase gene downstream of an NF-κB response element).

      • A control plasmid with a constitutively active promoter (e.g., CMV) driving the expression of a second reporter (e.g., Renilla luciferase).

  • Compound Treatment:

    • After 24 hours, treat the cells with a range of concentrations of this compound, BAY-728, and a vehicle control.

    • Incubate for a period sufficient to induce a downstream signaling response (e.g., 6-24 hours).

  • Cell Lysis and Reporter Assay:

    • Lyse the cells using a passive lysis buffer.

    • Perform a dual-luciferase reporter assay according to the manufacturer's instructions. This typically involves sequential addition of substrates for firefly and Renilla luciferases and measurement of the respective luminescent signals.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well to account for variations in cell number and transfection efficiency.

    • Plot the normalized reporter activity against the compound concentration.

    • An increase in normalized luciferase activity with increasing concentrations of this compound indicates activation of the NF-κB pathway and successful target engagement.

    • Calculate the EC50 value from the dose-response curve.

Troubleshooting Guide: NF-κB Reporter Assay

Problem Possible Cause(s) Suggested Solution(s)
High Background Luciferase Activity "Leaky" promoter in the reporter plasmid. Endogenous NF-κB activation in the cell line.Use a reporter plasmid with a minimal promoter. Ensure cells are not stressed (e.g., overgrown, contaminated).
No Induction of Reporter Activity with this compound Low transfection efficiency. The cell line may lack essential components of the NF-κB pathway. Insufficient compound treatment time.Optimize the transfection protocol. Use a positive control (e.g., TNF-α) to confirm that the NF-κB pathway is functional in your cells. Increase the incubation time with this compound.
Inconsistent Results Variation in transfection efficiency between wells. Cell health issues. Reagent degradation.Normalize to a co-transfected control reporter (e.g., Renilla). Maintain consistent cell culture conditions. Use fresh reagents and store them properly.

References

BAY-805 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of BAY-805 in cell culture media. Below you will find troubleshooting guides and frequently asked questions to ensure the effective application of this compound in your experiments.

Troubleshooting Guide: this compound Stability and Activity

This guide addresses common issues that may arise during in vitro experiments involving this compound, with a focus on its stability in cell culture media.

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower-than-expected biological activity of this compound in cell-based assays. Degradation of this compound in cell culture medium. The stability of this compound can be influenced by media components, pH, temperature, and light exposure.1. Verify Stock Solution Integrity: Ensure that your this compound stock solution, typically in DMSO, has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1][2][3] 2. Assess Stability in Your Specific Medium: The composition of cell culture media can differ. It is recommended to perform a stability study of this compound in your specific medium (e.g., DMEM, RPMI-1640) under your experimental conditions (37°C, 5% CO₂). A detailed protocol is provided below. 3. Minimize Light Exposure: Protect media containing this compound from light during incubation and handling. 4. Consider Time-Course Experiments: If degradation is suspected, design experiments with shorter incubation times or replenish the this compound-containing medium at regular intervals for longer-term assays.
High variability between replicate wells or experiments. Inconsistent degradation rates or precipitation of this compound. 1. Ensure Complete Solubilization: When diluting the DMSO stock of this compound into your aqueous cell culture medium, ensure thorough mixing to prevent precipitation. The final concentration of DMSO should typically be kept below 0.5%. 2. Check for Precipitation: Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the working concentration. This compound has sufficient aqueous solubility for in vitro pharmacological assays, but this can be affected by media components.[4]
Unexpected off-target effects or cellular stress. Presence of degradation products. The degradation of this compound could lead to the formation of unknown compounds with different biological activities.1. Use Freshly Prepared Media: Whenever possible, prepare fresh media containing this compound immediately before use. 2. Perform Stability Analysis: If significant degradation is suspected, consider analytical methods such as HPLC or LC-MS to analyze the medium for the presence of this compound and potential degradation products over time.[4]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: this compound stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles.[2] For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months.[1][3] For shorter-term storage, -20°C for up to 1 month is acceptable.[1][3]

Q2: Is there any published data on the half-life of this compound in cell culture media?

Q3: What factors can influence the stability of this compound in cell culture?

A3: Several factors can affect the stability of this compound in cell culture media:

  • Media Composition: Components such as serum proteins can potentially bind to or degrade small molecules.

  • pH: The pH of the medium can influence the rate of hydrolysis.[4]

  • Temperature: Incubation at 37°C will accelerate degradation compared to storage at lower temperatures.

  • Light Exposure: As a general precaution for small molecules, exposure to light should be minimized.

Q4: How can I prepare my working solutions of this compound in cell culture medium?

A4: To prepare a working solution, dilute your DMSO stock solution of this compound directly into the pre-warmed cell culture medium. It is crucial to mix thoroughly to ensure complete solubilization and avoid precipitation. The final concentration of DMSO in the culture medium should be kept as low as possible (ideally ≤ 0.1%) to prevent solvent-induced cellular stress.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a method to determine the stability of this compound in your specific cell culture medium under your experimental conditions.

Objective: To quantify the concentration of this compound in cell culture medium over a specific time course.

Materials:

  • This compound

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, penicillin-streptomycin)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Prepare this compound Medium: Prepare a solution of this compound in your complete cell culture medium at the final working concentration you intend to use in your experiments.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your T=0 reference sample. Store it at -80°C until analysis.

  • Incubation: Place the remaining this compound-containing medium in a sterile, sealed container in a 37°C, 5% CO₂ incubator.

  • Time-Course Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot of the medium from the incubator.

  • Sample Storage: Immediately store each aliquot at -80°C to halt any further degradation until you are ready for analysis.

  • Sample Analysis: Once all time-point samples are collected, analyze them along with the T=0 sample using a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration versus time. This will provide a stability profile and allow you to estimate the half-life of this compound under your specific experimental conditions.

Visualizations

Signaling Pathway of USP21 and NF-κB

This compound is a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21).[4][5] USP21 is known to deubiquitinate and inactivate Receptor-Interacting Protein 1 (RIP1), which in turn suppresses the activation of the NF-κB signaling pathway.[6] By inhibiting USP21, this compound leads to the activation of NF-κB.[4]

USP21_NFkB_Pathway cluster_inhibition Effect of this compound cluster_pathway NF-κB Signaling This compound This compound USP21 USP21 This compound->USP21 Inhibits RIP1 RIP1 USP21->RIP1 Deubiquitinates (Inactivates) NFkB NF-κB Activation RIP1->NFkB Promotes

Caption: this compound inhibits USP21, leading to NF-κB activation.

Experimental Workflow: this compound Stability Assessment

The following diagram outlines the workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow start Prepare this compound in Cell Culture Medium t0_sample Collect T=0 Sample start->t0_sample incubate Incubate at 37°C, 5% CO₂ start->incubate analysis Analyze Samples by HPLC or LC-MS t0_sample->analysis time_points Collect Samples at Various Time Points incubate->time_points time_points->analysis data Plot Concentration vs. Time analysis->data end Determine Stability Profile and Half-Life data->end

Caption: Workflow for determining this compound stability in media.

Logical Relationship: Troubleshooting Flowchart

This flowchart provides a logical approach to troubleshooting common issues encountered when using this compound.

Troubleshooting_Flowchart start Inconsistent or Low This compound Activity? check_stock Verify Stock Solution (Storage, Freeze-Thaw) start->check_stock Yes continue_experiment Proceed with Experiment start->continue_experiment No check_solubility Check for Precipitation in Working Solution check_stock->check_solubility perform_stability Perform Stability Study in Your Medium check_solubility->perform_stability optimize_protocol Optimize Experimental Protocol (e.g., shorter incubation, replenish compound) perform_stability->optimize_protocol optimize_protocol->continue_experiment

Caption: Troubleshooting flowchart for this compound experiments.

References

Preventing BAY-805 degradation in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21). This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on preventing the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and cell-active non-covalent inhibitor of USP21, a deubiquitinating enzyme.[1] Its mechanism of action involves the inhibition of USP21's catalytic activity, which leads to the accumulation of ubiquitinated substrates. One key substrate of USP21 is RIP1 (Receptor-Interacting Protein 1). By preventing the deubiquitination of RIP1, this compound promotes the activation of the NF-κB signaling pathway.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. For long-term storage, this compound solid powder should be stored at -20°C for up to 12 months. For short-term storage, 4°C is suitable for up to 6 months. Stock solutions of this compound in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4] It is advisable to protect the compound from light and moisture.[3]

Q3: In which solvents can I dissolve this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[1][5] When preparing stock solutions in DMSO, it is critical to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q4: Is this compound selective for USP21?

A4: Yes, this compound has demonstrated high selectivity for USP21 over other deubiquitinating enzymes (DUBs), kinases, and proteases in various screening panels.[6]

Troubleshooting Guides

Preventing this compound Degradation

While specific forced degradation studies on this compound are not publicly available, the following best practices will help minimize potential degradation during your experiments.

Issue 1: Loss of compound activity over time.

  • Potential Cause: Improper storage or handling leading to degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that both the solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C) and protected from light and moisture.[3][4]

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can degrade the compound, prepare single-use aliquots of your stock solution.[1]

    • Use Fresh Solvents: When preparing solutions, use high-purity, anhydrous solvents. For DMSO, use a newly opened bottle to prevent issues with water absorption that can affect solubility and stability.[1]

    • Work on Ice: When preparing dilutions for your experiments, keep the stock solution and diluted samples on ice to minimize thermal degradation.

Issue 2: Inconsistent results between experiments.

  • Potential Cause: Variability in the age or quality of the this compound stock solution.

  • Troubleshooting Steps:

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions of this compound from a frozen stock aliquot for each experiment. Do not store diluted solutions for extended periods.

    • Monitor Stock Solution Age: Keep a log of when stock solutions were prepared and avoid using stocks that have been stored beyond the recommended timeframe (6 months at -80°C).[3][4]

    • Check for Precipitates: Before use, visually inspect the stock solution for any signs of precipitation. If precipitation is observed, gently warm the solution to room temperature and vortex to redissolve the compound completely.

Experimental Assay Troubleshooting

Issue 3: High background or weak signal in NF-κB reporter assays.

  • Potential Cause: Issues with cell health, transfection efficiency, or reagent quality.

  • Troubleshooting Steps:

    • Optimize Cell Density: Ensure that cells are seeded at an optimal density to be healthy and responsive at the time of treatment.

    • Verify Transfection Efficiency: If using transient transfection, optimize the DNA-to-transfection reagent ratio and check transfection efficiency using a positive control vector (e.g., expressing a fluorescent protein).

    • Use a Positive Control: Include a known activator of the NF-κB pathway (e.g., TNFα) as a positive control to confirm that the cells are responsive.

    • Check Reagent Quality: Ensure that the luciferase substrate and other assay reagents are not expired and have been stored correctly.

Issue 4: Irregular melt curves in Cellular Thermal Shift Assay (CETSA).

  • Potential Cause: Protein degradation, insufficient cell lysis, or inappropriate heating conditions.

  • Troubleshooting Steps:

    • Optimize Heating Time and Temperature: The optimal heating time and temperature range for inducing protein unfolding without causing widespread cell death should be empirically determined for your specific cell line and target protein.

    • Ensure Complete Lysis: Use a lysis buffer with sufficient detergent concentration and protease inhibitors. Ensure complete cell lysis through appropriate mechanical disruption (e.g., freeze-thaw cycles, sonication).

    • Load Equal Protein Amounts: Quantify the protein concentration of each lysate and ensure equal loading for analysis by Western blot or other detection methods.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationSpecial Considerations
Solid Powder-20°CLong-term (months to years)Dry, dark environment.[7]
4°CShort-term (days to weeks)Dry, dark environment.[7]
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[3]
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[3]

Table 2: Solubility of this compound

SolventConcentrationNotes
DMSO≥ 200 mg/mLUse fresh, anhydrous DMSO.[1][3]
Ethanol50.76 mg/mL (100 mM)[5]

Experimental Protocols

NF-κB Luciferase Reporter Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent.

  • Incubation: Incubate the cells for 24 hours to allow for plasmid expression.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). It is important to ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.

  • Stimulation: After 1 hour of pre-incubation with this compound, stimulate the cells with a known NF-κB activator (e.g., TNFα at an EC50-EC80 concentration) for 6-24 hours.

  • Lysis: Wash the cells with PBS and then lyse them using a passive lysis buffer.

  • Luminescence Measurement: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for differences in transfection efficiency and cell number.

Cellular Thermal Shift Assay (CETSA)

This protocol provides a general workflow for assessing the target engagement of this compound with USP21 in intact cells.

  • Cell Culture and Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with either this compound at the desired concentration or a vehicle control for 1 hour at 37°C.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature. Include an unheated control.

  • Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or by using a specific lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis: Determine the protein concentration in each supernatant. Analyze the amount of soluble USP21 at each temperature by Western blotting or another sensitive protein detection method.

  • Data Analysis: Generate a melt curve by plotting the percentage of soluble USP21 against the temperature. A shift in the melt curve in the presence of this compound indicates target engagement.

Visualizations

USP21_NFkB_Pathway cluster_stimulus Stimulus cluster_cell Cell TNFa TNFα TNFR TNFR TNFa->TNFR binds RIP1 RIP1 TNFR->RIP1 activates IKK IKK Complex RIP1->IKK activates Ub Ubiquitin Ub->RIP1 ubiquitinates USP21 USP21 USP21->RIP1 deubiquitinates BAY805 This compound BAY805->USP21 inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Gene Gene Transcription Nucleus->Gene activates experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (Anhydrous DMSO) C Prepare Fresh Dilutions A->C B Culture Cells D Treat Cells with this compound B->D C->D E Apply Experimental Conditions (e.g., Stimulation, Heating) D->E F Cell Lysis E->F G Biochemical Assay (e.g., Luciferase, Western Blot) F->G H Data Analysis G->H logical_troubleshooting Start Inconsistent or Negative Results Check_Compound Check this compound Integrity Stored correctly? Fresh dilutions used? No precipitation? Start->Check_Compound Check_Cells Check Cell Health Optimal confluency? Responds to positive control? Start->Check_Cells Check_Assay Check Assay Conditions Reagents not expired? Optimized protocol? Start->Check_Assay Outcome_Compound Prepare Fresh Stock Check_Compound:e->Outcome_Compound No Check_Compound:e->Outcome_Compound No Check_Compound:e->Outcome_Compound No Outcome_Cells Optimize Cell Culture Check_Cells:e->Outcome_Cells No Check_Cells:e->Outcome_Cells No Outcome_Assay Optimize Assay Check_Assay:e->Outcome_Assay No Check_Assay:e->Outcome_Assay No

References

Interpreting Unexpected Results with BAY-805: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected results during experiments with BAY-805, a potent and selective inhibitor of ubiquitin-specific protease 21 (USP21).

Frequently Asked Questions (FAQs)

FAQ 1: I am not observing the expected activation of the NF-κB pathway with this compound treatment.

Potential Causes and Troubleshooting Steps:

  • Cell Line Specificity: The NF-κB pathway response to USP21 inhibition can be cell-type dependent. Ensure that the cell line used expresses the necessary pathway components, such as RIP1, which is a key substrate of USP21 in the NF-κB pathway.

  • Compound Integrity and Concentration:

    • Verify the concentration of your this compound stock solution.

    • Ensure proper storage of the compound to prevent degradation.

    • Perform a dose-response experiment to confirm the optimal concentration for your specific cell line and experimental conditions. The EC50 for NF-κB activation has been reported to be 17 nM[1].

  • Assay Sensitivity: The sensitivity of your NF-κB reporter assay may be insufficient.

    • Optimize the reporter construct and transfection efficiency.

    • Use a positive control, such as TNF-α, to confirm that the NF-κB pathway is responsive in your cells.

  • Timing of Experiment: The kinetics of NF-κB activation can vary. Conduct a time-course experiment to determine the optimal time point for measuring NF-κB activity after this compound treatment.

FAQ 2: I am observing significant cell toxicity or off-target effects at concentrations where I expect specific USP21 inhibition.

Potential Causes and Troubleshooting Steps:

  • High Compound Concentration: While this compound is highly selective for USP21, at high concentrations, it may exhibit off-target effects. It has been shown to have a weak influence on USP22 and USP10 at concentrations of 10 µM and 50 µM[1].

    • Perform a dose-response curve to determine the therapeutic window for your specific cell line.

    • Use the lowest effective concentration that elicits the desired on-target effect.

  • Negative Control: To confirm that the observed effects are due to USP21 inhibition, use the less active enantiomer, BAY-728, as a negative control[2].

  • Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is not causing toxicity in your control cells.

FAQ 3: this compound is not showing any anti-proliferative effects in my cancer cell line.

Potential Causes and Troubleshooting Steps:

  • Mechanism of Action: this compound's primary described mechanism is the activation of the NF-κB pathway, which is not universally linked to anti-proliferative effects and can sometimes promote survival. It has been reported that this compound does not demonstrate antiproliferative effects at the cellular level in some contexts[3][4].

  • Cellular Context: The role of USP21 in cell proliferation can be context-dependent. Investigate the specific role of USP21 in your cancer cell line of interest.

  • Combination Therapy: Consider using this compound in combination with other agents that may synergize with the activation of the NF-κB pathway to induce cell death.

Quantitative Data Summary

ParameterValueAssayReference
hUSP21 IC50 6 nMHTRF Assay[1]
hUSP21 IC50 2 nMUb-Rhodamine Assay[1]
NF-κB Activation EC50 17 nMCell-based Reporter Assay[1]
SPR Kd 2.2 nMSurface Plasmon Resonance[5]
hUSP2 IC50 >25,000 nMUb-Rhodamine Assay[5]
BAY-728 hUSP21 IC50 12,600 nMHTRF Assay[5]
BAY-728 hUSP21 IC50 16,200 nMUb-Rhodamine Assay[5]
BAY-728 SPR Kd 8,686 nMSurface Plasmon Resonance[5]

Experimental Protocols

NF-κB Dual-Luciferase Reporter Assay
  • Cell Seeding: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (e.g., from the TK promoter) for normalization.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or controls (e.g., DMSO as a negative control, TNF-α as a positive control).

  • Incubation: Incubate the cells for a predetermined time (e.g., 6-24 hours).

  • Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number.

Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture cells to a high density and treat with either vehicle (DMSO) or this compound for 1 hour at 37°C.

  • Heating: Heat the cell suspensions in a PCR cycler for 3 minutes at a range of temperatures.

  • Cell Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

  • Protein Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods using an antibody specific for USP21.

  • Data Analysis: Quantify the amount of soluble USP21 at each temperature. An increase in the melting temperature of USP21 in the presence of this compound indicates target engagement.

Visualizations

USP21_NFkB_Pathway cluster_inhibition This compound Inhibition cluster_signaling NF-κB Signaling BAY_805 This compound USP21 USP21 BAY_805->USP21 inhibits RIP1_Ub Ubiquitinated RIP1 USP21->RIP1_Ub deubiquitinates IKK_complex IKK Complex RIP1_Ub->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NF_kB NF-κB IκBα->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Gene_expression Gene Expression Nucleus->Gene_expression regulates

Caption: USP21/NF-κB Signaling Pathway and the effect of this compound inhibition.

Experimental_Workflow Start Experiment Start Cell_Culture Cell Culture (appropriate cell line) Start->Cell_Culture Compound_Prep This compound Preparation (verify concentration) Cell_Culture->Compound_Prep Treatment Treatment (dose-response & time-course) Compound_Prep->Treatment Assay Perform Assay (e.g., NF-κB reporter, CETSA) Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Expected Expected Results Interpretation->Expected Consistent Unexpected Unexpected Results Interpretation->Unexpected Inconsistent Troubleshooting_Flowchart Start Unexpected Result Observed Check_Compound Verify Compound Integrity & Concentration Start->Check_Compound Check_Cells Confirm Cell Line Suitability & Health Start->Check_Cells Check_Protocol Review Experimental Protocol & Controls Start->Check_Protocol Dose_Response Perform Dose-Response Experiment Check_Protocol->Dose_Response Time_Course Perform Time-Course Experiment Dose_Response->Time_Course Negative_Control Use Negative Control (BAY-728) Time_Course->Negative_Control Re-evaluate Re-evaluate Hypothesis Negative_Control->Re-evaluate

References

Cell permeability issues with BAY-805

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BAY-805, a potent and selective inhibitor of ubiquitin-specific protease 21 (USP21).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, selective, and cell-active non-covalent inhibitor of USP21, which is a deubiquitinating enzyme (DUB).[1][2][3] USP21 removes ubiquitin chains from substrate proteins, and its inhibition can affect various cellular processes. For instance, USP21 is known to deubiquitinate and inactivate Receptor-Interacting Protein 1 (RIP1), a key regulator of the NF-κB signaling pathway.[3][4] By inhibiting USP21, this compound prevents the deubiquitination of RIP1, leading to the activation of the NF-κB pathway.[3][4]

Q2: Is this compound cell-permeable?

Yes, this compound is described as a cell-active inhibitor.[1][3] Its ability to engage its intracellular target, USP21, has been demonstrated using a Cellular Thermal Shift Assay (CETSA).[3][5] This assay confirms that this compound can cross the cell membrane and bind to USP21 within the cellular environment.

Q3: What is the recommended concentration for use in cell-based assays?

The recommended concentration for cellular use is up to 10 µM.[6] However, for optimal results and to minimize off-target effects, it is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A lower concentration, around 500 nM, has also been suggested.[6]

Q4: Is there a negative control compound available for this compound?

Yes, BAY-728 is the less active enantiomer of this compound and can be used as a negative control in experiments.[3][7] This allows researchers to distinguish the specific effects of USP21 inhibition from any potential off-target or non-specific effects of the chemical scaffold.

Q5: How should I prepare and store this compound?

This compound is soluble in DMSO.[1][7] For stock solutions, it is recommended to dissolve it in fresh DMSO at a concentration of 10 mM or higher.[1][7] Stock solutions should be stored at -20°C. To maintain the compound's integrity, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Troubleshooting Guide

Issue 1: No or low activity observed in a cell-based assay.

If you are not observing the expected biological effect of this compound in your cellular experiments, consider the following troubleshooting steps:

  • Step 1: Verify Compound Integrity and Concentration.

    • Ensure your this compound stock solution was prepared correctly in fresh, high-quality DMSO and stored properly.[1][7]

    • Confirm the final concentration used in your assay. Perform a dose-response experiment to ensure you are using an effective concentration for your specific cell line.

  • Step 2: Assess Cell Permeability and Target Engagement.

    • While this compound is cell-active, permeability can vary between cell lines.[3] Consider performing a target engagement assay, such as a Cellular Thermal Shift Assay (CETSA), to confirm that this compound is entering your cells and binding to USP21.[3][5]

  • Step 3: Check for Compound Efflux.

    • Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein), which can actively remove small molecules from the cell, reducing their intracellular concentration and efficacy. You can investigate this by co-incubating with known efflux pump inhibitors.

  • Step 4: Use the Recommended Negative Control.

    • Include the negative control compound, BAY-728, in your experiments to ensure the observed effects are specific to USP21 inhibition.[3][7]

  • Step 5: Confirm the Downstream Signaling Pathway.

    • Ensure that the downstream readout you are measuring is appropriate for USP21 inhibition in your cell model. For example, if you are measuring NF-κB activation, confirm that this pathway is functional in your cells.[3]

Quantitative Data Summary

ParameterValueAssayReference
Biochemical Potency
hUSP21 IC50 (HTRF)6 nMHomogeneous Time Resolved Fluorescence[2][4]
hUSP21 IC50 (Ub-Rhod)2 nMUbiquitin-Rhodamine Assay[2][4]
Cellular Activity
NF-κB Activation EC5017 nMCell-based Reporter Assay[2]
USP21 HiBiT CETSA IC5095 nMCellular Thermal Shift Assay[4]
Permeability
Papp (A-B)42 nm/sCaco-2 Assay[4]
Papp (B-A)27 nm/sCaco-2 Assay[4]
Efflux Ratio0.6Caco-2 Assay[4]
Negative Control (BAY-728)
hUSP21 IC50 (HTRF)12,600 nMHomogeneous Time Resolved Fluorescence[4]
hUSP21 IC50 (Ub-Rhod)16,200 nMUbiquitin-Rhodamine Assay[4]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized procedure based on the principles described in the literature for assessing the cellular target engagement of this compound.[3][8]

  • Cell Culture and Treatment:

    • Culture your cells of interest to a sufficient density.

    • Treat the cells with various concentrations of this compound (and BAY-728 as a negative control) or a vehicle control (DMSO) for a specified period (e.g., 1 hour) at 37°C.

  • Heat Shock:

    • After incubation, heat the cell suspensions to a range of temperatures for a short duration (e.g., 3 minutes). A temperature gradient is used to determine the melting point of the target protein.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells to release the cellular proteins.

    • Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

  • Protein Quantification and Analysis:

    • Quantify the amount of soluble USP21 in the supernatant at each temperature point using a suitable method, such as Western blotting or a specific immunoassay.

  • Data Analysis:

    • Plot the amount of soluble USP21 as a function of temperature for each treatment condition.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement, as the binding of the compound stabilizes the protein.

Visualizations

BAY_805_Signaling_Pathway This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound USP21 USP21 This compound->USP21 Inhibits RIP1_Ub Ub-RIP1 USP21->RIP1_Ub Deubiquitinates RIP1 RIP1 RIP1_Ub->RIP1 NF_kB_Pathway NF-κB Pathway Activation RIP1_Ub->NF_kB_Pathway Activates

Caption: Mechanism of this compound in the NF-κB signaling pathway.

Troubleshooting_Workflow Troubleshooting Low Activity of this compound start No or low cellular activity observed step1 Verify compound integrity and concentration start->step1 step2 Perform Cellular Thermal Shift Assay (CETSA) step1->step2 If issue persists step3 Investigate for compound efflux step2->step3 If target engagement is low step4 Use negative control (BAY-728) step3->step4 If efflux is suspected step5 Confirm downstream pathway functionality step4->step5 If results are still inconclusive end_success Issue resolved step5->end_success If pathway is confirmed and active end_fail Contact technical support for further assistance step5->end_fail If pathway is not functional

Caption: A logical workflow for troubleshooting experiments with this compound.

References

Validation & Comparative

A Comparative Guide to USP21 Inhibitors: BAY-805 and Other Emerging Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ubiquitin-Specific Protease 21 (USP21) has emerged as a compelling therapeutic target in oncology and immunology due to its role in regulating key cellular processes such as signal transduction and protein degradation. The development of potent and selective USP21 inhibitors is a critical area of research. This guide provides a detailed comparison of BAY-805, the first potent and selective USP21 inhibitor, with other reported USP21-targeting compounds, supported by available experimental data.

Quantitative Comparison of USP21 Inhibitors

The following table summarizes the reported biochemical and cellular activities of various compounds against USP21. Direct comparison should be approached with caution due to variations in assay conditions between different studies.

CompoundTypeTarget(s)Biochemical Potency (IC50/K_d_)Cellular Potency (EC50)Notes
This compound Small MoleculeUSP21HTRF IC50: 6 nM[1][2] Ub-Rhodamine IC50: 2 nM[1][2] SPR K_d_: 2.2 nMNF-κB Reporter Assay EC50: 17 nM[1] HiBiT CETSA EC50: ~95 nM[2]Highly potent and selective non-covalent inhibitor.[3][4] Serves as a high-quality chemical probe for studying USP21 biology.[3][4]
Spongiacidin C Natural Product (Pyrrole Alkaloid)USP7, USP21USP21 IC50: 16.6 μM[4]Not ReportedPrimarily a USP7 inhibitor with moderate activity against USP21.[4]
Nifuroxazide Small MoleculeUSP21IC50: 14.9 ± 1.63 μMNot Reported for direct USP21 inhibitionIdentified through a machine learning-based drug repositioning strategy.
Disulfiram Small MoleculeAldehyde Dehydrogenase, USP2, USP21Micromolar range (specific IC50 not reported)[4]Not Reported for direct USP21 inhibitionFunctions as a competitive inhibitor.[4] Exhibits synergistic inhibition of USP21 with 6-Thioguanine.[4]
6-Thioguanine Small MoleculePurine Synthesis, USP2, USP21Micromolar range (specific IC50 not reported)[4]Not Reported for direct USP21 inhibitionExhibits synergistic inhibition of USP21 with Disulfiram.[4]
KYT-36 Small MoleculeGingipain K, USP21 (non-selective)Not ReportedNot ReportedReported as a non-selective small-molecule inhibitor of USP21.
Cryptotanshinone Natural ProductSTAT3, Indirectly USP21Not ReportedNot ReportedDownregulates the expression of USP21.
SAHA (Vorinostat) Small MoleculeHDACNot ReportedNot ReportedHistone deacetylase inhibitor reported to downregulate USP21 expression.
MS-275 (Entinostat) Small MoleculeHDACNot ReportedNot ReportedHistone deacetylase inhibitor reported to downregulate USP21 expression.
Ranmogenin A Natural Product (Phytoconstituent)USP21 (predicted)Not Reported (in silico study)Not ReportedIdentified as a potential USP21 inhibitor through virtual screening and molecular dynamics simulations.[3]
Tokorogenin Natural Product (Phytoconstituent)USP21 (predicted)Not Reported (in silico study)Not ReportedIdentified as a potential USP21 inhibitor through virtual screening and molecular dynamics simulations.[3]

Signaling Pathway and Experimental Workflow Diagrams

USP21-Mediated NF-κB Signaling Pathway

USP21_NF_kappaB_Pathway cluster_stimulus Stimulus cluster_receptor Receptor Complex cluster_regulation Ubiquitination & Deubiquitination cluster_downstream Downstream Signaling TNFa TNFα TNFR TNFR TNFa->TNFR Binds RIP1 RIP1 TNFR->RIP1 Recruits IKK IKK Complex RIP1->IKK Activates Ub Ubiquitin Ub->RIP1 Adds K63-linked polyubiquitin chains USP21 USP21 USP21->RIP1 Deubiquitinates (removes ubiquitin) BAY805 This compound BAY805->USP21 Inhibits NFkB NF-κB Activation IKK->NFkB Gene Gene Expression NFkB->Gene

Experimental Workflow: USP21 Inhibition Assays

USP21_Inhibition_Assay_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays start_biochem Start reagents Prepare Reagents: - Recombinant USP21 - Fluorogenic Substrate - Test Compound (e.g., this compound) incubation Incubate USP21 with Test Compound add_substrate Add Fluorogenic Substrate measure_fluorescence Measure Fluorescence Signal calculate_ic50 Calculate IC50 end_biochem End start_cellular Start cell_culture Culture Cells (e.g., HEK293T) treat_cells Treat Cells with Test Compound assay_specific_step Perform Specific Assay: - CETSA (Thermal Shift) - NF-κB Reporter (Luciferase) measure_signal Measure Signal (e.g., Luminescence, Protein Levels) calculate_ec50 Calculate EC50 end_cellular End

Experimental Protocols

USP21 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is used to determine the in vitro inhibitory potency of compounds against USP21.

  • Principle: The assay measures the deubiquitination of a biotinylated, ubiquitin-conjugated peptide substrate by USP21. Cleavage of the ubiquitin moiety by USP21 leads to a decrease in the FRET signal between a europium cryptate-labeled anti-tag antibody and streptavidin-XL665.

  • Materials:

    • Recombinant human USP21 enzyme

    • Biotinylated-ubiquitin peptide substrate

    • Europium cryptate-labeled antibody

    • Streptavidin-XL665

    • Assay buffer (e.g., 50 mM HEPES, 0.1 mg/mL BSA, 0.5 mM TCEP, pH 7.5)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • 384-well low-volume microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer.

    • Add the diluted compound and USP21 enzyme to the microplate wells.

    • Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

    • Initiate the enzymatic reaction by adding the biotinylated-ubiquitin peptide substrate.

    • Incubate for a specific duration (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the signal by adding the HTRF detection reagents (europium cryptate-labeled antibody and streptavidin-XL665).

    • Incubate for a further period (e.g., 60 minutes) to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.

    • Calculate the HTRF ratio and determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to verify target engagement of a compound in a cellular environment.

  • Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble protein remaining.

  • Materials:

    • Cultured cells (e.g., HEK293T)

    • Test compound (e.g., this compound)

    • Cell lysis buffer

    • Equipment for heating samples (e.g., PCR thermocycler)

    • SDS-PAGE and Western blotting reagents

    • Antibody specific to the target protein (USP21)

  • Procedure:

    • Culture cells to a suitable confluency.

    • Treat the cells with the test compound or vehicle (DMSO) for a specific duration (e.g., 1 hour).

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures for a short period (e.g., 3 minutes).

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer containing protease inhibitors.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.

    • Quantify the band intensities and plot them against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

NF-κB Reporter Assay

This cell-based assay is used to measure the functional consequence of USP21 inhibition on the NF-κB signaling pathway.

  • Principle: Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of the reporter gene, which can be quantified. Since USP21 inhibition is known to activate the NF-κB pathway, an increase in the reporter signal is expected.

  • Materials:

    • HEK293T cells stably or transiently expressing an NF-κB luciferase reporter construct.

    • Test compound (e.g., this compound).

    • Cell culture medium and reagents.

    • Luciferase assay substrate and buffer.

    • Luminometer.

  • Procedure:

    • Seed the NF-κB reporter cells in a multi-well plate.

    • Treat the cells with serial dilutions of the test compound.

    • Incubate for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.

    • Lyse the cells and add the luciferase assay substrate.

    • Measure the luminescence using a luminometer.

    • Calculate the fold activation relative to a vehicle-treated control.

    • Determine the EC50 value by plotting the fold activation against the compound concentration.

This guide provides a comparative overview of this compound and other compounds with reported activity against USP21. The detailed experimental protocols and diagrams offer a valuable resource for researchers in the field of deubiquitinase drug discovery. The high potency and selectivity of this compound establish it as a benchmark for the development of future USP21-targeted therapeutics.

References

A Head-to-Head Comparison of BAY-805 and Disulfiram as USP21 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists navigating the landscape of USP21 inhibition, two compounds, BAY-805 and the repurposed drug disulfiram, present distinct profiles. This guide offers a comprehensive comparison of their performance, supported by available experimental data, to inform inhibitor selection in drug discovery and chemical biology.

Ubiquitin-specific protease 21 (USP21) is a deubiquitinating enzyme implicated in various cellular processes, including signal transduction and gene expression, making it a compelling target for therapeutic intervention, particularly in oncology.[1][2][3] This comparison evaluates this compound, a potent and selective chemical probe, against disulfiram, an FDA-approved drug repurposed for its USP21 inhibitory activity.

Executive Summary

This compound emerges as a highly potent and selective non-covalent inhibitor of USP21, exhibiting low nanomolar efficacy in biochemical and cellular assays.[1][2][4] In contrast, disulfiram acts as a competitive inhibitor with a significantly lower affinity for USP21, generally characterized in the micromolar range.[2] While this compound was developed specifically as a high-quality chemical probe to investigate USP21 biology, disulfiram's broader reactivity profile and lower potency present different considerations for its application in targeted USP21 research.

Data Presentation: Quantitative Comparison

ParameterThis compoundBAY-728 (Negative Control)Disulfiram
Mechanism of Action Non-covalent, prevents ubiquitin bindingNon-covalentCompetitive, attacks zinc-finger domain
IC50 (hUSP21 HTRF Assay) 6 nM[1][4]12,600 nMMicromolar affinity[2]
IC50 (hUSP21 Ub-Rhodamine Assay) 2 nM[1][4]16,200 nMNot Available
Cellular EC50 (NF-κB Activation) 17 nM[1]Not AvailableNot Available
Selectivity High selectivity over other DUBs, kinases, and proteases[1][2]InactiveInhibits other USPs (e.g., USP2) and other enzymes (e.g., ALDH)[5]

Signaling Pathways and Experimental Workflows

USP21 is a key negative regulator of the NF-κB signaling pathway. It achieves this by deubiquitinating RIP1, which in its ubiquitinated state is essential for NF-κB activation. Inhibition of USP21, therefore, leads to an increase in ubiquitinated RIP1 and subsequent activation of the NF-κB pathway.[1][2]

USP21_NFkB_Pathway cluster_inhibition Inhibitor Action cluster_pathway NF-κB Signaling This compound This compound USP21 USP21 This compound->USP21 Inhibits Disulfiram Disulfiram Disulfiram->USP21 Inhibits RIP1_Ub Ub-RIP1 USP21->RIP1_Ub Deubiquitinates RIP1 RIP1 NFkB_Activation NF-κB Activation RIP1_Ub->NFkB_Activation Promotes Gene_Expression Gene Expression NFkB_Activation->Gene_Expression Experimental_Workflow HTS High-Throughput Screening (e.g., HTRF Assay) Biochem_Validation Biochemical Validation (e.g., Ub-Rhodamine Assay) HTS->Biochem_Validation Hit Confirmation Selectivity_Profiling Selectivity Profiling (DUB Panel) Biochem_Validation->Selectivity_Profiling Target_Engagement Cellular Target Engagement (CETSA) Selectivity_Profiling->Target_Engagement Cellular_Assay Cellular Functional Assay (NF-κB Reporter Assay) Target_Engagement->Cellular_Assay Lead_Compound Lead Compound Cellular_Assay->Lead_Compound

References

Validating BAY-805's Impact on the YBX1/HIF1-α Pathway: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of BAY-805, a selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), and its effects on the YBX1/HIF1-α signaling pathway. The information presented herein is based on recent findings and is intended to inform further research and drug development efforts in oncology, particularly in the context of prostate cancer. This document outlines the mechanism of action of this compound, presents supporting experimental data, and compares its pharmacological profile to alternative methods of targeting the YBX1/HIF1-α axis.

The USP21/YBX1/HIF1-α Signaling Pathway

Recent research has elucidated a novel signaling cascade in prostate cancer involving USP21, Y-box binding protein 1 (YBX1), and Hypoxia-Inducible Factor 1-alpha (HIF1-α). In this pathway, USP21 acts as a deubiquitinase for YBX1, removing ubiquitin chains and thereby stabilizing the YBX1 protein. This stabilized YBX1 then functions as a transcription factor, binding to the promoter of the HIF1A gene and enhancing the expression of HIF1-α. The upregulation of HIF1-α, a key regulator of cellular response to hypoxia, is known to promote tumor progression, angiogenesis, and metastasis.

USP21_YBX1_HIF1a_Pathway cluster_ubiquitination Ubiquitination & Degradation cluster_deubiquitination Deubiquitination & Stabilization cluster_transcription Transcriptional Regulation cluster_inhibition Inhibition YBX1_ub Ub-YBX1 Proteasome Proteasome YBX1_ub->Proteasome Degradation YBX1 YBX1 YBX1_ub->YBX1 USP21 USP21 USP21->YBX1 Deubiquitinates YBX1->YBX1_ub Ubiquitination HIF1A_gene HIF1A Gene YBX1->HIF1A_gene Promotes Transcription HIF1a_protein HIF1-α Protein HIF1A_gene->HIF1a_protein Translation Tumor Progression Tumor Progression HIF1a_protein->Tumor Progression BAY805 This compound BAY805->USP21 Inhibits

Caption: The USP21/YBX1/HIF1-α Signaling Pathway and the inhibitory action of this compound.

This compound: Mechanism of Action and In Vitro Efficacy

This compound is a potent and selective small molecule inhibitor of USP21. By inhibiting the deubiquitinating activity of USP21, this compound promotes the ubiquitination and subsequent proteasomal degradation of YBX1. This reduction in YBX1 protein levels leads to decreased transcription of HIF1A and, consequently, lower levels of HIF1-α protein. The ultimate effect is the suppression of the pro-tumorigenic activities driven by the YBX1/HIF1-α axis.

A key study by Gu et al. (2025) demonstrated the dose-dependent effects of this compound on prostate cancer cells.[1][2][3] Treatment with this compound was shown to decrease the protein levels of both YBX1 and HIF1-α.[1][2][3] Furthermore, this inhibition of the YBX1/HIF1-α pathway translated to significant anti-cancer effects in vitro, including reduced cell proliferation, migration, and invasion.[1][2][3]

Quantitative Data Summary

The following table summarizes the reported effects of this compound on prostate cancer cell lines from Gu et al. (2025).[1][2][3]

Parameter Cell Line(s) This compound Concentration Observed Effect
Protein Levels DU145, PC3Dose-dependentReduction in YBX1 and HIF1-α protein levels
Cell Proliferation DU145, PC3Dose-dependentInhibition of cell proliferation
Cell Migration DU145, PC3Dose-dependentReduction in cell migration in Transwell assays
Cell Invasion DU145, PC3Dose-dependentReduction in cell invasion in Transwell assays

Comparison with Alternative Therapeutic Strategies

The modulation of the YBX1/HIF1-α pathway is not limited to USP21 inhibition. Below is a comparison of this compound with other pharmacological and genetic approaches targeting key components of this pathway.

Therapeutic Strategy Target Agent/Method Mechanism of Action Potency (IC50)
USP21 Inhibition USP21This compound Potent and selective small molecule inhibitor of USP21's deubiquitinase activity.Not explicitly stated in reviewed abstracts.
YBX1 Inhibition YBX1SU056 Small molecule that interacts with YBX1, inducing cell-cycle arrest, apoptosis, and inhibiting cell migration.[4][5][6]1.27 - 6.8 µM (cell growth inhibition in various ovarian cancer cell lines).[4]
YBX1BEZ235 Dual PI3K/mTOR inhibitor that can suppress YBX1 expression.[7][8][9][10][11]6.86 - 193.40 nM (growth inhibition in NSCLC cell lines).[9]
YBX1siRNA RNA interference to silence YBX1 gene expression, leading to reduced YBX1 mRNA and protein levels.N/A
HIF1-α Inhibition HIF1-α DimerizationAcriflavine Prevents the dimerization of HIF1-α and HIF1-β subunits, inhibiting transcriptional activity.[1][12][13][14][15]~1 µM (inhibition of HIF-1 dimerization).[12]
HIF1-α ExpressionPX-478 Inhibits HIF1-α expression through multiple mechanisms, including inhibition of translation.[16][17][18][19][20]Varies by cell line and oxygen conditions.
HIF1-α mRNAsiRNA RNA interference to silence HIF1A gene expression, leading to reduced HIF1-α mRNA and protein levels.N/A

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments used to validate the effect of this compound on the YBX1/HIF1-α pathway, based on standard laboratory practices.

Western Blot Analysis of YBX1 and HIF1-α

This technique is used to detect and quantify the levels of specific proteins in a sample.

  • Sample Preparation: Prostate cancer cells (e.g., DU145, PC3) are treated with varying concentrations of this compound or a vehicle control for a specified time. Cells are then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel. The proteins are separated by size through electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for YBX1, HIF1-α, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensities are quantified using densitometry software and normalized to the loading control.

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end Data Analysis detection->end

Caption: A generalized workflow for Western Blot analysis.
Co-Immunoprecipitation (Co-IP) of USP21 and YBX1

This method is used to determine if two proteins interact within a cell.

  • Cell Lysis: Cells are lysed in a non-denaturing buffer to preserve protein-protein interactions.

  • Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the "bait" protein (e.g., anti-USP21).

  • Immune Complex Capture: Protein A/G beads are added to the lysate to bind to the antibody-protein complex, thus capturing the bait protein and any interacting "prey" proteins (e.g., YBX1).

  • Washing: The beads are washed several times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads.

  • Western Blot Analysis: The eluted proteins are analyzed by Western blotting using an antibody against the prey protein (e.g., anti-YBX1) to confirm the interaction.

Transwell Migration and Invasion Assays

These assays are used to measure the ability of cells to move towards a chemoattractant (migration) and to move through an extracellular matrix (invasion).

  • Chamber Preparation: For invasion assays, the upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel). For migration assays, the insert is not coated.

  • Cell Seeding: Cells, pre-treated with this compound or a control, are seeded in the upper chamber in serum-free media.

  • Chemoattractant: The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).

  • Incubation: The plate is incubated for a set period (e.g., 24-48 hours) to allow for cell migration/invasion.

  • Cell Removal: Non-migrated/invaded cells on the top surface of the insert membrane are removed with a cotton swab.

  • Fixation and Staining: The cells that have migrated/invaded to the bottom surface of the membrane are fixed and stained (e.g., with crystal violet).

  • Quantification: The stained cells are imaged, and the number of migrated/invaded cells is counted.

Transwell_Assay_Logic cluster_setup Experimental Setup cluster_outcome Outcome Measurement upper_chamber Upper Chamber: - Cells in serum-free media - +/- this compound membrane Porous Membrane (+/- Matrigel for invasion) upper_chamber->membrane Cells move through pores lower_chamber Lower Chamber: - Media with chemoattractant membrane->lower_chamber Towards chemoattractant quantification Fix, Stain, and Count cells on bottom of membrane

Caption: Logical diagram of a Transwell migration/invasion assay.

Conclusion

This compound presents a promising therapeutic strategy for cancers driven by the USP21/YBX1/HIF1-α signaling pathway, such as certain prostate cancers. Its ability to selectively inhibit USP21 leads to the destabilization of YBX1 and subsequent downregulation of HIF1-α, thereby impeding key tumorigenic processes. A comparative analysis with other inhibitors targeting YBX1 and HIF1-α, as well as with genetic knockdown approaches, highlights the diverse strategies available for modulating this critical cancer-promoting pathway. The experimental data and protocols provided in this guide offer a foundation for further investigation into the therapeutic potential of this compound and other modulators of this pathway.

References

A Researcher's Guide to Validating USP21 Inhibition: A Comparative Analysis of BAY-805 and its Negative Control, BAY-728

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug discovery and cell biology, establishing the specificity of a chemical probe is paramount to generating robust and reproducible data. This guide provides a comprehensive comparison of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), and its less active enantiomer, BAY-728, which serves as an ideal negative control.[1][2][3] By using these two molecules in parallel, researchers can confidently attribute observed biological effects to the specific inhibition of USP21.

USP21 is a deubiquitinating enzyme (DUB) implicated in various cellular processes, including the regulation of inflammatory responses and cancer cell growth, making it a compelling therapeutic target.[1][4][5] this compound is a non-covalent inhibitor with a high degree of selectivity for USP21.[1][6] The availability of its structurally similar but significantly less potent enantiomer, BAY-728, provides a critical tool for distinguishing on-target effects from potential off-target activities.[1][2]

Comparative Efficacy of this compound and BAY-728

The following tables summarize the quantitative data from various biochemical and cellular assays, highlighting the dramatic difference in potency between this compound and its negative control, BAY-728.

Table 1: In Vitro Biochemical Potency

CompoundhUSP21 (HTRF) IC50 [nM]hUSP21 (Ub-Rhodamine) IC50 [nM]hUSP2 (Ub-Rhodamine) IC50 [nM]
This compound 62>25,000
BAY-728 12,60016,200>25,000

Data sourced from Bayer Probe Meeting September 2022.[2]

Table 2: Biophysical and Cellular Target Engagement

CompoundSPR Kd [nM]Cellular USP21 Target Engagement (HiBiT CETSA) EC50 [nM]NF-κB Reporter Assay EC50 [nM]
This compound 2.2~9517
BAY-728 8,686Not ActiveNo activation at 10 µM

Data sourced from Bayer Probe Meeting September 2022 and SGC.[2][3]

Signaling Pathway and Experimental Workflow

To understand the functional consequences of USP21 inhibition by this compound, it is essential to consider its role in cellular signaling. USP21 is known to negatively regulate the NF-κB pathway by deubiquitinating Receptor-Interacting Protein 1 (RIP1).[2] Inhibition of USP21 by this compound is therefore expected to increase RIP1 ubiquitination, leading to the activation of the NF-κB signaling cascade.

USP21_NFkB_Pathway cluster_stimulus Stimulus (e.g., TNFα) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNFα TNFR TNFR Stimulus->TNFR Binds RIP1 RIP1 TNFR->RIP1 Recruits RIP1_Ub RIP1-Ub RIP1->RIP1_Ub Ubiquitination Ub Ubiquitin (K63-linked) IKK IKK Complex RIP1_Ub->IKK Activates USP21 USP21 USP21->RIP1_Ub Deubiquitinates (Inhibits NF-κB) BAY805 This compound BAY805->USP21 Inhibits IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_nuc->DNA Binds Gene Gene Transcription DNA->Gene

Caption: USP21-mediated regulation of the NF-κB signaling pathway.

The following diagram outlines a typical experimental workflow for validating the on-target effects of this compound using BAY-728 as a negative control.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_incell Cellular Validation cluster_assays Cell-Based Assays start Start: Hypothesis This compound inhibits USP21 biochem_assay Biochemical Assays (HTRF, Ub-Rhodamine) start->biochem_assay spr_assay Biophysical Assay (SPR) start->spr_assay cell_culture Cell Culture (e.g., HEK293T) biochem_assay->cell_culture spr_assay->cell_culture treatment Treatment Groups cell_culture->treatment dmso Vehicle (DMSO) treatment->dmso Group 1 bay805 This compound treatment->bay805 Group 2 bay728 BAY-728 (Negative Control) treatment->bay728 Group 3 cetsa Target Engagement (CETSA) dmso->cetsa nfkb_assay Functional Readout (NF-κB Reporter Assay) dmso->nfkb_assay bay805->cetsa bay805->nfkb_assay bay728->cetsa bay728->nfkb_assay analysis Data Analysis & Comparison cetsa->analysis nfkb_assay->analysis conclusion Conclusion: Observed effects are USP21-specific analysis->conclusion

Caption: Workflow for validating on-target effects of this compound.

Experimental Protocols

Below are generalized protocols for key experiments mentioned in this guide. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

This biochemical assay measures the enzymatic activity of USP21 by monitoring the cleavage of a fluorogenic substrate.

  • Principle: USP21 cleaves the Ubiquitin-Rhodamine 110 (Ub-Rho110) substrate, releasing the rhodamine 110 fluorophore, which results in an increase in fluorescence.

  • Materials:

    • Recombinant human USP21 enzyme.

    • Ub-Rho110 substrate.

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT.

    • This compound and BAY-728 serially diluted in DMSO.

    • 384-well, black, low-volume assay plates.

    • Plate reader with fluorescence detection capabilities (Excitation: 485 nm, Emission: 535 nm).

  • Procedure:

    • Prepare serial dilutions of this compound and BAY-728 in DMSO.

    • Add 50 nL of each compound dilution to the assay plate. Include DMSO-only wells as a vehicle control.

    • Add 10 µL of USP21 enzyme solution (e.g., 2X final concentration) in assay buffer to each well.

    • Incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 10 µL of Ub-Rho110 substrate solution (2X final concentration) in assay buffer.

    • Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear phase of fluorescence increase).

    • Normalize the rates to the DMSO control and plot against compound concentration to determine IC50 values.

CETSA is used to verify target engagement in a cellular context. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

  • Principle: When cells are heated, proteins denature and aggregate. The binding of a ligand like this compound to its target (USP21) increases the protein's thermal stability, meaning more of it remains soluble at higher temperatures.

  • Materials:

    • HEK293T cells (or other suitable cell line).

    • Cell culture medium and reagents.

    • This compound, BAY-728, and DMSO.

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • PCR tubes or plates.

    • Thermocycler.

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

    • SDS-PAGE and Western blot reagents, including a primary antibody against USP21.

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound, BAY-728, or DMSO at the desired concentration for 1-2 hours in the incubator.

    • Harvest, wash, and resuspend cells in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the samples in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C). Include an unheated control.

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Separate the soluble fraction (containing non-aggregated proteins) from the aggregated protein pellet by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Collect the supernatant and analyze the amount of soluble USP21 by Western blot.

    • Quantify the band intensities and plot the percentage of soluble USP21 against temperature to generate melting curves. A shift in the curve for this compound-treated cells indicates target engagement.

This functional cellular assay measures the downstream consequence of USP21 inhibition.

  • Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway drives luciferase expression, which is quantified by measuring luminescence. A second reporter (e.g., Renilla luciferase) under a constitutive promoter is often co-transfected for normalization.

  • Materials:

    • HEK293T cells.

    • NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.

    • Transfection reagent.

    • This compound, BAY-728, and DMSO.

    • Optional: TNFα as a positive control for NF-κB activation.

    • 96-well, white, clear-bottom assay plates.

    • Dual-luciferase reporter assay system.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase and Renilla luciferase plasmids. Allow 24 hours for expression.

    • Pre-treat the cells with serial dilutions of this compound, BAY-728, or DMSO for 1-2 hours.

    • (Optional) Stimulate the cells with TNFα (e.g., 10 ng/mL) for 6-8 hours to induce NF-κB activation.

    • Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase kit.

    • Transfer the lysate to an opaque 96-well plate.

    • Add the firefly luciferase substrate and measure luminescence.

    • Add the Stop & Glo® reagent (which quenches the firefly reaction and contains the Renilla substrate) and measure luminescence again.

    • Calculate the ratio of firefly to Renilla luminescence for each well to normalize for transfection efficiency and cell number.

    • Plot the normalized luminescence against compound concentration to determine EC50 values. A significant increase in the firefly/Renilla ratio in this compound-treated cells compared to BAY-728 and DMSO controls indicates on-target pathway activation.

References

A Comparative Guide to the Efficacy of BAY-805 in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), across various cancer cell models. Its performance is contrasted with emerging alternatives, supported by experimental data, to inform future research and drug development strategies.

Executive Summary

This compound is a highly potent and selective, non-covalent inhibitor of USP21 with low nanomolar biochemical efficacy.[1][2][3] Its primary mechanism of action involves the inhibition of USP21's deubiquitinating activity, leading to the activation of the NF-κB signaling pathway by preventing the deubiquitination of key substrates like RIP1.[1] While this compound demonstrates clear target engagement and pathway modulation in cellular assays, its direct antiproliferative effects appear to be limited in a broad range of cancer cell lines. However, evidence suggests a more nuanced role in cancer progression, including the inhibition of tumor spheroid formation in non-small cell lung cancer (NSCLC).

This guide presents a comparative analysis of this compound with HSN-003839, a newer USP21 inhibitor that exhibits direct antiproliferative activity across multiple cancer cell lines. This comparison highlights the diverse cellular outcomes of USP21 inhibition and underscores the importance of selecting appropriate cancer models and endpoints for evaluation.

Data Presentation: Comparative Efficacy of USP21 Inhibitors

The following tables summarize the quantitative data on the efficacy of this compound and the alternative USP21 inhibitor, HSN-003839.

Table 1: Biochemical and Cellular Potency of this compound

Assay TypeTarget/PathwayMetricValueReference
Biochemical AssayhUSP21 (HTRF)IC506 nM[4]
Biochemical AssayhUSP21 (Ub-Rhod)IC502 nM[4]
Cellular Reporter AssayNF-κB ActivationEC5017 nM[4]

Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeMetricValueReference
JurkatT-cell leukemiaIC50> 30 µM[1]
Molm-13Acute myeloid leukemiaIC50> 30 µM[1]
A549Lung carcinomaIC50> 30 µM[1]
MDA-MB-231Breast cancerIC50> 30 µM[1]
U2OSOsteosarcomaIC50> 30 µM[1]

Table 3: Antiproliferative Activity of HSN-003839 in Various Cancer Cell Lines

Cell LineCancer TypeMetricValueReference
KMS-11Multiple myelomaIC5016.9 nM[5]
PANC-1Pancreatic cancerIC5034.7 nM[5]
KP-4Pancreatic cancerIC5063.2 nM[5]
JIMP-1Pancreatic cancerIC5074.2 nM[5]
HS 766TPancreatic cancerIC5078.6 nM[5]
HT1376Bladder cancerIC50128.6 nM[5]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: USP21-NF-κB Signaling Pathway

This compound inhibits the deubiquitinase activity of USP21. One of the key substrates of USP21 is Receptor-Interacting Protein 1 (RIP1), a critical component of the NF-κB signaling pathway. By preventing the USP21-mediated deubiquitination of RIP1, this compound promotes the accumulation of ubiquitinated RIP1, which in turn leads to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of target genes involved in inflammation, immunity, and cell survival.

BAY805_Mechanism This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BAY805 This compound USP21 USP21 BAY805->USP21 Inhibits Ub_RIP1 Ubiquitinated RIP1 USP21->Ub_RIP1 Deubiquitinates IKK IKK Complex Ub_RIP1->IKK Activates RIP1 RIP1 IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_active NF-κB (Active) IkBa_p->NFkB_active Releases NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocates Gene Target Gene Transcription NFkB_nuc->Gene MTT_Workflow MTT Assay Workflow cluster_workflow A Seed cells in a 96-well plate B Treat cells with This compound or control A->B C Incubate for defined period B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G

References

Validating the On-Target Effects of BAY-805: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

BAY-805 is a potent and selective non-covalent inhibitor of Ubiquitin-Specific Protease 21 (USP21), a deubiquitinating enzyme implicated in various cancers.[1][2] Validating that the biological effects of a small molecule inhibitor are due to its interaction with the intended target is a critical step in drug discovery. This guide provides a comparative overview of the genetic approaches used to confirm the on-target effects of this compound, alongside a comparison with alternative USP21 inhibitors and detailed experimental protocols.

Genetic Validation of this compound's On-Target Effects

Genetic methods, such as gene knockout and overexpression, are powerful tools to validate the specificity of a drug. By observing whether the genetic manipulation of the target protein mimics or rescues the effects of the compound, researchers can gain high confidence in the drug's on-target mechanism of action.

USP21 Knockout (Phenocopying)

In this approach, the gene encoding USP21 is permanently removed from the cell line (knockout or KO). The resulting phenotype is then compared to the effects of treating the wild-type (WT) cells with this compound. If this compound treatment produces a similar cellular phenotype to the USP21 knockout, it strongly suggests that the inhibitor's effects are mediated through its on-target inhibition of USP21. For instance, studies in lung cancer cell lines have shown that USP21-KO cells exhibit reduced proliferation, migration, and colony formation, a phenotype that is mimicked by treatment with this compound.

dot

G cluster_0 Genetic Approach cluster_1 Pharmacological Approach USP21 Gene USP21 Gene CRISPR/Cas9 CRISPR/Cas9 USP21 Gene->CRISPR/Cas9 USP21 KO Cells USP21 KO Cells CRISPR/Cas9->USP21 KO Cells Knockout Altered Phenotype A Altered Phenotype A USP21 KO Cells->Altered Phenotype A Validation On-Target Effect Validated Altered Phenotype A->Validation Wild-Type Cells Wild-Type Cells This compound This compound Wild-Type Cells->this compound Treatment Inhibited USP21 Inhibited USP21 This compound->Inhibited USP21 Altered Phenotype B Altered Phenotype B Inhibited USP21->Altered Phenotype B Altered Phenotype B->Validation G cluster_0 Control Cells cluster_1 USP21 Overexpressing Cells Control Cells Control Cells BAY-805_ctrl This compound Control Cells->BAY-805_ctrl Treatment Inhibited USP21_ctrl Inhibited USP21 BAY-805_ctrl->Inhibited USP21_ctrl Phenotypic Effect Phenotypic Effect Inhibited USP21_ctrl->Phenotypic Effect Validation On-Target Effect Validated Phenotypic Effect->Validation oe-USP21 Cells oe-USP21 Cells BAY-805_oe This compound oe-USP21 Cells->BAY-805_oe Treatment Excess USP21 Excess USP21 BAY-805_oe->Excess USP21 Reduced Phenotypic Effect Reduced Phenotypic Effect Excess USP21->Reduced Phenotypic Effect Reduced Phenotypic Effect->Validation G TNFα TNFα TNFR1 TNFR1 TNFα->TNFR1 Binds RIP1 RIP1 TNFR1->RIP1 Recruits Ub Ub RIP1->Ub Ubiquitination USP21 USP21 Ub->USP21 Deubiquitinates IKK Complex IKK Complex Ub->IKK Complex Activates This compound This compound This compound->USP21 Inhibits IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Expression Gene Expression Nucleus->Gene Expression Promotes

References

A Comparative Guide to the Reproducibility of BAY-805 Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the experimental data for BAY-805, a potent and selective inhibitor of Ubiquitin-Specific Protease 21 (USP21), with alternative compounds. Detailed experimental protocols are provided to facilitate the reproducibility of key findings. This document is intended for researchers, scientists, and professionals in the field of drug development.

Performance Comparison of USP21 Inhibitors

This compound has been identified as a highly potent and selective, non-covalent inhibitor of USP21.[1][2][3][4][5] Its performance has been benchmarked against its less active enantiomer, BAY-728, which serves as a negative control, and other known inhibitors such as Disulfiram and 6-Thioguanine.[3][4]

CompoundTargetAssay TypeIC50 (nM)Kd (nM)Cellular EC50 (nM)Notes
This compound hUSP21HTRF62.295 (HiBiT CETSA)Potent and selective USP21 inhibitor.[1][3][6]
hUSP21Ub-Rhodamine2Demonstrates high-affinity target engagement.[1][6]
BAY-728 hUSP21HTRF126008686>10,000Less potent enantiomer, used as a negative control.[3][6]
hUSP21Ub-Rhodamine16200
Disulfiram USP21Kinetic Assay3700Less potent than this compound.[7]
6-Thioguanine USP21Kinetic Assay22700Less potent than this compound.[7]

Table 1: Comparison of in vitro and cellular activity of USP21 inhibitors.

Signaling Pathway of this compound

This compound functions by inhibiting USP21, which is known to deubiquitinate and thereby inactivate Receptor-Interacting Protein 1 (RIP1).[3][6] The inhibition of USP21 by this compound leads to an accumulation of ubiquitinated RIP1. This, in turn, triggers the activation of the NF-κB signaling pathway, a critical pathway in inflammation and cell survival.[3][4][8]

BAY805_Signaling_Pathway cluster_inhibition Inhibition cluster_ubiquitination Ubiquitination Pathway cluster_downstream Downstream Signaling BAY805 This compound USP21 USP21 BAY805->USP21 RIP1 RIP1 USP21->RIP1 Deubiquitinates ub_RIP1 Ub-RIP1 (Ubiquitinated) RIP1->ub_RIP1 Ubiquitination NFkB NF-κB Activation ub_RIP1->NFkB Ub Ubiquitin HTRF_Workflow cluster_preparation Assay Preparation cluster_reaction Reaction cluster_detection Detection reagents Prepare Assay Buffer (20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT) enzyme Dilute hUSP21 enzyme reagents->enzyme substrate Prepare Ub-GST substrate and Anti-GST-d2 acceptor reagents->substrate donor Prepare Streptavidin-Europium donor reagents->donor plate Add compounds and hUSP21 to 384-well plate enzyme->plate add_substrate Add Ub-GST and Anti-GST-d2 substrate->add_substrate add_donor Add Streptavidin-Europium donor->add_donor incubation1 Incubate for 30 min at room temperature plate->incubation1 incubation1->add_substrate incubation2 Incubate for 60 min at room temperature add_substrate->incubation2 incubation2->add_donor incubation3 Incubate for 30 min at room temperature add_donor->incubation3 readout Read TR-FRET signal (Excitation: 320 nm, Emission: 620 nm & 665 nm) incubation3->readout

References

Safety Operating Guide

Proper Disposal Procedures for BAY-805: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical probes like BAY-805 are paramount for ensuring laboratory safety and environmental protection. This guide provides essential logistical and safety information for the disposal of this compound, a potent and selective inhibitor of ubiquitin-specific protease USP21. Adherence to these procedures is critical due to the compound's hazardous properties.

Immediate Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is classified with specific hazards that dictate its handling and disposal methods. It is harmful if swallowed and poses a significant threat to environmental safety.[1]

Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute Aquatic Toxicity (Category 1), H400: Very toxic to aquatic life.

  • Chronic Aquatic Toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]

The primary directive from the manufacturer is to avoid release to the environment and to dispose of contents and container to an approved waste disposal plant .[1] Under no circumstances should this compound or its solutions be disposed of down the drain, as this can lead to significant aquatic toxicity.[2][3][4]

Quantitative Data Summary

For quick reference, the key classifications and identifiers for this compound are summarized below.

Identifier/ClassificationData PointReference
CAS Number 2925481-88-3[1]
Molecular Formula C₂₄H₂₈F₃N₅O₂S[1]
GHS Hazard Statements H302, H410[1]
GHS Precautionary Statement P501[1]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. This protocol is based on the manufacturer's safety data and general best practices for hazardous chemical waste management.

Step 1: Waste Identification and Segregation

  • Treat all this compound, including pure compound, contaminated labware (e.g., pipette tips, tubes), and solutions, as hazardous waste.

  • Segregate this compound waste from other waste streams. Specifically, keep it separate from non-hazardous trash and other chemical wastes that are incompatible (e.g., strong acids/alkalis, strong oxidizing/reducing agents).[1]

Step 2: Use of Appropriate Waste Containers

  • Select a waste container that is compatible with this compound and any solvents used. A glass or high-density polyethylene (HDPE) container with a secure, screw-top cap is recommended.

  • The container must be leak-proof and kept closed at all times, except when adding waste. This prevents the release of any dust or aerosols.

Step 3: Proper Labeling of Waste Containers

  • As soon as the first waste is added, label the container clearly.

  • The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • A clear indication of the hazards (e.g., "Toxic," "Hazardous to the Aquatic Environment").

Step 4: Storage in a Designated Area

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area has secondary containment, such as a spill tray, to contain any potential leaks.

Step 5: Arrange for Professional Disposal

  • Do not attempt to treat or neutralize this compound waste within the laboratory, as there are no established protocols for its chemical inactivation.

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

  • Follow all institutional procedures for waste collection requests and documentation.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and compliance from the point of generation to final disposal.

BAY805_Disposal_Workflow cluster_lab Laboratory Procedures cluster_disposal Professional Disposal A Step 1: Identify & Segregate This compound as Hazardous Waste B Step 2: Use Compatible, Sealed Waste Container A->B C Step 3: Label Container 'Hazardous Waste - this compound' B->C D Step 4: Store in Designated Satellite Accumulation Area (SAA) C->D E Step 5: Contact EHS or Certified Waste Contractor D->E Request Pickup F Final Disposal at an Approved Waste Plant E->F

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can manage this compound waste safely and responsibly, minimizing risks to themselves and the environment, thereby building a culture of trust and safety in chemical handling.

References

Personal protective equipment for handling BAY-805

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling of BAY-805, a potent and selective inhibitor of ubiquitin-specific protease USP21.[1][2][3] Adherence to these procedures is mandatory to ensure the safety of all researchers and maintain the integrity of experimental work.

Personal Protective Equipment (PPE) Requirements

All personnel handling this compound in solid or solution form must use the personal protective equipment outlined below. The selection of appropriate PPE is the first line of defense in minimizing exposure to this hazardous drug.[4]

PPE ComponentSpecificationRationale
Gloves Double pair of chemotherapy-rated, powder-free nitrile gloves (ASTM D6978). The outer glove should be worn over the gown cuff, and the inner glove underneath.Prevents skin contact with the compound. Double gloving provides an additional barrier in case of a breach of the outer glove.[5]
Gown Disposable, polyethylene-coated polypropylene gown with long sleeves and tight-fitting cuffs.[5][6]Protects skin and personal clothing from contamination. The coated material offers resistance to chemical permeation.[6]
Eye/Face Protection Safety goggles with side shields and a full-face shield, or a full-face respirator.Protects against splashes, aerosols, and airborne particles that could come into contact with the eyes and face.[4]
Respiratory Protection A NIOSH-approved N95 or higher-level respirator.[4][5]Required when handling the solid compound or when there is a risk of generating aerosols, to prevent inhalation.[4]
Sleeve Covers Disposable, polyethylene-coated polypropylene sleeve covers.Provides additional protection to the arms, an area that may come into contact with hazardous materials.[4]

Procedural Guidance: Donning and Doffing PPE

The following step-by-step protocols for putting on (donning) and taking off (doffing) PPE must be strictly followed to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.

  • Gown: Put on the disposable gown, ensuring it is securely fastened at the back.

  • Respiratory Protection: If required, put on the N95 respirator, ensuring a proper fit and seal.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Inner Gloves: Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the gown sleeves.

  • Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs go over the gown sleeves.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves together. As you unfasten the gown, peel it away from your body, rolling it into a bundle with the contaminated side inward. As you pull your arms out of the sleeves, the inner gloves should be peeled off at the same time, ending up inside the rolled-up gown. Dispose of the bundle in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene immediately.

  • Eye and Face Protection: Remove the face shield and goggles. Clean and disinfect reusable eye and face protection according to manufacturer's instructions.

  • Respiratory Protection: Remove the respirator without touching the front. Dispose of it in the designated hazardous waste container.

  • Hand Hygiene: Perform hand hygiene again.

Disposal Plan

All disposable PPE and any materials that have come into contact with this compound (e.g., pipette tips, tubes, wipes) are considered hazardous waste.

  • Waste Segregation: All contaminated solid waste must be placed in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound must be collected in a designated, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of through the institution's approved hazardous waste management program.

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the critical safety checkpoints in the experimental workflow for handling this compound.

G cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal A Hazard Assessment B Assemble PPE A->B C Don PPE B->C D Weighing/Reconstitution (in ventilated enclosure) C->D Enter Controlled Area E Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate Hazardous Waste F->G H Doff PPE G->H I Final Hand Hygiene H->I J Procedure Complete I->J Exit Controlled Area

Caption: Workflow for Safe Handling of this compound.

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。